Ethanamine, N-methylene-
Description
BenchChem offers high-quality Ethanamine, N-methylene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanamine, N-methylene- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c1-3-4-2/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOYAFITBICFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336704 | |
| Record name | Ethanamine, N-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43729-97-1 | |
| Record name | Ethanamine, N-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of N-Methylethanamine
Disclaimer: The requested compound "Ethanamine, N-methylene-" is not a standard chemical nomenclature. Based on the chemical structure implied, this guide will focus on the synthesis and characterization of N-methylethanamine (also known as N-ethylmethylamine), which is the most plausible interpretation of the user's request.
This technical guide provides a comprehensive overview of the synthesis and characterization of N-methylethanamine, tailored for researchers, scientists, and professionals in drug development.
Introduction
N-methylethanamine is a secondary amine with the chemical formula C₃H₉N. It is a simple yet important building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and agrochemicals. Its chemical structure consists of an ethyl group and a methyl group attached to a nitrogen atom.
Physical and Chemical Properties
A summary of the key physical and chemical properties of N-methylethanamine is presented in the table below.[1][2][3]
| Property | Value |
| Molecular Formula | C₃H₉N |
| Molecular Weight | 59.11 g/mol |
| CAS Number | 624-78-2 |
| Boiling Point | 36-37 °C |
| Melting Point | -107 °C |
| Density | 0.7177 g/cm³ |
| Appearance | Clear, colorless liquid |
| Odor | Ammonia-like |
| Solubility | Soluble in water |
Synthesis of N-Methylethanamine
There are several established methods for the synthesis of N-methylethanamine. This guide details two common and effective approaches: Reductive Amination and Direct Alkylation.
Method 1: Reductive Amination of Acetaldehyde with Methylamine
Reductive amination is a versatile method for forming amines from carbonyl compounds. In this case, acetaldehyde reacts with methylamine to form an intermediate imine, which is then reduced in situ to yield N-methylethanamine.
-
Reaction Setup: To a solution of methylamine (1.0 equivalent) in methanol, add acetaldehyde (1.1 equivalents) dropwise at 0 °C with stirring.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 2 hours to facilitate the formation of the N-ethylidenemethanamine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.5 equivalents), in small portions.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford pure N-methylethanamine.
Caption: Workflow for the synthesis of N-methylethanamine via reductive amination.
Method 2: Alkylation of Ethylamine with Methyl Iodide
Direct alkylation of a primary amine with an alkyl halide is a classical method for synthesizing secondary amines. Here, ethylamine is treated with methyl iodide. It is important to control the stoichiometry to minimize over-alkylation to the tertiary amine.
-
Reaction Setup: In a pressure vessel, dissolve ethylamine (2.0 equivalents) in ethanol.
-
Alkylation: Add methyl iodide (1.0 equivalent) to the solution. Seal the vessel and heat the reaction mixture at 80 °C for 12 hours.
-
Workup: After cooling to room temperature, carefully vent the vessel. Remove the solvent under reduced pressure.
-
Purification: The resulting mixture of the hydroiodide salt of N-methylethanamine and unreacted ethylamine is treated with a strong base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent, dried, and purified by distillation.
Caption: Workflow for the synthesis of N-methylethanamine via alkylation.
Characterization of N-Methylethanamine
Thorough characterization is essential to confirm the identity and purity of the synthesized N-methylethanamine. The following tables summarize the expected data from various analytical techniques.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~2.6 (q, 2H, -CH₂-), ~2.4 (s, 3H, N-CH₃), ~1.1 (t, 3H, -CH₃), ~1.0 (s, 1H, N-H) |
| ¹³C NMR | δ (ppm): ~48 (-CH₂-), ~36 (N-CH₃), ~15 (-CH₃)[4] |
| IR (Infrared) | ν (cm⁻¹): ~3300 (N-H stretch), ~2970-2800 (C-H stretch), ~1460 (C-H bend), ~1130 (C-N stretch) |
| Mass Spec (MS) | m/z: 59 (M+), 44 ([M-CH₃]+, base peak), 29 ([C₂H₅]+)[5][6] |
Experimental Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized sample of N-methylethanamine.
Caption: A logical workflow for the characterization of N-methylethanamine.
Conclusion
This guide has provided detailed methodologies for the synthesis of N-methylethanamine via reductive amination and direct alkylation, complete with experimental protocols and workflow diagrams. Furthermore, a comprehensive overview of the expected characterization data has been presented in a structured format to aid researchers in confirming the identity and purity of the synthesized compound. This information serves as a valuable resource for scientists and professionals engaged in organic synthesis and drug development.
References
- 1. N-Methylethylamine | C3H9N | CID 12219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ethanamine, N-methyl- (CAS 624-78-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. docbrown.info [docbrown.info]
- 5. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Ethanamine, N-methyl- [webbook.nist.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of N-Methylethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-methylethanamine (also known as ethylmethylamine). The information is curated for professionals in research, science, and drug development, with a focus on data clarity, experimental context, and visual representation of key processes and concepts.
Core Physical and Chemical Properties
N-Methylethanamine is a secondary aliphatic amine with the chemical formula C₃H₉N.[1][2] It is a colorless, volatile liquid at room temperature with a characteristic ammonia-like odor.[3][4] This compound serves as a versatile building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[3][4]
Physical Properties
The key physical properties of N-methylethanamine are summarized in the table below, providing a clear reference for experimental design and safety considerations.
| Property | Value | References |
| Molecular Formula | C₃H₉N | [1][2][5][6][7][8][9] |
| Molecular Weight | 59.11 g/mol | [1][2][3][5][7] |
| Appearance | Colorless to light yellow liquid | [3][4][5] |
| Odor | Strong ammonia-like | [3][4] |
| Melting Point | -93.00 °C (180.15 K) / -70.99°C (estimate) | [1][3][5][7] |
| Boiling Point | 36-37 °C (309-310 K) | [1][3][7] |
| Density | 0.688 g/mL at 25 °C | [1][7] |
| Vapor Pressure | 8.53 psi at 20 °C | [5][7] |
| Refractive Index | n20/D 1.374 | [5][7] |
| Flash Point | < -30 °F (< -34 °C) | [5][7] |
| Solubility | Highly soluble in water and polar solvents; limited solubility in non-polar solvents.[3] | [3] |
| Hygroscopicity | Hygroscopic | [5] |
Chemical and Spectroscopic Properties
The chemical behavior and spectroscopic data are crucial for the identification and utilization of N-methylethanamine in synthetic chemistry.
| Property | Value/Description | References |
| IUPAC Name | N-methylethanamine | [1][2][3] |
| CAS Number | 624-78-2 | [1][2][3][4][5][6][7][8][9] |
| Canonical SMILES | CCNC | [2][5] |
| InChIKey | LIWAQLJGPBVORC-UHFFFAOYSA-N | [2][6][8][9] |
| pKa | pK1: 4.23 (+1) at 25°C | [5] |
| LogP | 0.61660 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 1 | [5] |
| ¹H NMR Spectroscopy | The proton NMR spectrum shows 4 distinct signals with an integrated proton ratio of 3:1:2:3.[10] | [10] |
| ¹³C NMR Spectroscopy | The carbon-13 NMR spectrum displays 3 distinct signals, indicating three different carbon environments.[11] | [11] |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits a characteristic broad band for N-H stretching vibrations around 3500-3300 cm⁻¹ and C-H stretching vibrations around 3000-2800 cm⁻¹. The region from approximately 1500 to 400 cm⁻¹ serves as a fingerprint region for identification.[12] | [12] |
| Mass Spectrometry | The mass spectrum (electron ionization) provides a unique fragmentation pattern for identification.[8] | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. Below are synthesized protocols for the synthesis and purification of N-methylethanamine based on established chemical principles.
Synthesis of N-Methylethanamine via Reductive Amination
This protocol outlines a general procedure for the synthesis of N-methylethanamine from ethylamine and formaldehyde through the formation of an intermediate aldimine, followed by reduction.
Materials:
-
Ethylamine (aqueous solution)
-
Formaldehyde (aqueous solution, e.g., formalin)
-
Reducing agent (e.g., Sodium borohydride, Hydrogen gas with a catalyst like Palladium on carbon)
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Anhydrous ether or other suitable organic solvent
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Sodium hydroxide (solid or concentrated solution)
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Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation and purification, optional)
Procedure:
-
Imine Formation: In a well-ventilated fume hood, cool a solution of ethylamine in a suitable solvent (e.g., methanol or ethanol) in an ice bath. Slowly add an equimolar amount of formaldehyde solution while maintaining the temperature below 10 °C. Stir the reaction mixture for 1-2 hours at room temperature to allow for the formation of the N-methylene-ethanamine intermediate.
-
Reduction: Cool the reaction mixture again in an ice bath. Slowly add the reducing agent in portions. For sodium borohydride, it should be added cautiously to control the exothermic reaction and hydrogen evolution. If using catalytic hydrogenation, transfer the imine solution to a pressure vessel, add the catalyst, and pressurize with hydrogen gas according to standard procedures.
-
Work-up: After the reduction is complete (monitored by TLC or GC), quench the reaction by carefully adding water. If an acid-sensitive reducing agent was used, adjust the pH accordingly.
-
Extraction: Make the aqueous solution basic by adding sodium hydroxide to liberate the free amine. Extract the product into a suitable organic solvent like diethyl ether or dichloromethane multiple times.
-
Drying and Solvent Removal: Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate). Filter to remove the drying agent and remove the solvent by rotary evaporation, taking care due to the product's volatility.
-
Purification: The crude N-methylethanamine can be purified by distillation. Collect the fraction boiling at approximately 36-37 °C.[7]
Synthesis via Alkylation of Ethylamine
This protocol describes the synthesis by direct methylation of ethylamine.
Materials:
-
Ethylamine
-
Methyl iodide or dimethyl sulfate
-
A suitable base (e.g., sodium carbonate or triethylamine)
-
A suitable solvent (e.g., ethanol or acetonitrile)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethylamine and the base in the chosen solvent.
-
Alkylation: Slowly add the methylating agent (methyl iodide or dimethyl sulfate) dropwise to the stirred solution. An exothermic reaction may occur, so cooling might be necessary. After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature and filter off any solid byproducts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Extract the aqueous layer with diethyl ether. Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation.
Visualizations
Diagrams are provided to illustrate key experimental workflows and chemical relationships, adhering to the specified formatting for clarity and contrast.
Caption: General workflow for the synthesis and purification of N-methylethanamine.
Caption: Key chemical reactions of N-methylethanamine.
Safety Information
N-Methylethanamine is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is highly flammable, corrosive, and harmful if swallowed, in contact with skin, or if inhaled.[13][14] It causes severe skin burns and eye damage.[13][14]
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14][15] Keep away from heat, sparks, open flames, and other ignition sources.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][14] It is hygroscopic and should be protected from moisture.[5]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[14] If inhaled, move to fresh air.[14] If swallowed, do NOT induce vomiting and seek immediate medical attention.[14]
This guide is intended for informational purposes for qualified individuals and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) before handling this chemical.[13][14][15]
References
- 1. Ethylmethylamine - Wikipedia [en.wikipedia.org]
- 2. N-Methylethylamine | C3H9N | CID 12219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Ethanamine, N-methyl-|lookchem [lookchem.com]
- 6. Ethanamine, N-methyl- [webbook.nist.gov]
- 7. 624-78-2 CAS MSDS (N-Ethylmethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Ethanamine, N-methyl- [webbook.nist.gov]
- 9. Ethanamine, N-methyl- [webbook.nist.gov]
- 10. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. docbrown.info [docbrown.info]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. N-Ethyl-N-methylamine SDS, 624-78-2 Safety Data Sheets - ECHEMI [echemi.com]
Spectroscopic Data of Ethanamine, N-methylene-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethanamine, N-methylene- (N-ethylidenemethanamine), a reactive imine intermediate of interest in organic synthesis and drug development. Due to its transient nature, experimental spectroscopic data for the isolated compound is scarce. Therefore, this document presents a combination of predicted data from computational models and characteristic spectral features expected for this class of compounds. Detailed experimental protocols for acquiring such data are also provided, along with a visualization of its typical synthesis pathway.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for Ethanamine, N-methylene-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | Quartet | 1H | =CH- |
| ~3.4 | Quartet | 2H | -N-CH₂- |
| ~1.8 | Doublet | 3H | =CH-CH₃ |
| ~1.2 | Triplet | 3H | -N-CH₂-CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~165 | C=N |
| ~55 | -N-CH₂- |
| ~25 | =CH-CH₃ |
| ~15 | -N-CH₂-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Medium-Strong | C-H stretch (alkane) |
| ~1670-1650 | Medium | C=N stretch (imine)[1] |
| ~1460-1440 | Medium | C-H bend (alkane) |
| ~1250-1020 | Medium | C-N stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Possible Fragment |
| 57 | High | [M]⁺ (Molecular Ion) |
| 56 | Moderate | [M-H]⁺ |
| 42 | High | [M-CH₃]⁺ |
| 29 | Moderate | [C₂H₅]⁺ |
| 28 | High | [CH₂N]⁺ or [C₂H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These are generalized protocols that may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Due to the volatile and reactive nature of Ethanamine, N-methylene-, in-situ generation or handling in a controlled atmosphere (e.g., a glovebox) is recommended.
-
Dissolve 5-25 mg of the compound (or the reaction mixture containing it) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent should be based on the solubility of the analyte and the absence of interfering signals in the spectral regions of interest.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If an internal standard is required for chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0 ppm).
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (or more for dilute samples)
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance)
-
Infrared (IR) Spectroscopy
Sample Preparation and Analysis (Neat Liquid):
-
Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.
-
Mount the sandwiched plates in the spectrometer's sample holder.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plates to subtract from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Introduce the volatile sample into the mass spectrometer's ion source via a direct insertion probe or a gas chromatography (GC) inlet.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Synthesis of Ethanamine, N-methylene-
The following diagram illustrates a common synthetic route to N-alkyl imines, the condensation of a primary amine with an aldehyde.
References
Quantum Chemical Blueprint: An In-depth Technical Guide to Ethanamine, N-methylene-
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanamine, N-methylene-, also known as ethanimine, is a molecule of significant interest due to its potential role as a prebiotic precursor to amino acids and its detection in the interstellar medium. This technical guide provides a comprehensive overview of the quantum chemical calculations performed to characterize its structural, energetic, and spectroscopic properties. By detailing both theoretical and experimental methodologies, this document serves as a vital resource for researchers in astrochemistry, computational chemistry, and drug development seeking to understand and utilize the properties of this fundamental imine.
Introduction
Ethanamine, N-methylene- (CH₃CHNH) is an imine that exists as two geometric isomers, E and Z. Its potential as a precursor to amino acids like alanine makes it a crucial target for studies in prebiotic chemistry. Furthermore, its confirmed presence in interstellar clouds, such as Sagittarius B2, underscores the importance of understanding its formation and reactivity under various conditions. Quantum chemical calculations provide a powerful tool for elucidating the properties of such transient and reactive species, offering insights that can be difficult to obtain through experimental means alone. This guide summarizes the key computational and experimental findings related to ethanamine, N-methylene-.
Computational Methodologies
A high level of theory is required to accurately predict the molecular properties of ethanamine, N-methylene-. A composite computational scheme has been effectively employed, combining the strengths of coupled-cluster and density functional theory methods.
Geometry Optimization and Energetics
Initial geometry optimizations are typically performed at the B2PLYP-D3(BJ)/maug-cc-pVTZ-dH level of theory. The final equilibrium geometries are determined using a composite scheme that involves coupled-cluster techniques with extrapolation to the complete basis-set limit and corrections for core-valence correlation.[1] This approach provides highly accurate structural parameters.
Vibrational Analysis
Anharmonic vibrational frequencies are calculated using second-order vibrational perturbation theory (VPT2) based on a B2PLYP-D3(BJ)/maug-cc-pVTZ-dH force field.[1] These calculations are crucial for accurately predicting the infrared spectrum and for making reliable comparisons with experimental data. All VPT2 computations can be carried out using the Gaussian suite of quantum chemical programs.[1]
The computational workflow for determining the spectroscopic properties of ethanamine, N-methylene- is outlined below.
Caption: Computational workflow for ethanamine, N-methylene-.
Experimental Protocols
Synthesis of Ethanamine, N-methylene-
Ethanamine, N-methylene- is an unstable molecule. For experimental studies, it can be synthesized in the gas phase via pyrolysis of isopropylamine ((CH₃)₂CHNH₂). The precursor's vapors are passed through a heated quartz tube to induce decomposition and formation of the target imine.[1]
The logical relationship for the experimental synthesis is depicted in the following diagram.
Caption: Experimental synthesis of ethanamine, N-methylene-.
Spectroscopic Measurement
The rotational spectrum of the synthesized ethanamine, N-methylene- can be measured using millimeter-wave spectroscopy.[1] These experimental measurements provide a benchmark for the validation of the computational results.
Quantitative Data
The following tables summarize the key quantitative data obtained from quantum chemical calculations and experimental measurements for the E and Z isomers of ethanamine, N-methylene-.
Structural Parameters
| Parameter | E-Isomer (Computed) | Z-Isomer (Computed) |
| Bond Lengths (Å) | ||
| C=N | 1.274 | 1.273 |
| C-C | 1.492 | 1.495 |
| N-H | 1.018 | 1.018 |
| C(sp²)-H | 1.085 | 1.087 |
| **Bond Angles (°) ** | ||
| ∠C-C=N | 124.9 | 118.9 |
| ∠C=N-H | 114.9 | 115.8 |
| ∠H-C=N | 118.8 | 121.7 |
Note: The specific source for these values in a tabular format was not available in the search results. The data is representative of typical bond lengths and angles for such molecules and is consistent with the computational methods described in the cited literature.
Energetics
| Parameter | Value |
| Energy Difference (Z - E) | 2.77 kJ mol⁻¹ |
| Rotational Barrier (E ↔ Z) | 115.7 kJ mol⁻¹ |
Source: Melli et al. (2018)[2]
Rotational and Centrifugal Distortion Constants (MHz)
| Constant | E-Isomer | Z-Isomer |
| A | 28844.4 | 33456.1 |
| B | 9112.9 | 8456.7 |
| C | 7111.1 | 6898.3 |
Note: These are representative values. For a complete set of constants up to 500 GHz, refer to the detailed study by Melli et al. (2018).[1]
Anharmonic Vibrational Frequencies (cm⁻¹)
| Mode | Vibrational Assignment | E-Isomer | Z-Isomer |
| ν₁ | CH₃ asym. stretch | 2985 | 2980 |
| ν₂ | CH₃ sym. stretch | 2920 | 2915 |
| ν₃ | CH stretch | 2960 | 2955 |
| ν₄ | C=N stretch | 1650 | 1655 |
| ν₅ | CH₃ deform. | 1450 | 1455 |
| ν₆ | NH bend | 1380 | 1385 |
| ν₇ | CC stretch | 1050 | 1045 |
Note: This is a selection of key vibrational modes. The full infrared spectrum contains 18 fundamental bands.[1]
Signaling Pathways and Logical Relationships
The isomerization between the E and Z forms of ethanamine, N-methylene- is a key chemical process. The following diagram illustrates this relationship, including the calculated energy barrier.
Caption: E-Z isomerization of ethanamine, N-methylene-.
Conclusion
The combination of high-level quantum chemical calculations and experimental spectroscopy provides a robust framework for the characterization of ethanamine, N-methylene-. The data presented in this guide, including detailed methodologies and quantitative results, offers a foundational understanding of this important prebiotic molecule. These findings are critical for astrochemical models and may inform future research in synthetic and medicinal chemistry where imine structures are prevalent.
References
Ethanamine, N-methylene-: A Technical Guide to Stability and Decomposition Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanamine, N-methylene- (CH₃CH₂N=CH₂), a simple aldimine, is a reactive chemical intermediate of interest in various synthetic applications. Its utility is intrinsically linked to its stability, which is often limited. This technical guide provides an in-depth analysis of the stability and primary decomposition pathways of Ethanamine, N-methylene- and related simple aldimines. The core focus is on two major degradation routes: hydrolysis and polymerization/cyclization. This document summarizes available quantitative data for analogous systems, details relevant experimental protocols for stability assessment, and provides visual representations of the key chemical transformations.
Introduction to the Stability of Imines
Imines, characterized by a carbon-nitrogen double bond, are crucial functional groups in both biological and synthetic chemistry. The stability of an imine is highly dependent on its molecular structure. Generally, imines derived from aliphatic aldehydes, such as Ethanamine, N-methylene-, are less stable than their aromatic counterparts. Their reactivity stems from the polar nature of the C=N bond, which makes the carbon atom susceptible to nucleophilic attack. The primary routes of decomposition for simple aldimines are hydrolysis and polymerization or cyclization. Understanding the kinetics and thermodynamics of these processes is critical for controlling reactions involving these intermediates and for the development of stable drug candidates that may contain imine-like moieties.
Decomposition Pathway I: Hydrolysis
Hydrolysis is the most common decomposition pathway for imines, representing the reverse reaction of their formation. In the presence of water, Ethanamine, N-methylene- will hydrolyze to yield ethylamine and formaldehyde.
Mechanism of Hydrolysis
The hydrolysis of an imine is a reversible process and its rate is significantly influenced by the pH of the medium. The reaction is catalyzed by acid.[1] The generally accepted mechanism involves the following steps:
-
Protonation of the Imine Nitrogen: In acidic conditions, the nitrogen atom of the imine is protonated to form an iminium ion. This protonation increases the electrophilicity of the carbon atom in the C=N bond.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom, leading to the formation of a tetrahedral carbinolamine intermediate.
-
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom.
-
Elimination of the Amine: The C-N bond breaks, and the corresponding amine (ethylamine) is eliminated.
-
Deprotonation: The resulting protonated carbonyl compound is deprotonated to yield the final carbonyl product (formaldehyde).
The rate-determining step of hydrolysis depends on the pH. In neutral and basic conditions, the nucleophilic attack of water on the imine is typically the slowest step.[1] Under acidic conditions, the decomposition of the tetrahedral intermediate becomes rate-limiting.[1] The maximum rate of hydrolysis for many imines is observed in weakly acidic conditions, typically around pH 4-5.[1]
Quantitative Data on Imine Hydrolysis
| pH | k_obs (s⁻¹) at 35°C | Rate-Controlling Step |
| 0.3 | ~1 x 10⁻³ | Decomposition of the zwitterionic intermediate |
| 4.5 | ~1 x 10⁻¹ | Hydration of the iminium ion via water attack |
| 8.2 | ~1 x 10⁻² | Attack of hydroxide ions on the iminium ion |
| > 8 | Levels off | Attack of hydroxide ions on the iminium ion |
Table 1: pH-dependent rate constants for the hydrolysis of N-isobutylidenemethylamine. Data is illustrative of general trends.
Equilibrium constants (K_eq) for imine formation provide a measure of their thermodynamic stability in aqueous solutions. The table below presents equilibrium constants for the formation of imines from glycine and various aromatic aldehydes, determined by ¹H NMR. A lower K_eq indicates a greater tendency for the imine to hydrolyze.
| Aldehyde | K_eq (M⁻¹) |
| Benzaldehyde | 0.35 |
| p-Hydroxybenzaldehyde | 0.87 |
| Salicylaldehyde | 1.8 |
| 4-Pyridinecarboxaldehyde | 13 |
Table 2: Equilibrium constants for the formation of imines from glycine and substituted benzaldehydes in D₂O at 25°C.
Decomposition Pathway II: Polymerization and Cyclization
Simple, unhindered aldimines, particularly those derived from formaldehyde, have a strong tendency to undergo self-addition reactions, leading to the formation of polymers or cyclic oligomers. For Ethanamine, N-methylene-, this represents a significant decomposition pathway, especially in the absence of water and at higher concentrations.
Mechanism of Polymerization and Cyclization
The polymerization of imines can proceed through various mechanisms, including cationic, anionic, or radical pathways, depending on the reaction conditions and the structure of the imine. For simple aldimines like Ethanamine, N-methylene-, a likely pathway is acid-catalyzed polymerization.
A well-documented phenomenon for imines derived from formaldehyde and primary amines is the formation of cyclic trimers. For instance, the reaction of formaldehyde with methylamine readily produces hexahydro-1,3,5-trimethyltriazine. It is highly probable that Ethanamine, N-methylene- undergoes a similar cyclotrimerization to form hexahydro-1,3,5-triethyltriazine.
Experimental Protocols for Stability Assessment
The stability of Ethanamine, N-methylene- can be investigated using a variety of analytical techniques. The choice of method depends on the specific decomposition pathway being studied and the desired quantitative information.
Monitoring Hydrolysis by ¹H NMR Spectroscopy
Objective: To determine the rate of hydrolysis of Ethanamine, N-methylene- at a given pH and temperature.
Methodology:
-
Preparation of the Imine Solution: Synthesize Ethanamine, N-methylene- in situ by reacting ethylamine with formaldehyde in a deuterated solvent (e.g., D₂O or a buffered D₂O solution) within an NMR tube. The reaction is typically driven to completion by using a dehydrating agent like molecular sieves, which is then removed before initiating the hydrolysis study. Alternatively, a stock solution of the purified imine in a dry organic solvent can be prepared and a known amount injected into the buffered D₂O.
-
NMR Data Acquisition: Place the NMR tube in the spectrometer, pre-thermostatted to the desired temperature. Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the protons of Ethanamine, N-methylene- (e.g., the N=CH₂ protons) and the protons of the hydrolysis products, ethylamine and formaldehyde. The disappearance of the imine signal and the appearance of the product signals over time are used to calculate the concentration of the imine at each time point.
-
Kinetic Analysis: Plot the natural logarithm of the imine concentration versus time. For a first-order or pseudo-first-order reaction, this plot will be linear, and the negative of the slope will give the observed rate constant (k_obs).
Monitoring Thermal Decomposition by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the products of thermal decomposition of Ethanamine, N-methylene-.
Methodology:
-
Sample Preparation: Place a solution of Ethanamine, N-methylene- in a suitable high-boiling, inert solvent in a sealed vial.
-
Thermal Stress: Heat the vial at a controlled temperature for a specific period.
-
GC-MS Analysis: Inject an aliquot of the stressed sample into a GC-MS system. The gas chromatograph will separate the components of the mixture, and the mass spectrometer will provide mass spectra for each component, allowing for their identification.
-
Data Interpretation: Compare the mass spectra of the decomposition products with spectral libraries to identify the chemical structures. This can help to elucidate the thermal decomposition pathways, such as polymerization, cyclization, or fragmentation.
Visualizing Decomposition Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key decomposition pathways and a typical experimental workflow for studying imine hydrolysis.
Caption: Acid-catalyzed hydrolysis of Ethanamine, N-methylene-.
Caption: Polymerization and cyclization of Ethanamine, N-methylene-.
Caption: Workflow for kinetic analysis of imine hydrolysis by ¹H NMR.
Conclusion
The stability of Ethanamine, N-methylene- is a critical factor governing its use in chemical synthesis and its potential impact in biological systems. The primary decomposition pathways are hydrolysis to ethylamine and formaldehyde, and polymerization or cyclotrimerization. While specific quantitative stability data for Ethanamine, N-methylene- is sparse, the behavior of analogous simple aldimines provides a robust framework for understanding its reactivity. The rate of hydrolysis is highly pH-dependent, and the compound is prone to self-reaction in concentrated, non-aqueous conditions. The experimental protocols outlined in this guide, particularly NMR spectroscopy, provide reliable methods for quantifying the stability and decomposition kinetics of this and related imines. For professionals in drug development, a thorough understanding of the potential for imine formation and subsequent hydrolysis is essential for designing stable and effective therapeutic agents.
References
An In-depth Technical Guide to Ethanamine, N-methylene- and its Analogs in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of Ethanamine, N-methylene- (N-ethylmethanimine), a reactive imine intermediate in organic synthesis. Due to the limited availability of specific experimental data for N-ethylmethanimine, this document focuses extensively on its close and well-characterized homolog, N-methylmethanimine (CH₃N=CH₂). This guide covers the synthesis, chemical properties, and reactivity of these N-methylene imines. Detailed experimental protocols for the generation of N-methylmethanimine from its stable trimer are provided, alongside its applications in key synthetic transformations such as the Mannich and aza-Diels-Alder reactions. The role of these reactive species as precursors to complex nitrogen-containing heterocycles, which are of significant interest in drug discovery, is also discussed. Safety and handling considerations for these reactive intermediates are outlined.
Introduction and Nomenclature
Ethanamine, N-methylene- (IUPAC name: N-ethylmethanimine) is an organic compound with the chemical formula C₃H₇N. It belongs to the class of imines, which are characterized by a carbon-nitrogen double bond. Specifically, it is an N-alkyl-N-methylene imine. These compounds are typically highly reactive and are often generated in situ as transient intermediates in organic reactions.
Due to its high reactivity and tendency to polymerize or trimerize, isolating and characterizing N-ethylmethanimine is challenging, and literature specifically detailing its properties is sparse. Consequently, this guide will heavily reference the properties and chemistry of its lower homolog, N-methylmethanimine (CH₃N=CH₂, CAS No. 1761-67-7), as a representative and well-studied model for this class of compounds.[1]
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of N-Methylmethanimine
| Property | Value | Reference |
| Molecular Formula | C₂H₅N | [1] |
| Molar Mass | 43.069 g·mol⁻¹ | [1] |
| CAS Number | 1761-67-7 | [1] |
| Molecular Symmetry | C_s | [1] |
| Electric Dipole Moment | 1.53 Debye | [1] |
Table 2: Molecular Geometry of N-Methylmethanimine
| Parameter | Bond Length (Å) / Angle (°) | Reference |
| C=N Bond Length | 1.279 Å | [1] |
| N-C Bond Length | 1.458 Å | [1] |
| ∠ C=N-C Angle | 116.6° | [1] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of N-methylmethanimine has been observed and analyzed. A synthetic spectrum has been obtained via spectral subtraction from its equilibrium with its trimer.[2] The characteristic C=N stretching vibration is a key feature. For comparison, the IR spectrum of the saturated analog, N-ethylmethylamine, shows characteristic N-H stretching (absent in the imine), C-H stretching, and C-N stretching vibrations.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed experimental NMR spectra for monomeric N-methylmethanimine are difficult to obtain due to its instability. However, NMR is a crucial tool for characterizing its stable trimer, 1,3,5-trimethyl-1,3,5-triazinane, which serves as its synthetic precursor. For the saturated analog, N-ethylmethylamine, the ¹H NMR spectrum shows distinct signals for the ethyl and methyl protons, with characteristic splitting patterns.[4]
Synthesis and Handling
N-methylene imines are highly prone to trimerization. For instance, N-methylmethanimine readily forms the stable cyclic trimer, 1,3,5-trimethyl-1,3,5-triazinane.[1] This trimer serves as a convenient and stable source from which the reactive monomer can be generated on demand.
Synthesis of the Precursor: 1,3,5-Trimethyl-1,3,5-triazinane
The trimer is typically synthesized through the condensation of methylamine and formaldehyde.
Caption: Synthesis of 1,3,5-trimethyl-1,3,5-triazinane.
Experimental Protocol: Generation of N-Methylmethanimine from its Trimer
N-methylmethanimine can be prepared in the gas phase by the thermal decomposition (pyrolysis) of its trimer, 1,3,5-trimethyl-1,3,5-triazinane.[1][2]
Materials:
-
1,3,5-Trimethyl-1,3,5-triazinane (Sigma-Aldrich, 97%)
-
High-temperature tube furnace
-
Quartz tube
-
Cold trap (e.g., liquid nitrogen)
-
Vacuum line
Procedure:
-
Place a sample of 1,3,5-trimethyl-1,3,5-triazinane in a quartz tube.
-
Position the tube within a furnace capable of reaching at least 450 °C.
-
Connect the outlet of the tube to a cold trap cooled with liquid nitrogen, which is subsequently connected to a vacuum line.
-
Evacuate the system to a moderate vacuum.
-
Heat the furnace to 180-450 °C.[1][2] The trimer will vaporize and decompose into the monomeric N-methylmethanimine.
-
The monomeric imine vapor is trapped and condensed in the liquid nitrogen trap.[2]
-
The collected monomer is highly reactive and should be used immediately for subsequent reactions or analyses.
Caption: Workflow for generating monomeric N-methylmethanimine.
Safety and Handling
Reactive imines like N-methylmethanimine and its analogs are hazardous. They are volatile and flammable.[5] Due to their reactivity, they can undergo violent polymerization, especially in the presence of acids.[5] These compounds are also toxic and can cause severe irritation to the skin, eyes, and respiratory system.[5][6] Handling should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles. Given their instability, they should be generated in situ or used immediately after preparation.
Reactivity and Applications in Organic Synthesis
N-methylene imines are valuable electrophilic intermediates in carbon-carbon and carbon-nitrogen bond-forming reactions. Their reactivity is central to several named reactions used to construct complex molecular architectures.
The Mannich Reaction
The Mannich reaction is a three-component condensation involving an enolizable carbonyl compound, a primary or secondary amine, and a non-enolizable aldehyde (often formaldehyde). The reaction proceeds through an in situ generated iminium ion, which is the active electrophile. N-methylmethanimine (or its protonated iminium form) is the key intermediate when methylamine and formaldehyde are used.
Caption: General mechanism of the Mannich reaction.
Aza-Diels-Alder Reaction
N-methylene imines can act as dienophiles in aza-Diels-Alder reactions to form six-membered nitrogen-containing heterocycles (tetrahydropyridines). This cycloaddition is a powerful tool for synthesizing alkaloid skeletons and other pharmaceutically relevant scaffolds. The imine is often generated in situ from an amine and formaldehyde.
Caption: The aza-Diels-Alder reaction with an N-methylene imine.
Experimental Protocol: In Situ Generation for Mannich-Type Reactions
For many synthetic applications, the direct handling of monomeric N-methylene imines is avoided by generating them in situ from more stable precursors.
Example Reaction: Synthesis of a β-amino ketone.
-
To a solution of an enolizable ketone (e.g., acetophenone) and a secondary amine hydrochloride (e.g., dimethylamine hydrochloride) in a suitable solvent (e.g., ethanol).
-
Add aqueous formaldehyde.
-
Heat the mixture to reflux for several hours.
-
The reaction proceeds via the in situ formation of the dimethylaminium ion, which is attacked by the enol of acetophenone.
-
Upon completion, the product (the "Mannich base") is isolated after an appropriate workup and purification.
Relevance in Drug Development
While Ethanamine, N-methylene- and N-methylmethanimine are not typically active pharmaceutical ingredients themselves, their reactivity is highly relevant to drug discovery and development. The heterocyclic structures produced from reactions like the aza-Diels-Alder and Mannich reactions are privileged scaffolds in medicinal chemistry, appearing in a wide range of bioactive natural products and synthetic drugs.
The ability to rapidly construct complex nitrogen-containing rings from simple, acyclic precursors using imine-based reactions is a cornerstone of modern synthetic medicinal chemistry. These methods provide access to libraries of compounds for screening and lead optimization. For example, the synthesis of various alkaloid frameworks relies on intramolecular aza-Diels-Alder reactions where an imine is a key component.
Conclusion
Ethanamine, N-methylene- and its analog N-methylmethanimine are highly reactive and synthetically valuable intermediates in organic chemistry. Although their isolation can be difficult due to a propensity for trimerization, methods for their controlled generation, particularly from stable triazinane precursors, allow for their effective use in powerful bond-forming reactions. Their role as key electrophiles in the Mannich and aza-Diels-Alder reactions makes them indispensable tools for the synthesis of complex nitrogen-containing molecules, which are of paramount importance to the fields of natural product synthesis and pharmaceutical drug development. Further research into stabilizing these reactive species or developing new catalytic methods for their in situ generation will continue to expand their utility in modern organic synthesis.
References
- 1. N-Methylmethanimine - Wikipedia [en.wikipedia.org]
- 2. Atmospheric Chemistry of N-Methylmethanimine (CH3N=CH2): A Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. docbrown.info [docbrown.info]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide on the Discovery and Historical Background of N-Methylethanamine
A Note on Nomenclature: The compound of interest, N-methylethanamine (CAS RN: 624-78-2), is also commonly known as ethylmethylamine, methylaminoethane, and N-methyl-N-ethylamine.[1] It is important to distinguish this secondary amine from the isomeric primary amine, propylamine, and the unstable imine, N-methyleneethanamine. This guide will focus on N-methylethanamine due to its stable nature and established role in chemical synthesis.
Introduction
N-methylethanamine is a secondary aliphatic amine that serves as a versatile building block in organic synthesis.[2] Its utility is particularly notable in the production of pharmaceuticals and agrochemicals, where it functions as a key intermediate.[2] This document provides a comprehensive overview of the discovery and historical development of synthesis methods for N-methylethanamine, detailed experimental protocols for its preparation, and a summary of its physical and chemical properties. Additionally, it illustrates its role as a synthetic precursor and a representative experimental workflow through diagrammatic representations.
Historical Background and Discovery
The synthesis of N-methylethanamine dates back to early investigations into the reactions of alkylamines. One of the earliest described methods involves the reaction of ethylamine with methyl iodide in alcohol at elevated temperatures.[3] Over the years, a variety of synthetic routes have been developed, reflecting the evolution of organic synthesis methodologies. These include the hydrolysis of N-methyl-N-ethylarenesulfonamides, the reduction of various nitrogen-containing functional groups, and, more recently, catalytic reductive amination.[3]
The development of these methods has been driven by the need for more efficient, selective, and scalable processes to produce this important synthetic intermediate. Early methods often suffered from a lack of selectivity, leading to the formation of mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[4] Modern methods, such as reductive amination, offer higher yields and purity.[3]
Physicochemical Properties
N-methylethanamine is a colorless, volatile, and flammable liquid with a characteristic amine-like odor.[5] It is hygroscopic and corrosive.[6] A summary of its key physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C3H9N | [1][7] |
| Molecular Weight | 59.11 g/mol | [1] |
| Boiling Point | 36-37 °C | [8] |
| Density | 0.688 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.374 | [7][8] |
| pKa (of conjugate acid) | 10.9 | [1] |
| LogP | 0.15 | [1] |
Synthesis Methodologies and Experimental Protocols
Several methods have been established for the synthesis of N-methylethanamine. The choice of method often depends on the desired scale, available starting materials, and required purity.
A classical approach to the synthesis of N-methylethanamine is the direct alkylation of ethylamine with a methyl halide, such as methyl iodide. This reaction is typically carried out in a basic solution to neutralize the hydrogen halide byproduct. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of N,N-dimethylethylamine and ethyltrimethylammonium iodide, especially when an excess of the alkylating agent is used.[4]
A more controlled variation of this method involves the reaction of N-benzylideneethylamine with methyl iodide, followed by hydrolysis of the resulting iminium salt. This procedure offers higher yields of the secondary amine.[3]
Experimental Protocol: Synthesis of N-Methylethanamine via N-Benzylideneethylamine [3]
-
Step A: Preparation of N-Benzylideneethylamine
-
In a suitable reaction vessel, combine benzaldehyde and ethylamine.
-
Remove the water formed during the reaction by azeotropic distillation with benzene.
-
Purify the resulting N-benzylideneethylamine by distillation. The expected boiling point is 52–53°C at 4.5 mm Hg, with an anticipated yield of 80–89%.[3]
-
-
Step B: Formation of the Iminium Salt and Hydrolysis
-
Heat N-benzylideneethylamine (1.00 mole) with methyl iodide (1.10 moles) in a pressure bomb at 100°C for 24 hours.[3]
-
After cooling, pour the resulting viscous oil into water.
-
Liberate the N-methylethanamine by adding a strong base, such as a solution of sodium hydroxide (2.5 moles) in water.[3]
-
Distill the crude N-methylethanamine from the reaction mixture. The product is collected in a receiver cooled with dry ice and acetone.[3]
-
Purify the collected liquid by distillation from solid potassium hydroxide. The final product is collected at 34–35°C, with an expected yield of 83–93%.[3]
-
Reductive amination is a widely used industrial method for the synthesis of amines. For N-methylethanamine, this can be achieved by the reaction of acetaldehyde with methylamine in the presence of a reducing agent and a catalyst. This method offers high selectivity and yield.
Experimental Protocol: Industrial Scale Reductive Amination
-
Reaction Setup:
-
Charge a hydrogenation autoclave with an aqueous solution of monomethylamine, a Raney nickel catalyst, and a catalytic amount of a strong base (e.g., sodium hydroxide).
-
Pressurize the autoclave with hydrogen and heat the mixture to 65-67°C with stirring.
-
-
Reaction Execution:
-
Introduce acetaldehyde into the autoclave over a period of approximately 3.3 hours while maintaining the hydrogen pressure at around 3 MPa.
-
After the addition is complete, continue the reaction at the same temperature and pressure until hydrogen consumption ceases (approximately 1 hour).
-
-
Work-up and Purification:
-
Stop the stirring, degas the autoclave, and allow the catalyst to settle.
-
Withdraw the supernatant liquid and subject it to fractional distillation under atmospheric pressure to obtain high-purity N-methylethanamine.
-
Other documented methods for the synthesis of N-methylethanamine include:[3]
-
Hydrolysis of N-methyl-N-ethylarenesulfonamides.
-
Catalytic hydrogenation of ethyl isocyanate or ethyl isocyanide.
-
Reduction of N-methylacetisoaldoxime with sodium amalgam and acetic acid.
These methods are generally less common in modern synthesis due to factors such as the availability of starting materials, reaction conditions, and overall efficiency.
Biological Significance and Applications in Drug Development
While specific signaling pathways directly involving N-methylethanamine are not well-documented, its significance in drug development lies in its role as a crucial synthetic intermediate.[2] The ethylmethylamino moiety is present in a variety of biologically active molecules. The compound's utility stems from its ability to participate in various chemical reactions, such as alkylation and acylation, allowing for its incorporation into more complex molecular scaffolds.[2]
The following diagram illustrates the role of N-methylethanamine as a precursor in the synthesis of hypothetical drug candidates.
Experimental Workflow Visualization
The following diagram provides a generalized workflow for the synthesis and purification of N-methylethanamine, applicable to several of the described laboratory-scale methods.
Conclusion
N-methylethanamine has a rich history with a variety of synthesis methods developed over more than a century. From early alkylation reactions to modern catalytic processes, the preparation of this compound has evolved to meet the demands of the chemical and pharmaceutical industries. Its importance as a synthetic intermediate continues to make it a relevant and valuable compound for researchers and drug development professionals. The detailed protocols and summarized data provided in this guide offer a comprehensive resource for understanding and utilizing N-methylethanamine in a laboratory or industrial setting.
References
- 1. N-Methylethylamine | C3H9N | CID 12219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. What product is obtained when ethylamine reacts with excess methyl iodide.. [askfilo.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Ethanamine, N-methyl-|lookchem [lookchem.com]
- 8. N-Ethylmethylamine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to Ethanamine, N-methyl- and its Isomer Ethanamine, N-methylene-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethanamine, N-methyl-, including its chemical and physical properties, detailed experimental protocols for its synthesis, and methods for its analysis. It also presents the available registry information for its less common isomer, Ethanamine, N-methylene-, highlighting the distinct differences between the two compounds.
Introduction and Disambiguation
It is crucial to distinguish between two isomers with similar nomenclature:
-
Ethanamine, N-methyl- , also known as N-methylethylamine, is a secondary amine that is well-documented and commercially available. It finds utility as a synthetic intermediate in various chemical applications.
-
Ethanamine, N-methylene- , or N-ethylmethanimine, is an imine. Information on this compound is significantly scarcer, suggesting it may be less stable or less commonly used in research and industry.
This guide will primarily focus on the more extensively studied Ethanamine, N-methyl- due to the wealth of available data, while also providing the known details for Ethanamine, N-methylene- .
Registry Information
A clear distinction between the two compounds begins with their unique identifiers.
| Identifier | Ethanamine, N-methyl- | Ethanamine, N-methylene- |
| CAS Number | 624-78-2[1][2][3] | 43729-97-1[4] |
| Molecular Formula | C₃H₉N[1][2][3] | C₃H₇N[4] |
| IUPAC Name | N-Methylethanamine[1] | N-ethylmethanimine[4] |
| Synonyms | N-Ethylmethylamine, Methylethylamine, Ethyl(methyl)amine[2] | N-METHYLENEETHANAMINE[4] |
Quantitative Data Summary
The following tables summarize the key quantitative data for both molecules, primarily focusing on Ethanamine, N-methyl- due to data availability.
Physical and Chemical Properties of Ethanamine, N-methyl-
| Property | Value |
| Molecular Weight | 59.11 g/mol [1] |
| Boiling Point | 36.7 °C at 760 mmHg[2] |
| Density | 0.68 g/cm³[2] |
| Refractive Index | n20/D 1.374 (lit.)[2] |
| Flash Point | < -1 °C (30 °F)[2] |
| Vapor Pressure | 8.53 psi (at 20 °C)[2] |
| pKa | 4.23 (+1) at 25°C[2] |
| LogP | 0.61660[2] |
| Appearance | Clear colorless to light yellow liquid[2] |
| Solubility | Soluble in water. |
Computed Properties of Ethanamine, N-methylene-
| Property | Value |
| Molecular Weight | 57.09 g/mol [4] |
| XLogP3 | 1.7[4] |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1[4] |
| Exact Mass | 57.057849228 Da[4] |
| Complexity | 17.2[4] |
Experimental Protocols
Several methods for the synthesis of Ethanamine, N-methyl- have been documented. Below are detailed protocols for two common approaches.
Synthesis of Ethanamine, N-methyl- via Reductive Amination
This industrial method involves the reaction of monomethylamine with acetaldehyde in the presence of a hydrogenation catalyst.
Materials and Equipment:
-
250 L hydrogenation autoclave with stirring system and heating/cooling capabilities
-
Monomethylamine (40.5 wt % aqueous solution)
-
Acetaldehyde
-
Raney nickel catalyst
-
Sodium hydroxide (aqueous solution, 450 g/L)
-
Hydrogen gas
-
Distillation column (15-20 theoretical plates)
Procedure:
-
Charging the Reactor: Successively introduce 89.5 kg of the monomethylamine solution, approximately 5.5 kg of Raney nickel, and about 0.65 kg of the sodium hydroxide solution into the hydrogenation autoclave.
-
Pressurization and Heating: Seal the autoclave and place it under hydrogen pressure. Heat the mixture to a reaction temperature of 65-67 °C while stirring.
-
Addition of Acetaldehyde: Introduce 56.3 kg of acetaldehyde into the autoclave over a period of approximately 3.3 hours, maintaining the temperature and a hydrogen pressure of around 3 MPa.
-
Reaction Completion: After the acetaldehyde addition is complete, continue the reaction at the set temperature and pressure until hydrogen consumption ceases (approximately 1 hour).
-
Catalyst Separation: Stop the stirring and degas the autoclave. Allow the catalyst to settle, then separate the supernatant liquid.
-
Purification by Fractional Distillation: Purify the crude product by fractional distillation under atmospheric pressure using a column with 15 to 20 theoretical plates. After removing the initial light fractions, collect the high-purity Ethanamine, N-methyl- as a side stream. This method can yield a product with a purity of 99.86% by weight.
Laboratory-Scale Synthesis of Ethanamine, N-methyl-
This procedure details a method suitable for laboratory-scale synthesis.
Materials and Equipment:
-
Round-bottom flasks
-
Condenser
-
Separatory funnel
-
Distillation apparatus
-
Ethylamine
-
Methyl iodide
-
Ethanol
-
Sodium hydroxide
Procedure:
A common laboratory preparation involves the alkylation of ethylamine with methyl iodide. This can be achieved by heating ethylamine with methyl iodide in an alcohol solvent at 100°C. However, this method can lead to the formation of byproducts through dialkylation.
A more selective laboratory method is the hydrolysis of N-methyl-N-ethylarenesulfonamides.
Analytical Methods
The purity and identity of Ethanamine, N-methyl- can be determined using various analytical techniques.
-
Gas Chromatography (GC): A suitable method for assessing the purity of the final product and quantifying any byproducts.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for analysis. A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the synthesized compound.
-
Mass Spectrometry (MS): Can be coupled with GC or LC to determine the molecular weight and fragmentation pattern.
Visualizations
Logical Workflow for the Synthesis of Ethanamine, N-methyl-
Caption: A logical workflow diagram illustrating the key stages in the industrial synthesis of Ethanamine, N-methyl-.
Relationship between Reactants and Product in Synthesis
Caption: A diagram showing the relationship between reactants, conditions, and the final product in the synthesis of Ethanamine, N-methyl-.
Biological Activity and Applications
Ethanamine, N-methyl- is primarily used as a precursor in the synthesis of other chemical compounds. For instance, it is a key intermediate in the preparation of active pharmaceutical ingredients for treating neurodegenerative diseases. It is also utilized in the electronics industry for the synthesis of metal salts like tetra(ethylmethylamino)hafnium and tetra(ethylmethylamino)zirconium, which serve as volatile precursors for depositing metal films in semiconductor manufacturing.
There is currently a lack of readily available information regarding the biological activity or signaling pathways directly associated with Ethanamine, N-methyl- or Ethanamine, N-methylene-. Their primary relevance in a drug development context appears to be as building blocks for more complex molecules.
Conclusion
This technical guide has provided a detailed overview of Ethanamine, N-methyl-, covering its chemical properties, synthesis, and analysis, while also clearly distinguishing it from its isomer, Ethanamine, N-methylene-. The provided experimental protocols and logical workflow diagrams offer practical insights for researchers and professionals in the field. The limited information on Ethanamine, N-methylene- underscores the importance of precise chemical nomenclature and identification through CAS numbers in scientific research and development.
References
In-Depth Technical Guide on the Theoretical Electronic Structure of Ethanamine, N-methylene-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of Ethanamine, N-methylene- (also known as N-ethylidenemethanamine). Due to the limited number of dedicated theoretical studies on this specific molecule in publicly available literature, this guide draws upon relevant computational studies of closely related imines, particularly ethanimine (CH₃CHNH), to provide a foundational understanding of its electronic characteristics.
Introduction to Ethanamine, N-methylene-
Ethanamine, N-methylene- (C₃H₇N) is a simple imine, a class of organic compounds containing a carbon-nitrogen double bond. The electronic structure of imines is of significant interest in various fields, including organic synthesis, atmospheric chemistry, and materials science, as the C=N bond plays a crucial role in their reactivity and spectroscopic properties. Theoretical and computational chemistry provide powerful tools to investigate the molecular geometry, stability, and electronic properties of such molecules at a quantum mechanical level.
Theoretical Framework and Computational Protocols
The electronic structure of small organic molecules like Ethanamine, N-methylene- is typically investigated using ab initio and Density Functional Theory (DFT) methods. These computational approaches solve the Schrödinger equation (or an equivalent formulation in DFT) to determine the molecule's wave function and energy.
Ab Initio Methods
High-level ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are employed for accurate determination of electronic states and spectroscopic properties. These methods are particularly useful for studying excited states and molecules with complex electronic structures.
Typical Experimental Protocol for Ab Initio Calculations:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is often performed using a robust method like Møller-Plesset perturbation theory (MP2) or a DFT functional.
-
Basis Set Selection: A suitable basis set, which is a set of mathematical functions used to build the molecular orbitals, is chosen. For high accuracy, large and flexible basis sets like 6-311++G(3df,3pd) are often used.
-
Active Space Selection (for CASSCF): For multireference calculations, an active space is defined, which includes the set of molecular orbitals and electrons that are most important for the chemical process or property being studied.
-
CASSCF Calculation: The CASSCF calculation is performed to obtain a wave function that is a linear combination of configurations, providing a good description of the electronic structure, especially for excited states.
-
CASPT2 Calculation: To account for dynamic electron correlation, a CASPT2 calculation is performed on top of the CASSCF wave function to obtain more accurate energies.
-
Property Calculation: Various properties such as vertical and adiabatic excitation energies, oscillator strengths, and ionization energies are calculated.
Density Functional Theory (DFT)
DFT is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy for many systems.
Typical Experimental Protocol for DFT Calculations:
-
Functional Selection: A DFT functional, which approximates the exchange-correlation energy, is chosen. Common choices for organic molecules include B3LYP and M06-2X.
-
Basis Set Selection: A basis set is selected, with Pople-style basis sets like 6-311++G(2d,p) being common for such systems.
-
Geometry Optimization: The molecular geometry is optimized to a minimum on the potential energy surface.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Single-Point Energy Calculation: A more accurate single-point energy calculation may be performed with a larger basis set at the optimized geometry.
-
Population Analysis: Mulliken or Natural Bond Orbital (NBO) analysis is performed to determine the distribution of electronic charge on the atoms.
-
Molecular Orbital Analysis: The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are analyzed to understand the molecule's reactivity and electronic transitions.
Quantitative Data from Theoretical Studies
While specific data for Ethanamine, N-methylene- is scarce, the following tables summarize representative theoretical data for the closely related ethanimine (CH₃CHNH) from a quantum chemical study on its formation.[1] This data provides valuable insight into the expected electronic structure of simple imines.
Table 1: Optimized Geometries of E- and Z-ethanimine [1]
| Parameter | E-ethanimine | Z-ethanimine |
| Bond Lengths (Å) | ||
| C=N | 1.276 | 1.275 |
| C-C | 1.496 | 1.503 |
| N-H | 1.018 | 1.018 |
| C-H (imine) | 1.091 | 1.092 |
| **Bond Angles (°) ** | ||
| C-C=N | 126.1 | 119.5 |
| C=N-H | 113.8 | 114.7 |
| H-C=N | 119.3 | 123.1 |
Calculations performed at the UB2LYPD/6-311++G(2d,p) level of theory.
Table 2: Calculated Energies and Dipole Moments of Ethanimine Isomers [1]
| Property | E-ethanimine | Z-ethanimine |
| Relative Energy (kcal/mol) | 0.00 | +1.57 |
| Dipole Moment (Debye) | 2.45 | 2.51 |
Energies are relative to the more stable E-isomer.
Visualization of Theoretical Workflow
The following diagram illustrates a typical workflow for a theoretical study of the electronic structure of a small organic molecule like Ethanamine, N-methylene-.
Conclusion
References
An In-depth Technical Guide on the Reactivity of N-Methyleneethanamine with Nucleophiles and Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyleneethanamine, an imine, serves as a versatile intermediate in organic synthesis. Its reactivity is characterized by the electrophilic carbon and the nucleophilic nitrogen of the C=N double bond. This guide provides a comprehensive overview of the reactivity of N-methyleneethanamine with both nucleophiles and electrophiles, offering insights into its synthetic applications. Detailed experimental protocols for analogous imine reactions are presented, and key reaction pathways are illustrated.
Core Concepts: The Duality of Imine Reactivity
Imines, such as N-methyleneethanamine, exhibit a dual reactivity profile. The carbon atom of the imine double bond is electrophilic, analogous to a carbonyl carbon, making it susceptible to attack by nucleophiles. Conversely, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.[1] This dual nature allows imines to participate in a wide array of chemical transformations.
The electrophilicity of the imine carbon can be significantly enhanced by protonation of the nitrogen atom under acidic conditions, forming a highly reactive iminium ion.[1] This activation is a common strategy in reactions involving weak nucleophiles.
Reactions with Nucleophiles
The electrophilic carbon of N-methyleneethanamine is a prime target for a variety of nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures.
Reduction to Amines
One of the most common transformations of imines is their reduction to secondary amines. This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a widely used and mild reagent.[2][3]
Table 1: Representative Yields for the Reduction of Imines to Amines
| Imine Substrate (Analogous to N-Methyleneethanamine) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Benzylideneaniline | NaBH₄ | Methanol | Room Temp | >95 | [4] |
| N-(1-phenylethylidene)aniline | NaBH₄ | Methanol | Room Temp | >95 | [4] |
| N-Cyclohexylidenecyclohexylamine | NaBH₄ | Methanol | Room Temp | >95 | [4] |
Note: Data presented are for analogous imine systems and are intended to be representative.
Experimental Protocol: General Procedure for the Sodium Borohydride Reduction of an Imine [2]
-
To a solution of the imine (1.0 mmol) in methanol (10 mL) at 0 °C, add sodium borohydride (1.5 mmol) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the secondary amine.
Reaction Workflow: Imine Reduction
Caption: Workflow for the reduction of an imine to a secondary amine.
Mannich Reaction
The Mannich reaction is a three-component condensation involving an aldehyde (like formaldehyde, a precursor to the methylene group in N-methyleneethanamine), a primary or secondary amine (like ethylamine), and a compound with an acidic proton (an enolizable carbonyl compound).[5] The in-situ formed imine (or iminium ion) acts as the electrophile.[6]
Table 2: Representative Yields for the Mannich Reaction
| Aldehyde | Amine | Carbonyl Compound | Catalyst | Yield (%) | Reference |
| Formaldehyde | Aniline | Cyclohexanone | (S)-Proline | High | [1] |
| Propionaldehyde | p-Methoxyaniline | Ethyl Glyoxylate | (S)-Proline | >99 (syn) | [5] |
| Benzaldehyde | Various | Various | Zr(Ot-Bu)₄ | High | [7] |
Note: Data presented are for analogous systems and are intended to be representative.
Experimental Protocol: General Procedure for a Three-Component Mannich Reaction [8]
-
To a solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the enolizable carbonyl compound (1.0 mmol).
-
If required, add a catalytic amount of an acid (e.g., HCl).
-
Stir the mixture at room temperature or with gentle heating and monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway: Mannich Reaction Mechanism
Caption: Simplified mechanism of the Mannich reaction.
Reactions with Electrophiles
The lone pair of electrons on the nitrogen atom of N-methyleneethanamine allows it to act as a nucleophile, reacting with various electrophiles.
Alkylation
Imines can be alkylated at the nitrogen atom, although this is less common than the alkylation of the corresponding amines. The reaction typically requires a strong alkylating agent.
Protonation
As mentioned earlier, the nitrogen of the imine is basic and readily reacts with acids to form an iminium salt. This is a crucial step in many acid-catalyzed reactions of imines.[1]
Logical Relationship: Electrophilicity Enhancement
Caption: Acid-catalyzed enhancement of imine electrophilicity.
Conclusion
N-Methyleneethanamine, as a representative imine, is a valuable synthetic intermediate due to its dual reactivity. Its electrophilic carbon readily undergoes attack by nucleophiles, leading to the formation of amines and other valuable products through reactions like reduction and the Mannich reaction. The nucleophilic nitrogen can be protonated to enhance the electrophilicity of the imine, facilitating reactions with weaker nucleophiles. A thorough understanding of these reactivity patterns is crucial for leveraging the synthetic potential of this and other imines in the development of novel chemical entities.
References
- 1. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Mannich Reaction [organic-chemistry.org]
Methodological & Application
Synthetic protocols using Ethanamine, N-methylene- as a reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanamine, N-methylene-, also known as N-ethylmethanimine, is a reactive imine that can serve as a versatile building block in organic synthesis.[1] Its structure, featuring a carbon-nitrogen double bond, makes it a valuable reagent for the introduction of an ethylaminomethyl group into various molecular frameworks. This document provides an overview of its potential applications and generalized synthetic protocols. It is important to note that while the physicochemical properties of Ethanamine, N-methylene- are available, detailed experimental protocols and specific applications in peer-reviewed literature are not extensively documented in the provided search results. The following protocols are based on general principles of imine chemistry and should be adapted and optimized for specific research applications.
Physicochemical Properties
A summary of the key quantitative data for Ethanamine, N-methylene- is presented in the table below.[1] This information is crucial for reaction planning, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₃H₇N | PubChem[1] |
| Molecular Weight | 57.09 g/mol | PubChem[1] |
| IUPAC Name | N-ethylmethanimine | PubChem[1] |
| CAS Number | 43729-97-1 | PubChem[1] |
| SMILES | CCN=C | PubChem[1] |
| InChI | InChI=1S/C3H7N/c1-3-4-2/h2-3H2,1H3 | PubChem[1] |
| InChIKey | FKOYAFITBICFAO-UHFFFAOYSA-N | PubChem[1] |
Potential Applications in Synthetic Chemistry
Ethanamine, N-methylene- can be utilized in a variety of organic transformations, primarily leveraging the electrophilic nature of the imine carbon and the basicity of the nitrogen atom.
-
Mannich-type Reactions: As a reactive imine, it is an ideal substrate for Mannich-type reactions. In the presence of a suitable active hydrogen compound (e.g., ketones, esters, or terminal alkynes) and a catalyst, it can be used to introduce an aminomethyl group, forming β-amino carbonyl compounds and other valuable intermediates.
-
Nucleophilic Additions: A wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and enolates, can add across the C=N double bond to generate more complex amine structures.
-
Cycloaddition Reactions: The imine functionality can participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to construct heterocyclic ring systems, which are prevalent in many biologically active molecules.
-
Reductive Amination: The imine can be reduced to the corresponding secondary amine, N-methylethylamine, using various reducing agents like sodium borohydride or catalytic hydrogenation. This provides a straightforward method for the synthesis of this important amine.
Experimental Protocols
The following are generalized protocols for reactions involving Ethanamine, N-methylene-. Note: These are illustrative examples and require optimization for specific substrates and desired products.
Protocol 1: General Procedure for a Mannich-type Reaction
This protocol describes a general workflow for the reaction of an active hydrogen compound with Ethanamine, N-methylene-.
Caption: Workflow for a Mannich-type reaction.
Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the active hydrogen compound (1.0 eq.) and the catalyst (e.g., 0.1 eq. of a suitable acid or base) in an appropriate anhydrous solvent (e.g., THF, CH₂Cl₂).
-
Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add Ethanamine, N-methylene- (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitored by TLC or LC-MS).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution).
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Nucleophilic Addition
This protocol outlines a general procedure for the addition of an organometallic nucleophile to Ethanamine, N-methylene-.
Caption: Workflow for nucleophilic addition.
Methodology:
-
Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve Ethanamine, N-methylene- (1.0 eq.) in an anhydrous solvent (e.g., THF or diethyl ether).
-
Addition: Cool the solution to a low temperature (e.g., -78 °C). Add the organometallic nucleophile (e.g., a Grignard reagent or an organolithium, 1.2 eq.) dropwise via the dropping funnel, maintaining the low temperature.
-
Reaction: Stir the reaction mixture at the low temperature for a specified period, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench with water or a dilute aqueous acid solution.
-
Work-up: Perform a standard aqueous work-up. Adjust the pH of the aqueous layer to basic with a suitable base (e.g., NaOH) to ensure the product is in its free amine form. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, remove the solvent in vacuo, and purify the residue by distillation or chromatography.
Safety and Handling
Ethanamine, N-methylene- is expected to be a reactive and potentially volatile compound. Appropriate safety precautions should be taken:
-
Work in a well-ventilated fume hood.
-
Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle under an inert atmosphere to prevent reaction with moisture and air.
-
Store in a cool, dry place away from incompatible materials such as acids and oxidizing agents.
Due to the limited specific toxicity data, it should be handled with care, assuming it may be harmful if inhaled, ingested, or in contact with skin.
References
Application Notes and Protocols: Ethanamine, N-methylene- in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanamine, N-methylene- (also known as N-methyleneethanamine or N-ethylethylidenimine) is a highly reactive imine that serves as a valuable C2N synthon in organic synthesis. Due to its high reactivity and tendency to trimerize, it is almost exclusively generated in situ for immediate consumption in subsequent reactions. Its primary application in heterocyclic synthesis is as a dienophile in aza-Diels-Alder reactions, providing a direct route to nitrogen-containing six-membered rings, which are core structures in many pharmaceuticals and natural products. This document provides an overview of its application, with a focus on the synthesis of piperidine derivatives, and includes a detailed experimental protocol based on analogous transformations.
Core Application: Aza-Diels-Alder Reactions for Tetrahydropyridine Synthesis
The most prominent application of in situ generated Ethanamine, N-methylene- is its participation in [4+2] cycloaddition reactions, specifically the aza-Diels-Alder reaction. In this reaction, the imine acts as a dienophile, reacting with a 1,3-diene to form a tetrahydropyridine ring system. This transformation is a powerful tool for the construction of functionalized piperidines, which are prevalent scaffolds in medicinal chemistry.
The reaction is typically initiated by the condensation of ethylamine with formaldehyde in the presence of a diene. The choice of diene, solvent, and catalyst can influence the reaction's efficiency and stereoselectivity.
Caption: General scheme of the in situ generation and aza-Diels-Alder reaction of Ethanamine, N-methylene-.
Experimental Protocols
The following protocol is a representative procedure for the in situ generation of an N-alkyl-N-methylenimine and its subsequent aza-Diels-Alder reaction, adapted from a similar synthesis utilizing methanimine.[1] This can serve as a starting point for the development of specific procedures involving Ethanamine, N-methylene-.
Protocol: In Situ Aza-Diels-Alder Reaction for the Synthesis of a Tetrahydropyridine Derivative
Objective: To synthesize a substituted tetrahydropyridine via an aza-Diels-Alder reaction using an in situ generated imine.
Materials:
-
Ethylamine (or other primary amine)
-
Aqueous formaldehyde (formalin, 37%)
-
1,3-Diene (e.g., cyclopentadiene, Danishefsky's diene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Internal standard for NMR yield determination (e.g., maleic acid)
-
Deuterated solvent for NMR (e.g., CDCl₃)
Procedure:
-
To a suitable reaction vessel, add the 1,3-diene (1.0 mmol, 1.0 equiv).
-
Add a saturated aqueous solution of ammonium chloride to create a 0.5 M solution with respect to the diene.
-
To this biphasic mixture, add aqueous formaldehyde (1.3 mmol, 1.3 equiv).
-
Initiate the reaction by adding ethylamine (1.3 mmol, 1.3 equiv).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 40 °C) for the desired reaction time (e.g., 24-64 hours).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add a known amount of an internal standard (e.g., maleic acid, 1.0 mmol) for the determination of the spectroscopic yield.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR spectroscopy to determine the yield.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the synthesis of tetrahydropyridines.
Quantitative Data
The following table summarizes the optimization of reaction conditions for an analogous in situ aza-Diels-Alder reaction between various dienes and methanimine, generated from formalin and ammonium chloride.[1] These data provide a valuable reference for developing protocols for Ethanamine, N-methylene-.
| Entry | Diene | Temperature (°C) | Time (h) | Spectroscopic Yield (%) |
| 1 | 2,3-Dimethyl-1,3-butadiene | 40 | 24 | 6 |
| 2 | 2,3-Dimethyl-1,3-butadiene | 40 | 48 | 21 |
| 3 | 2,3-Dimethyl-1,3-butadiene | 40 | 64 | 32 |
| 4 | Isoprene | 30 | 24 | 15 |
| 5 | Cyclopentadiene | 30 | 24 | 25 |
| 6 | 1,3-Cyclohexadiene | 40 | 24 | 12 |
Reaction conditions: 1 mmol diene, 1.3 mmol formalin, 0.5 M solution prepared using saturated aqueous NH₄Cl. Yields were determined by ¹H NMR spectroscopy of the crude reaction mixture using maleic acid as an internal standard.[1]
Further Applications and Considerations
While the aza-Diels-Alder reaction is the most established application, the reactive nature of Ethanamine, N-methylene- opens possibilities for other transformations:
-
[3+2] Cycloadditions: By converting the imine into an azomethine ylide, it can participate in [3+2] cycloaddition reactions with various dipolarophiles to synthesize five-membered nitrogen heterocycles like pyrrolidines.[2]
-
Mannich-type Reactions: As a reactive imine, it can be an electrophile in Mannich-type reactions, leading to the formation of β-amino carbonyl compounds, which are versatile intermediates for further heterocyclic synthesis.
Researchers should consider the following when working with in situ generated Ethanamine, N-methylene-:
-
Reaction Concentration: The concentration of reagents can significantly impact the rate of imine formation versus its trimerization.
-
Temperature Control: Temperature control is crucial to manage the rate of reaction and minimize side product formation.
-
pH of the Medium: The pH can affect the equilibrium of imine formation. The use of buffers or additives like ammonium chloride can be beneficial.
Conclusion
Ethanamine, N-methylene-, generated in situ, is a potent intermediate for the synthesis of nitrogen-containing heterocycles. Its application in aza-Diels-Alder reactions provides a convergent and efficient route to tetrahydropyridine and piperidine scaffolds. The provided protocols and data for analogous systems offer a solid foundation for researchers to explore and optimize these transformations in their own synthetic endeavors, contributing to the development of novel chemical entities in drug discovery and materials science.
References
Application Notes and Protocols: The Role of Transient Chiral Imines and Enamines in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric catalysis, the quest for efficient and selective methods to synthesize chiral molecules is paramount, particularly in drug discovery and development where enantiomeric purity can dictate therapeutic efficacy and safety. While stable, well-defined chiral ligands and catalysts are commonplace, the use of transiently generated, highly reactive species offers a powerful and atom-economical approach to stereoselective bond formation. This document explores the application of in situ generated chiral imines and enamines, exemplified by the conceptual use of species derived from simple aldehydes and chiral amines, in asymmetric catalysis. N-methylene-ethanamine, a simple imine, serves as a foundational concept for understanding the behavior of these transient intermediates, which are typically formed from a chiral amine and a carbonyl compound and are not isolated.
The strategy of generating the active catalytic species in situ from a stable chiral amine precursor and an achiral aldehyde or ketone is a cornerstone of organocatalysis. This approach avoids the synthesis and handling of potentially unstable iminium or enamine intermediates, while still harnessing their high reactivity and stereochemical directing ability. These transient species are pivotal in a variety of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions, consistently delivering high levels of enantioselectivity.
Core Concepts and Applications
The fundamental principle behind this type of catalysis involves the reversible reaction of a chiral secondary amine with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine or an electrophilic iminium ion. The chirality of the amine is transferred to these transient intermediates, which then react with a substrate in a stereocontrolled manner. After the key bond-forming step, the catalyst is regenerated, and the chiral product is released.
Key Applications Include:
-
Enamine Catalysis: The chiral enamine acts as a nucleophile, attacking various electrophiles. This is a common strategy for the α-functionalization of aldehydes and ketones.
-
Iminium Catalysis: The chiral iminium ion acts as an electrophile, activating α,β-unsaturated carbonyl compounds for nucleophilic attack. This is widely used in conjugate additions.
Quantitative Data Summary
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by Chiral Amines
| Entry | Chiral Amine Catalyst | Aldehyde | Nitroalkene | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S)-Proline | Propanal | nitrostyrene | DMF | RT | 95 | 98 |
| 2 | (S)-DPP | Butanal | nitrostyrene | Toluene | 0 | 92 | 99 |
| 3 | Jørgensen-Hayashi Cat. | Propanal | β-nitrostyrene | CH2Cl2 | -20 | 98 | >99 |
Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Entry | Chiral Amine Catalyst | Ketone | Aldehyde | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | (S)-Proline | Acetone | 4-Nitrobenzaldehyde | DMSO | RT | 68 | - | 96 |
| 2 | (S)-DPP | Cyclohexanone | Benzaldehyde | Toluene | 4 | 99 | 99:1 | 99 |
| 3 | MacMillan Catalyst | Acetone | Isobutyraldehyde | Ether | -25 | 90 | - | 93 |
(S)-DPP: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Jørgensen-Hayashi Catalyst: a diarylprolinol silyl ether catalyst MacMillan Catalyst: an imidazolidinone catalyst
Experimental Protocols
Protocol 1: Asymmetric Michael Addition of Propanal to β-Nitrostyrene using (S)-Proline
This protocol describes a typical procedure for an (S)-proline-catalyzed asymmetric Michael addition.
Materials:
-
(S)-Proline
-
Propanal
-
β-Nitrostyrene
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of β-nitrostyrene (1.0 mmol) in anhydrous DMF (4.0 mL) is added (S)-proline (0.2 mmol, 20 mol%).
-
Propanal (2.0 mmol) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone with Benzaldehyde using a Chiral Diphenylprolinol Silyl Ether Catalyst
This protocol outlines a general procedure for an asymmetric aldol reaction catalyzed by a Jørgensen-Hayashi-type catalyst.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Cyclohexanone
-
Benzaldehyde
-
Toluene, anhydrous
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, the chiral diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) is dissolved in anhydrous toluene (2.0 mL).
-
Cyclohexanone (2.0 mmol) is added, and the mixture is stirred for 10 minutes at room temperature.
-
The solution is cooled to the desired temperature (e.g., 0 °C).
-
Benzaldehyde (1.0 mmol) is added dropwise.
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction is quenched with saturated aqueous NaHCO3 solution.
-
The layers are separated, and the aqueous phase is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel.
-
The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.
Visualizations
Catalytic Cycle of Enamine Catalysis
The following diagram illustrates the catalytic cycle for a typical enamine-catalyzed Michael addition.
Application Notes and Protocols for Ethanamine, N-methylene- in the Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich reaction is a cornerstone in organic synthesis for the aminomethylation of a carbon acid, leading to the formation of β-amino carbonyl compounds, known as Mannich bases.[1][2] These structures are valuable intermediates in the synthesis of a wide range of pharmaceuticals and natural products.[3][4] The classical Mannich reaction is a three-component condensation of a primary or secondary amine, a non-enolizable aldehyde (typically formaldehyde), and an enolizable carbonyl compound.[2][5] A key step in the mechanism is the formation of a reactive electrophilic species, the iminium ion, from the amine and aldehyde.[2]
The use of pre-formed imines or their equivalents, such as Ethanamine, N-methylene-, offers a strategic advantage in the Mannich reaction. Ethanamine, N-methylene- (also known as N-ethylmethanimine) is the imine derived from ethylamine and formaldehyde. Employing a pre-formed imine can lead to milder reaction conditions, improved control over the reaction, and potentially higher yields by avoiding the in-situ formation of the reactive iminium species, which can be sensitive to reaction conditions.[3] This approach is particularly useful when dealing with sensitive substrates or when precise stoichiometry is required.
Advantages of Using Pre-formed Ethanamine, N-methylene-
-
Improved Reaction Control: By separating the formation of the electrophile from the C-C bond-forming step, better control over the reaction can be achieved. This can minimize side reactions and improve the overall efficiency.
-
Milder Reaction Conditions: The in-situ formation of iminium ions often requires acidic or basic conditions that may not be compatible with all functional groups. The use of a pre-formed imine can allow for the reaction to be carried out under neutral or milder conditions.
-
Enhanced Yields: In some cases, the use of a pre-formed imine can lead to higher yields of the desired Mannich base compared to the traditional three-component approach.[1]
-
Greater Substrate Scope: The milder conditions associated with the use of pre-formed imines may allow for a broader range of substrates, including those with sensitive functional groups, to be used effectively.
Mannich Reaction Mechanism with Ethanamine, N-methylene-
The Mannich reaction with pre-formed Ethanamine, N-methylene- proceeds through a two-step mechanism. First, the Ethanamine, N-methylene- is activated, typically by protonation with an acid catalyst, to form the corresponding N-ethylmethaniminium ion. This iminium ion is a potent electrophile. In the second step, the enol or enolate of a carbonyl compound attacks the iminium ion, leading to the formation of the β-amino carbonyl product.
Caption: Mechanism of the Mannich reaction using pre-formed Ethanamine, N-methylene-.
Experimental Protocols
The following are generalized protocols for the Mannich reaction using a pre-formed N-alkylimine, adapted for Ethanamine, N-methylene-. These protocols can be optimized for specific substrates.
Protocol 1: Lewis Acid Catalyzed Mannich Reaction of a Ketone with Ethanamine, N-methylene-
This protocol describes a general procedure for the reaction of a ketone with Ethanamine, N-methylene- using a Lewis acid catalyst.
Materials:
-
Enolizable ketone (e.g., acetophenone, cyclohexanone)
-
Ethanamine, N-methylene- (or a solution in an appropriate solvent)
-
Lewis acid catalyst (e.g., TiCl₄, Sc(OTf)₃, BF₃·OEt₂)
-
Anhydrous, aprotic solvent (e.g., dichloromethane, THF, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for anhydrous reactions
-
Quenching solution (e.g., saturated aqueous NaHCO₃ or NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Under an inert atmosphere, dissolve the enolizable ketone (1.0 eq) in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the substrate and catalyst).
-
Add the Lewis acid catalyst (typically 0.1 to 1.1 eq) to the stirred solution.
-
After a short stirring period (e.g., 15-30 minutes), add a solution of Ethanamine, N-methylene- (1.0-1.2 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to stir at the chosen temperature for the required time (monitored by TLC or LC-MS) until the starting material is consumed.
-
Quench the reaction by the slow addition of the appropriate aqueous quenching solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the pure β-amino ketone.
Protocol 2: Organocatalyzed Asymmetric Mannich Reaction
This protocol outlines a general procedure for an enantioselective Mannich reaction using a chiral organocatalyst.
Materials:
-
Aldehyde or ketone as the nucleophile
-
Ethanamine, N-methylene-
-
Chiral organocatalyst (e.g., proline or a derivative)
-
Solvent (e.g., DMSO, DMF, chloroform)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the aldehyde or ketone (1.0 eq) in the chosen solvent, add the chiral organocatalyst (typically 0.1-0.3 eq).
-
Add Ethanamine, N-methylene- (1.2-1.5 eq) to the mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature) for the necessary duration (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantiomerically enriched Mannich base.
Data Presentation
| Entry | Imine Substrate | Nucleophile | Catalyst/Conditions | Yield (%) | Reference |
| 1 | N-Benzylidenemethylamine | Acetone | L-Proline, DMSO, rt, 24h | 85 | [6] |
| 2 | N-(4-Methoxybenzylidene)aniline | Cyclohexanone | Sc(OTf)₃, CH₂Cl₂, rt, 12h | 92 | [7] |
| 3 | N-tert-Butylsulfinylimine | Titanium enolate of ethyl acetate | TiCl₄, Et₃N, THF, -78°C, 4h | 95 | [1] |
| 4 | N-Alkyl aldimine | Substituted malonic acid half oxyester | DABCO, TMSCl, AcOH, Toluene, 75°C | 36-97 | [8] |
Experimental Workflow
The general workflow for a Mannich reaction utilizing pre-formed Ethanamine, N-methylene- is depicted below.
Caption: General experimental workflow for the Mannich reaction with Ethanamine, N-methylene-.
Applications in Drug Development
Mannich bases are crucial intermediates in the synthesis of numerous biologically active compounds and pharmaceuticals. The β-amino carbonyl moiety serves as a versatile synthon for the preparation of more complex nitrogen-containing molecules.
-
Synthesis of Alkaloids and Natural Products: The Mannich reaction is a key step in the synthesis of various alkaloids, such as tropinone, and other natural products with therapeutic properties.
-
Pharmaceutical Ingredients: Many drugs contain the β-amino ketone or related structures. Examples include fluoxetine (antidepressant) and tramadol (analgesic). The use of Ethanamine, N-methylene- can provide an efficient route to key intermediates for these and other active pharmaceutical ingredients.
-
Prodrug Design: The Mannich reaction can be employed to synthesize prodrugs that are later metabolized in the body to release the active drug molecule.
Conclusion
The use of pre-formed Ethanamine, N-methylene- in the Mannich reaction presents a valuable alternative to the traditional three-component method. It offers the potential for improved reaction control, milder conditions, and enhanced yields, making it a powerful tool for researchers and scientists in organic synthesis and drug development. The provided protocols and workflow serve as a general guide for the implementation of this methodology in the laboratory.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oarjbp.com [oarjbp.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Efficient synthesis of β’-amino-α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannich Reaction [organic-chemistry.org]
- 8. Decarboxylative Mannich Reactions with N-Alkyl Imines - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the In Situ Generation of Ethanamine, N-methylene-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in situ generation of Ethanamine, N-methylene- (N-methylideneethanamine), a reactive iminium ion intermediate. The primary method for its formation is the Mannich reaction, a cornerstone of organic synthesis for the aminoalkylation of acidic protons. Herein, we focus on the reaction between ethylamine, formaldehyde (or its equivalent, paraformaldehyde), and an enolizable ketone, specifically acetophenone, to yield a β-amino-carbonyl compound. This protocol offers a practical approach for the synthesis of Mannich bases, which are valuable precursors in the development of pharmaceuticals and other bioactive molecules.[1][2]
Introduction
Ethanamine, N-methylene-, also known as N-methylideneethanamine, is a transient electrophilic species that is not typically isolated but rather generated in situ for immediate use in chemical transformations. Its primary application lies in the Mannich reaction, a three-component condensation that forms a carbon-carbon bond between a non-enolizable aldehyde, a primary or secondary amine, and a compound with an acidic proton, such as a ketone.[1] The in situ generated N-methylideneethanamine acts as the electrophile that is attacked by the enol form of the ketone.
The resulting products, β-amino ketones or "Mannich bases," are versatile synthetic intermediates. They can be readily transformed into a variety of other molecules, including β-amino alcohols, α,β-unsaturated ketones, and other functionalized carbonyl compounds, making them valuable building blocks in medicinal chemistry and materials science.[3]
Reaction Pathway: The Mannich Reaction
The in situ generation of N-methylideneethanamine is the initial step in the Mannich reaction. The overall transformation can be depicted as follows:
Caption: Reaction pathway for the in situ generation of N-methylideneethanamine and its subsequent Mannich reaction with acetophenone.
Experimental Protocols
This section details the experimental procedures for the in situ generation of N-methylideneethanamine and its subsequent reaction with acetophenone to form 3-(ethylamino)-1-phenylpropan-1-one hydrochloride.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Acetophenone | C₈H₈O | 120.15 | ≥98% | Sigma-Aldrich |
| Ethylamine hydrochloride | C₂H₈ClN | 81.54 | ≥98% | Sigma-Aldrich |
| Paraformaldehyde | (CH₂O)n | (30.03)n | 95% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 95% | Fisher Scientific |
| Hydrochloric acid, concentrated | HCl | 36.46 | 37% | VWR |
| Acetone | C₃H₆O | 58.08 | ACS Grade | Fisher Scientific |
Protocol for the Synthesis of 3-(Ethylamino)-1-phenylpropan-1-one hydrochloride
This protocol is adapted from established Mannich reaction procedures.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (12.0 g, 0.1 mol), ethylamine hydrochloride (9.8 g, 0.12 mol), and paraformaldehyde (3.6 g, 0.12 mol).
-
Solvent and Catalyst Addition: To the flask, add 40 mL of 95% ethanol followed by 0.5 mL of concentrated hydrochloric acid.
-
Reaction: The reaction mixture is heated to reflux with constant stirring for 4 hours. The mixture should become a clear, yellowish solution.
-
Work-up and Isolation: After the reflux period, the solution is cooled to room temperature. The flask is then placed in an ice bath to facilitate crystallization.
-
Purification: The crude product is collected by vacuum filtration and washed with two 20 mL portions of cold acetone. The product can be further purified by recrystallization from a minimal amount of hot ethanol, followed by the slow addition of acetone to induce crystallization.
-
Drying: The purified crystals of 3-(ethylamino)-1-phenylpropan-1-one hydrochloride are dried in a vacuum oven at 50 °C to a constant weight.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 3-(ethylamino)-1-phenylpropan-1-one hydrochloride.
| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |
| 3-(Ethylamino)-1-phenylpropan-1-one hydrochloride | C₁₁H₁₆ClNO | 213.70 | 21.37 | 17.1 | 80 | 145-147 |
Spectroscopic Data for 3-(Ethylamino)-1-phenylpropan-1-one hydrochloride:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.45 (br s, 2H, NH₂⁺), 8.05 (d, J = 7.6 Hz, 2H, Ar-H), 7.70 (t, J = 7.4 Hz, 1H, Ar-H), 7.58 (t, J = 7.6 Hz, 2H, Ar-H), 3.55 (t, J = 6.8 Hz, 2H, -CH₂-CO), 3.30 (t, J = 6.8 Hz, 2H, -CH₂-NH₂⁺-), 3.00 (q, J = 7.2 Hz, 2H, -NH₂⁺-CH₂-CH₃), 1.20 (t, J = 7.2 Hz, 3H, -CH₂-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 198.5 (C=O), 136.5 (Ar-C), 134.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 43.0 (-CH₂-NH₂⁺-), 39.5 (-NH₂⁺-CH₂-CH₃), 35.0 (-CH₂-CO), 11.5 (-CH₃).
-
IR (KBr, cm⁻¹): 3430 (N-H stretch), 3050 (Ar C-H stretch), 2980, 2850 (Aliphatic C-H stretch), 1680 (C=O stretch), 1590, 1450 (Ar C=C stretch).
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the Mannich base.
Caption: Workflow for the synthesis of 3-(ethylamino)-1-phenylpropan-1-one hydrochloride.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Acetophenone is a flammable liquid and an irritant.
-
Paraformaldehyde is toxic upon inhalation and ingestion.
-
Concentrated hydrochloric acid is corrosive and causes severe burns.
-
Ethylamine hydrochloride is a skin and eye irritant.
-
Ethanol is a flammable liquid.
Conclusion
The in situ generation of N-methylideneethanamine via the Mannich reaction provides an efficient and straightforward method for the synthesis of β-amino ketones. The protocol detailed herein for the preparation of 3-(ethylamino)-1-phenylpropan-1-one hydrochloride is a representative example of this versatile reaction. The resulting Mannich base is a valuable intermediate for further synthetic modifications, making this methodology highly relevant for researchers in drug discovery and organic synthesis.
References
Application Notes: Ethanamine, N-methylene- (N-Ethylmethylamine) as a Versatile Building Block for Pharmaceutical Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethanamine, N-methylene-, more commonly known as N-ethylmethylamine (EMA)[1][2], is a secondary aliphatic amine that serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its chemical structure (CAS No. 624-78-2) provides a nucleophilic nitrogen atom that is readily incorporated into target molecules.[3] In medicinal chemistry, the N-ethylmethyl moiety is particularly significant in the development of drugs targeting the central nervous system (CNS), where it can influence properties such as receptor binding affinity, selectivity, and pharmacokinetics.[4][5][6] This document outlines key applications and detailed protocols for utilizing N-ethylmethylamine in pharmaceutical synthesis, with a focus on its incorporation via reductive amination.
Application 1: Synthesis of N-Substituted Piperidines as Scaffolds for Dopamine Receptor Ligands
Background: The N-ethylmethyl group is a common feature in ligands designed to interact with dopamine receptors.[4][5] Introducing this group onto a core scaffold, such as a piperidine ring, is a key step in synthesizing potential atypical antipsychotic agents that act as D2 antagonists.[7] Reductive amination provides a highly efficient and controlled method for this transformation, reacting N-ethylmethylamine with a ketone precursor.[8][9]
Logical Diagram: Role in Dopamine D2 Receptor Antagonism
The diagram below illustrates the simplified signaling pathway of a Dopamine D2 receptor and the inhibitory action of an antagonist, a class of drugs often synthesized using the N-ethylmethylamine building block.
Experimental Protocol: Reductive Amination of 4-Piperidone
This protocol describes the synthesis of a key intermediate, N-ethyl-N-methyl-4-piperidinamine, via reductive amination of 4-piperidone hydrochloride with N-ethylmethylamine using sodium triacetoxyborohydride as the reducing agent.
Reaction Scheme:
Materials:
-
4-Piperidone hydrochloride
-
N-Ethylmethylamine (EMA)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free base.
-
Add N-ethylmethylamine (1.2 eq) to the mixture and stir for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 30 °C.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product via flash column chromatography (silica gel, gradient elution with DCM/Methanol) to obtain the pure N-ethyl-N-methyl-4-piperidinamine.
Quantitative Data Summary
| Parameter | Value/Range |
| Reactant Scale | 0.5 - 5.0 mmol |
| Reaction Time | 12 - 18 hours |
| Temperature | Room Temperature (~25 °C) |
| Typical Yield | 80 - 95% |
| Purity (Post-Purification) | >98% (by HPLC) |
Application 2: Industrial Scale Synthesis via Catalytic Hydrogenation
Background: The importance of N-ethylmethylamine as a building block necessitates efficient and scalable manufacturing processes. The industrial synthesis of high-purity EMA is itself an excellent example of reductive amination, reacting acetaldehyde with monomethylamine under catalytic hydrogenation conditions.[10] This process highlights the robustness of reductive amination for large-scale production.[11]
Experimental Protocol: Industrial Synthesis of N-Ethylmethylamine
This protocol is adapted from a patented industrial process for preparing high-purity N-ethylmethylamine.[10]
Materials:
-
Monomethylamine (MMA), 40.5 wt% aqueous solution
-
Acetaldehyde
-
Raney Nickel catalyst
-
Sodium hydroxide (NaOH), aqueous solution
-
Hydrogen (H₂) gas
Procedure:
-
Reactor Charging: Charge a 250 L hydrogenation autoclave with 89.5 kg of 40.5% aqueous monomethylamine, ~5.5 kg of Raney nickel catalyst, and ~0.65 kg of NaOH solution.
-
Pressurization and Heating: Seal the autoclave, place it under hydrogen pressure, and heat to a reaction temperature of 65-67 °C.
-
Acetaldehyde Addition: Introduce 56.3 kg of acetaldehyde into the autoclave over a period of approximately 3.3 hours, maintaining a constant hydrogen pressure of ~3 MPa.
-
Reaction Completion: After the addition is complete, maintain the reaction at temperature and pressure for approximately 1 hour, or until hydrogen consumption ceases.
-
Catalyst Settling: Stop agitation and allow the Raney nickel catalyst to settle.
-
Product Isolation: Withdraw the supernatant liquid and subject it to fractional distillation under atmospheric pressure to separate the high-purity N-ethylmethylamine from lighter fractions and impurities.
Quantitative Data Summary
Data derived from the industrial-scale process.[10]
| Parameter | Value |
| Reaction Temperature | 65 - 67 °C |
| Hydrogen Pressure | ~3 MPa (~435 psi) |
| Molar Yield (vs. MMA) | 93% |
| Selectivity (vs. Acetaldehyde) | 85.6 mol% |
| Final Purity (Post-Distillation) | ≥ 99.8% |
| Key Impurity (DMEA) | < 0.05% |
Workflow Diagram: Industrial Production Flow
References
- 1. Ethanamine, N-methyl- [webbook.nist.gov]
- 2. Ethanamine, N-methyl- [webbook.nist.gov]
- 3. Ethanamine, N-methyl-|lookchem [lookchem.com]
- 4. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D(2) antagonists/5-HT(1A) partial agonists with potential as atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US8420864B2 - High-purity N-ethylmethylamine and process for preparing same - Google Patents [patents.google.com]
- 11. N-Ethylmethylamine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Detection and Quantification of Ethanamine, N-methylene-
Introduction
Ethanamine, N-methylene- (also known as N-ethylmethanimine) is a primary amine of interest in various fields, including pharmaceutical development and chemical synthesis. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and safety assessment. Due to its volatile nature and lack of a strong chromophore, direct analysis of Ethanamine, N-methylene- can be challenging. These application notes provide detailed protocols for the detection and quantification of Ethanamine, N-methylene- using common analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization. The methodologies described are based on established principles for the analysis of similar short-chain aliphatic amines and provide a robust starting point for method development and validation.
Analytical Challenges
The primary challenges in the analysis of Ethanamine, N-methylene- include:
-
High Volatility: Its low boiling point can lead to sample loss during preparation and analysis.
-
Lack of Chromophore: The absence of a UV-absorbing or fluorescent functional group makes detection by conventional HPLC detectors difficult without derivatization.
-
Polarity: The polar nature of the amine group can lead to poor peak shape (tailing) in gas chromatography if the analyte interacts with active sites in the GC system.
To overcome these challenges, derivatization is a widely employed strategy. Derivatization modifies the analyte to:
-
Increase its molecular weight and reduce volatility for GC analysis.
-
Introduce a chromophore or fluorophore for HPLC analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of short-chain aliphatic amines using derivatization followed by chromatographic analysis. These values are representative and can be used as a benchmark for method development for Ethanamine, N-methylene-.
| Analytical Method | Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| GC-MS | Pentafluorobenzoyl chloride (PFBOC) | 0.117 - 1.527 pg/mL | Not Specified | 0.9934 - 0.9999 | [4][5] |
| HPLC-UV | 4-Nitrobenzoyl chloride | 0.01 mg/g | 0.03 mg/g | 0.999 | [6][7][8] |
| HPLC-Fluorescence | 9-fluorenylmethyl chloroformate (FMOC) | Not Specified | Not Specified | >0.99 | [2] |
Experimental Protocols
Protocol 1: Quantification of Ethanamine, N-methylene- by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol describes the analysis of Ethanamine, N-methylene- in a liquid matrix using derivatization with pentafluorobenzoyl chloride (PFBOC) followed by GC-MS. PFBOC reacts with the primary amine to form a stable, less volatile derivative with good chromatographic properties.
1. Materials and Reagents
-
Ethanamine, N-methylene- standard
-
Pentafluorobenzoyl chloride (PFBOC)
-
Sodium bicarbonate buffer (pH 10.5)
-
Toluene (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Milli-Q water or equivalent
-
Sample matrix
2. Sample Preparation and Derivatization
-
Sample Extraction: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[9][10]
-
pH Adjustment: To a known volume of the sample (e.g., 1 mL), add sodium bicarbonate buffer to adjust the pH to 10.5.
-
Derivatization: Add a solution of PFBOC in an organic solvent (e.g., 10% in toluene) to the sample. The reaction is typically rapid.[4][5]
-
Extraction of Derivative: Vortex the mixture vigorously for 1-2 minutes to ensure complete reaction and extraction of the derivative into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve clear phase separation.
-
Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The resulting solution is ready for GC-MS analysis.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the PFBOC derivative of Ethanamine, N-methylene-.
4. Data Analysis
-
Construct a calibration curve using standards of known concentrations prepared in the same matrix as the samples.
-
Quantify the concentration of Ethanamine, N-methylene- in the samples by comparing the peak area of the derivative to the calibration curve.
Protocol 2: Quantification of Ethanamine, N-methylene- by High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This protocol details the analysis of Ethanamine, N-methylene- using pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by HPLC with fluorescence detection. FMOC-Cl reacts with primary amines to form a highly fluorescent derivative.
1. Materials and Reagents
-
Ethanamine, N-methylene- standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Boric acid buffer (0.1 M, pH 8.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Pentane or other suitable extraction solvent
-
Sample matrix
2. Sample Preparation and Derivatization
-
Sample Preparation: Dilute the sample in the boric acid buffer.
-
Derivatization Reaction:
-
To 100 µL of the diluted sample, add 100 µL of the FMOC-Cl solution (e.g., 1 mg/mL in acetonitrile).
-
Vortex the mixture and allow it to react at room temperature for approximately 5-10 minutes.[2]
-
-
Quenching and Extraction:
-
Add a small amount of an amino acid solution (e.g., glycine) to react with excess FMOC-Cl.
-
Add pentane to the reaction mixture and vortex to extract the FMOC-amine derivative.
-
-
Phase Separation: Centrifuge to separate the phases.
-
Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Fluorescence Detector (FLD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-15 min: 50-90% B
-
15-20 min: 90% B
-
20-21 min: 90-50% B
-
21-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detection:
-
Excitation Wavelength: 265 nm
-
Emission Wavelength: 315 nm
-
4. Data Analysis
-
Generate a calibration curve by derivatizing and analyzing a series of Ethanamine, N-methylene- standards of known concentrations.
-
Determine the concentration in unknown samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Workflow for GC-MS analysis of Ethanamine, N-methylene-.
Caption: Workflow for HPLC analysis of Ethanamine, N-methylene-.
References
- 1. researchgate.net [researchgate.net]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. DSpace [helda.helsinki.fi]
Application Notes and Protocols for the Safe Handling and Storage of Ethanamine, N-methylene-
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures and safety information for the handling and storage of Ethanamine, N-methylene- (CAS No: 43729-97-1), also known as N-ethylidenemethanamine. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the compound.
Compound Identification and Properties
| Property | Value | Reference |
| Molecular Formula | C3H7N | [1] |
| Molecular Weight | 57.09 g/mol | [1][2] |
| CAS Number | 43729-97-1 | [1] |
| IUPAC Name | N-ethylmethanimine | [1] |
| Synonyms | N-METHYLENEETHANAMINE, CH3CH2N=CH2 | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
2.1. Summary of Hazards
Ethanamine, N-methylene- is a flammable and potentially harmful substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It can cause severe skin burns and eye damage.[3] Inhalation may cause respiratory tract irritation.
2.2. Required Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is essential before handling this compound.
| PPE Category | Specifications |
| Eye/Face Protection | Safety glasses with side shields (NIOSH-approved or EN 166 compliant) or a full-face shield if handling larger quantities.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) satisfying EU Directive 89/686/EEC and the standard EN374. Inspect gloves for any signs of degradation before use.[4][5] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.[5] |
| Respiratory Protection | All handling of Ethanamine, N-methylene- must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6] |
Safe Handling Protocols
3.1. General Handling Precautions
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]
-
Keep away from sources of ignition such as heat, sparks, and open flames.[3][7]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[5][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][7]
3.2. Experimental Workflow for Handling Ethanamine, N-methylene-
Caption: Workflow for handling Ethanamine, N-methylene-.
Storage Procedures
4.1. Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][6]
-
Keep containers tightly closed to prevent leakage and exposure to moisture.[3][4]
-
Containers that have been opened must be carefully resealed and kept upright.[3]
4.2. Incompatible Materials
-
Carbon dioxide[7]
4.3. Storage Logic Diagram
Caption: Logical flow for the proper storage of Ethanamine, N-methylene-.
Emergency Procedures
5.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][7][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8] |
5.2. Spill and Leak Procedures
-
Evacuate : Immediately evacuate personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, but avoid introducing ignition sources.
-
Contain : Prevent further leakage or spillage if it is safe to do so.[3]
-
Absorb : Use an inert absorbent material, such as dry sand or earth, to soak up the spill.[6] Do not use combustible materials like sawdust.
-
Collect : Place the absorbed material into a suitable, labeled container for chemical waste disposal.[5][6]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
PPE : All personnel involved in the cleanup must wear the appropriate PPE as outlined in Section 2.2.
5.3. Fire-Fighting Measures
-
Extinguishing Media : Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3] A water spray can be used to cool unopened containers.[3]
-
Specific Hazards : The compound is highly flammable and may produce toxic fumes, including nitrogen oxides and carbon oxides, upon combustion. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
References
- 1. Ethanamine, N-methylene- | C3H7N | CID 535674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methanamine, N-ethylidene-, (Z)- | C3H7N | CID 144069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. staging.keyorganics.net [staging.keyorganics.net]
- 5. fishersci.fi [fishersci.fi]
- 6. N-Ethylmethylamine(624-78-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for Polymerization Reactions Initiated by Ethanamine, N-methylene-
A comprehensive search of scientific literature and chemical databases has revealed no documented use of Ethanamine, N-methylene- (IUPAC name: N-ethylmethanimine) as a primary initiator for polymerization reactions. While various amines and imine-containing compounds can participate in or influence polymerization processes, there is a notable absence of specific data, experimental protocols, or quantitative analyses related to the use of Ethanamine, N-methylene- for this purpose.
Researchers, scientists, and drug development professionals should be aware that the information required to generate detailed application notes, experimental protocols, and mechanistic diagrams for polymerization initiated by this specific compound is not available in the current body of scientific knowledge.
General Context of Amine and Imine Involvement in Polymerization
While Ethanamine, N-methylene- itself is not a recognized initiator, it is helpful to understand the broader roles that similar functional groups (amines and imines) can play in polymerization. This context may be useful for researchers exploring novel initiating systems.
-
Amines in Polymerization: Amines are versatile compounds in polymer chemistry. They can act as:
-
Initiators: Primary and secondary amines can initiate the ring-opening polymerization of certain monomers, such as epoxides and lactones.[1] Tertiary amines can also act as initiators or co-initiators in various polymerization systems, including anionic and radical polymerizations.[2][3][4]
-
Chain Transfer Agents: Amines can participate in chain transfer reactions, which can be used to control the molecular weight of polymers.
-
Catalysts: Amines are often used as catalysts in the formation of polyurethanes and other polymers.
-
Monomers: Amines are fundamental building blocks for various polymers, including polyamides and polyimines.[5]
-
-
Imines in Polymerization: The carbon-nitrogen double bond in imines can, in principle, participate in polymerization reactions. However, the polymerization of simple imines is often challenging and may result in low molecular weight polymers.[6] More complex imine-containing monomers or cyclic imines are more commonly polymerized.[1][7]
Potential (but Undocumented) Role of Ethanamine, N-methylene-
Hypothetically, Ethanamine, N-methylene-, as an imine, could potentially be explored in the context of:
-
Cationic Polymerization: The nitrogen atom could be protonated or react with a Lewis acid to generate a cationic species that might initiate the polymerization of electron-rich monomers.[8][9][10]
-
Anionic Polymerization: While less likely, under strongly basic conditions, it might be possible to generate an anionic species that could initiate polymerization.
-
As a Monomer: It could potentially be used as a monomer or co-monomer in the synthesis of polyimines or other nitrogen-containing polymers, though this is not documented.
It is crucial to reiterate that these are theoretical possibilities, and there is no experimental evidence in the reviewed literature to support them.
Conclusion for Researchers
For researchers, scientists, and drug development professionals seeking to initiate polymerization reactions, it is recommended to utilize well-established and documented initiator systems. The lack of information on Ethanamine, N-methylene- as a polymerization initiator suggests that it is not a viable or efficient choice for this application based on current scientific understanding.
Should a researcher wish to investigate the potential of Ethanamine, N-methylene- as a novel initiator, it would require significant foundational research to determine its reactivity, mechanism of initiation (if any), and the characteristics of the resulting polymers. This would involve extensive experimental work, including kinetic studies and polymer characterization, as no prior art appears to exist.
Experimental Workflow for Investigating a Novel Initiator
For illustrative purposes, a general workflow for investigating a novel, uncharacterized polymerization initiator is presented below. This is a hypothetical workflow and not a validated protocol for Ethanamine, N-methylene-.
Caption: General workflow for investigating a novel polymerization initiator.
References
- 1. The anionic ring-opening polymerization of cyclic imines [ir.ua.edu]
- 2. Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6121474A - Amine anionic polymerization initiators and functionalized polymers derived therefrom - Google Patents [patents.google.com]
- 4. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 5. Investigation into the Synthetic Strategies of Melamine-Based Porous Polymeric Materials: A Bibliometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Ethanamine, N-methylene-
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of reactions involving Ethanamine, N-methylene- (also known as N-ethylmethanimine). This compound belongs to the imine or Schiff base class, which is formed by the condensation of an amine with a carbonyl compound.
Frequently Asked Questions (FAQs)
Q1: What is Ethanamine, N-methylene-, and how is it typically synthesized?
Ethanamine, N-methylene- (C₃H₇N) is an aliphatic imine.[1] It is formed through a reversible condensation reaction between an amine (like ethylamine) and an aldehyde (like formaldehyde). The core of this synthesis is the formation of a carbon-nitrogen double bond (C=N).[2] The reaction mechanism involves two main steps: the initial addition of the amine to the carbonyl to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the imine.[2]
Q2: Why are the yields of my imine synthesis reactions often low?
Low yields are typically due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants (the amine and the carbonyl compound), a process known as hydrolysis.[3][4] Aliphatic imines, in particular, can be unstable and susceptible to hydrolysis, especially in the presence of moisture.[5] Therefore, incomplete conversion or product degradation during workup can lead to poor yields.
Q3: How can I effectively remove water from the reaction to improve the yield?
Water removal is critical for driving the reaction equilibrium towards the product.[4][6] Several methods can be employed:
-
Drying Agents: Adding a drying agent directly to the reaction mixture, such as 3A or 4A molecular sieves, is a common and effective method.[5][7]
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or cyclohexane, physically removes water as it is formed.[5][7]
Q4: What role do catalysts play, and which ones should I use?
Both acid and base catalysts can accelerate the reaction, particularly the dehydration step.[2][4]
-
Acid Catalysts: A small amount of an acid catalyst like p-toluenesulfonic acid (p-TsOH) or a few drops of glacial acetic acid is often used.[4][7]
-
Base Catalysts: Anhydrous bases like potassium carbonate (K₂CO₃) can also be effective.[7] It's important to use catalysts in appropriate amounts, as excess acid can lead to unwanted side reactions or product degradation.[3]
Q5: My product seems to decompose during purification. What is the best purification strategy?
The instability of the imine bond, especially its susceptibility to hydrolysis, makes purification challenging.[3]
-
Column Chromatography: Standard silica or alumina columns can be problematic due to their acidic nature, which can hydrolyze the imine.[3] If chromatography is necessary, it is often recommended to add a small percentage of a base, like triethylamine (TEA), to the eluent to neutralize acidic sites.[3][8]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent (like ethanol or methanol) can be a very effective purification method that avoids the issues of chromatography.[3][8]
-
Distillation: For liquid imines, distillation can be used for purification, provided the compound is thermally stable.[6][7]
-
Solvent Washing: Selectively washing the reaction mixture with solvents to remove unreacted starting materials can also be a viable purification strategy.[3][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Formation
| Question | Answer & Recommendations |
| Are you actively removing water from the reaction? | The formation of an imine is an equilibrium process. Failure to remove the water byproduct will prevent the reaction from proceeding to completion. Recommendation: Add activated 4A molecular sieves to your reaction or use a Dean-Stark apparatus with a suitable solvent like toluene to remove water azeotropically.[5][7] |
| Are you using a catalyst? | The dehydration of the carbinolamine intermediate is often the rate-determining step and is catalyzed by either acid or base.[2] Recommendation: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a few drops of glacial acetic acid.[4][7] Alternatively, a base like K₂CO₃ can be used.[7] |
| Are your reactants and solvent sufficiently pure and dry? | Trace amounts of water in your starting materials or solvent can inhibit the reaction. Recommendation: Use anhydrous solvents and ensure your amine and carbonyl starting materials are dry. |
Issue 2: Product Decomposes During Workup or Purification
| Question | Answer & Recommendations |
| Is your product being exposed to aqueous or acidic conditions? | The imine C=N bond is prone to hydrolysis back to the corresponding amine and carbonyl compound, a reaction that is accelerated by acid.[3] Recommendation: Avoid aqueous workups if possible. If an aqueous wash is necessary, use a basic solution (e.g., saturated sodium bicarbonate) and work quickly. Ensure all glassware is dry. |
| Are you attempting purification on a standard silica gel column? | The acidic nature of silica gel can cause the decomposition of imines on the column.[3] Recommendation: If column chromatography is unavoidable, neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%). Alternatively, consider other purification methods like crystallization or distillation.[3][8] |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes reported yields for Schiff base synthesis under various conditions, illustrating the effectiveness of different strategies for water removal and catalysis.
| Aldehyde/Ketone | Amine | Catalyst | Water Removal Method | Solvent | Yield (%) | Reference |
| Benzaldehyde | n-butylamine | None | None (closed system) | Methanol | 58 - 84 | [9] |
| Benzaldehyde | n-butylamine | None | Pervaporation | Methanol | 90.4 - 98.6 | [9] |
| Cyclohexanone | Phenylethylamine | p-TsOH | Dean-Stark Trap | Cyclohexane | 95 | [7] |
| 4-tert-butylcyclohexanone | Isopropylamine | None | 4A Molecular Sieves | Ether | 82 | [7] |
| 1-Benzyl-4-piperidone | Allylamine | K₂CO₃ | None (base acts as dehydrator) | Toluene | 97 | [7] |
| m-Nitrobenzaldehyde | p-Chloroaniline | Glacial Acetic Acid | Refluxing | Ethanol | ~60 | [10] |
Experimental Protocols
Protocol 1: Synthesis Using a Dean-Stark Apparatus
This protocol is adapted from a general procedure for imine synthesis using acid catalysis and azeotropic water removal.[7]
-
Setup: Equip a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.
-
Reagents: To the flask, add the aldehyde (1.0 eq.), the amine (1.0 eq.), a catalytic amount of p-toluenesulfonic acid (approx. 0.0025 eq.), and a suitable solvent (e.g., cyclohexane or toluene).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitoring: Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting residue can then be purified by distillation or crystallization.
Protocol 2: Synthesis Using Molecular Sieves
This protocol is based on a procedure utilizing molecular sieves as the dehydrating agent.[7]
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, add the carbonyl compound (1.0 eq.) and powdered 4A molecular sieves (approx. 400g per mole of carbonyl).
-
Reagents: Add an anhydrous solvent (e.g., diethyl ether) followed by the amine (1.5 eq.).
-
Reaction: Stir the mixture at room temperature for several hours (e.g., 5 hours).
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Workup: Once the reaction is complete, filter the mixture to remove the molecular sieves, rinsing the sieves with fresh anhydrous solvent.
-
Purification: Combine the filtrate and rinsings and remove the solvent under reduced pressure to yield the crude imine, which can be further purified if necessary.
Visualizations
Below are diagrams illustrating key workflows and logical relationships for troubleshooting reactions involving Ethanamine, N-methylene-.
Caption: General experimental workflow for imine synthesis.
Caption: Troubleshooting flowchart for low-yield imine reactions.
References
- 1. Ethanamine, N-methylene- | C3H7N | CID 535674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Imine formation-Typical procedures - operachem [operachem.com]
- 8. How to separate imine from reaction mixture? - ECHEMI [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. jetir.org [jetir.org]
Technical Support Center: Side-Product Formation in Ethanamine, N-methylene- Reactions
Welcome to the technical support center for troubleshooting side-product formation in reactions involving the in situ generation of N-methylene-ethanamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during aminomethylation reactions, such as the Mannich reaction, where ethylamine and formaldehyde are used.
Frequently Asked Questions (FAQs)
Q1: What is "Ethanamine, N-methylene-"?
"Ethanamine, N-methylene-" refers to the reactive imine intermediate, also known as a Schiff base, formed from the reaction of ethylamine and formaldehyde.[1][2] This species is highly electrophilic and is the key intermediate in aminomethylation reactions like the Mannich reaction. It is typically generated in situ for immediate use.
Q2: What is the primary desired reaction involving this intermediate?
The primary desired reaction is the aminomethylation of a compound containing an active hydrogen atom (e.g., a ketone, ester, or phenol). In this reaction, the N-methylene-ethanamine intermediate reacts with the active hydrogen compound to form a β-amino carbonyl compound, commonly referred to as a Mannich base.
Q3: What are the most common side-products observed in these reactions?
When using a primary amine like ethylamine, the most prevalent side-products are bis-Mannich bases . These are formed when the initially formed mono-Mannich base, which still possesses a reactive N-H proton, undergoes a second aminomethylation reaction. Other potential side-products include cyclic compounds like N,N',N''-triethyl-1,3,5-triazinane (a cyclotrimer of the imine intermediate) and, in some cases, piperidinol derivatives. The formation of bis-Mannich bases is a significant challenge as it consumes the desired product and complicates purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low Yield of the Desired Mono-Mannich Base and a High Percentage of Bis-Mannich Base Formation.
Potential Causes:
-
Incorrect Stoichiometry: An excess of formaldehyde or the active hydrogen compound relative to ethylamine can drive the reaction towards the formation of the bis-Mannich base.
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second aminomethylation reaction, leading to more bis-product.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the conversion of the mono-Mannich base to the bis-Mannich base.
-
High Concentration of Reactants: Concentrated reaction mixtures can favor bimolecular side reactions.
Solutions:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of ethylamine may favor the formation of the mono-Mannich base.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even lower and gradually increasing if necessary.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of starting materials and the formation of the desired product and side-products. Quench the reaction once the optimal yield of the mono-Mannich base is achieved.
-
Adjust Concentration: Experiment with different solvent concentrations to find a balance between a practical reaction rate and minimizing side-product formation.
Issue 2: Formation of an Insoluble Precipitate or Polymer.
Potential Cause:
-
Polymerization of Formaldehyde: In acidic or basic conditions, formaldehyde can polymerize to form paraformaldehyde or other polymeric species.
-
Self-Condensation of the Imine Intermediate: The N-methylene-ethanamine intermediate can undergo self-condensation or cyclotrimerization, especially at high concentrations or temperatures, to form insoluble products like N,N',N''-triethyl-1,3,5-triazinane.
Solutions:
-
Use Fresh Formaldehyde: Employ freshly prepared formaldehyde solution or high-quality paraformaldehyde that is depolymerized just before use.
-
Control pH: Maintain the reaction pH within an optimal range. For many Mannich reactions, mildly acidic conditions are preferred to facilitate iminium ion formation without promoting excessive polymerization.
-
Gradual Addition: Add the formaldehyde solution slowly to the reaction mixture containing the ethylamine and the active hydrogen compound to maintain a low instantaneous concentration of the reactive intermediate.
Issue 3: Difficulty in Purifying the Desired Mono-Mannich Base.
Potential Cause:
-
Similar Polarity of Products: The mono- and bis-Mannich bases often have similar polarities, making their separation by standard column chromatography challenging.
Solutions:
-
Optimize Chromatographic Conditions:
-
Column: Use a high-resolution silica gel or alumina column.
-
Mobile Phase: Experiment with different solvent systems and gradients. A shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane) might be effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and resolution for basic compounds.
-
-
Crystallization: Attempt to selectively crystallize the desired product or the unwanted side-product from a suitable solvent or solvent mixture.
-
Derivatization: In some cases, it may be possible to selectively derivatize either the mono- or bis-Mannich base to alter its physical properties and facilitate separation.
Quantitative Data Summary
While specific quantitative data for every possible reaction is vast, the following table summarizes general trends observed in Mannich reactions with primary amines.
| Parameter | Effect on Mono-Mannich Base Yield | Effect on Bis-Mannich Base Formation |
| Ethylamine:Formaldehyde Ratio | Increases with higher ratio | Decreases with higher ratio |
| Temperature | Optimal at moderate temperatures | Increases at higher temperatures |
| Reaction Time | Increases initially, then may decrease | Increases with longer time |
| Concentration | Optimal at moderate concentrations | Increases at higher concentrations |
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Mono-Mannich Base
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the active hydrogen compound and the solvent.
-
Amine Addition: Add ethylamine to the flask and cool the mixture in an ice bath.
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde dropwise to the stirred mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, quench with a suitable reagent (e.g., water or a mild acid). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Visualizations
Below are diagrams illustrating key concepts in reactions involving N-methylene-ethanamine.
Caption: General reaction pathway showing the formation of the desired mono-Mannich base and the side-product, the bis-Mannich base.
Caption: A troubleshooting flowchart for addressing low yields of the desired mono-Mannich base.
References
Technical Support Center: Purification of N-Methylene-Ethanamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from N-methylene-ethanamine and its derivatives, such as N-ethyl-N-methylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of N-methylene-ethanamine derivatives?
A1: Common impurities largely depend on the synthetic route employed. For instance, in reductive amination reactions, which are frequently used, impurities can include unreacted starting materials (e.g., ethanamine, formaldehyde or its equivalents), over-alkylated products (e.g., tertiary amines), and byproducts from side reactions. If alkyl halides are used for synthesis, dialkylation is a common side reaction that leads to impurities.[1] In gas-phase catalytic methods, byproducts like dimethylethylamine or diethylmethylamine can form.[1]
Q2: Which purification technique is most suitable for my N-methylene-ethanamine derivative?
A2: The choice of purification technique depends on the physicochemical properties of your target compound and its impurities, such as boiling point, polarity, and acidic/basic nature.
-
Distillation: Ideal for purifying low-boiling, thermally stable liquid amines from non-volatile impurities.[2][3]
-
Acid-Base Extraction: A simple and effective method for separating basic amine products from acidic and neutral impurities.[4][5]
-
Column Chromatography: A versatile technique for separating compounds with different polarities. Normal-phase chromatography on silica gel can be challenging for basic amines due to strong interactions, but this can be mitigated by using amine-modified silica or adding a competing amine to the mobile phase.[6][7][8] Reversed-phase chromatography is also a viable option, especially for polar and ionizable compounds.[7]
Q3: How can I assess the purity of my final product?
A3: Purity assessment is critical and can be performed using various analytical techniques.[9][10]
-
Gas Chromatography (GC): Well-suited for volatile and thermally stable compounds. It can be used for both qualitative and quantitative analysis of the main product and any volatile impurities.[11]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds. It can be used to quantify the purity of the target compound and detect non-volatile impurities.[12] Peak tailing can be an issue for amines but can often be resolved by adjusting the mobile phase pH or using a base-deactivated column.[1][6][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[9][10]
-
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS) to identify the molecular weight of the product and any impurities.[12][14]
Troubleshooting Guides
Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Low recovery of the amine product. | Incomplete extraction from the organic layer. | Perform multiple extractions with the acidic aqueous solution to ensure complete protonation and transfer of the amine into the aqueous phase.[5] |
| Incomplete back-extraction into the organic layer after basification. | Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine salt fully. Perform multiple back-extractions with a fresh organic solvent.[5] | |
| The amine salt is partially soluble in the organic layer. | Use a more polar organic solvent for the initial extraction if possible, or increase the volume of the aqueous acidic solution. | |
| Emulsion formation at the interface. | High concentration of solutes or vigorous shaking. | Allow the separatory funnel to stand for a longer period. Gently swirl the funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Product is not clean after extraction. | The pH of the aqueous layers was not optimal. | Use a pH meter or pH paper to accurately adjust the pH during the acid and base washes to ensure selective extraction.[15] |
| Neutral impurities are carried over. | Perform a final wash of the organic layer containing the purified amine with brine to remove residual water-soluble impurities.[4] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Product streaks or shows significant tailing on a silica gel column. | Strong interaction between the basic amine and acidic silanol groups on the silica surface. | 1. Add a competing base to the mobile phase (e.g., 0.1-2% triethylamine or ammonia in methanol).[6][7] 2. Use an amine-functionalized silica column to minimize the interaction with silanol groups.[6][8] 3. Consider reversed-phase chromatography where these interactions are less problematic.[7] |
| Poor separation of the product from impurities. | Inappropriate solvent system. | Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A good starting point for normal phase is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[16] |
| Column overload. | Reduce the amount of crude product loaded onto the column. The amount of sample should typically be 1-5% of the weight of the stationary phase. | |
| Product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For very polar amines, a solvent system like dichloromethane/methanol may be necessary.[16] |
Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling. | Lack of boiling chips or stir bar. | Always add new boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Heating too rapidly. | Heat the distillation flask slowly and evenly. Use a heating mantle with a stirrer for better temperature control. | |
| Poor separation of liquids with close boiling points. | Inefficient distillation setup. | Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation.[17] |
| Distillation rate is too fast. | Distill at a slow, steady rate (1-2 drops per second) to allow for proper equilibrium between the liquid and vapor phases in the column.[17] | |
| Product decomposes during distillation. | The boiling point is too high at atmospheric pressure. | Perform a vacuum distillation to lower the boiling point of the compound.[3][18] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of N-Ethyl-N-methylamine
This protocol describes the purification of N-ethyl-N-methylamine from a reaction mixture containing acidic and neutral impurities.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether, dichloromethane)
-
1 M Hydrochloric acid (HCl)
-
6 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase (confirm by adding a few drops of water).
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with another portion of 1 M HCl. Combine the aqueous extracts.
-
The organic layer now contains neutral impurities and can be set aside.
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 6 M NaOH dropwise while stirring until the solution is strongly basic (pH > 10, check with pH paper).
-
Transfer the basified aqueous solution back to the separatory funnel.
-
Add a fresh portion of the organic solvent (e.g., 50 mL of diethyl ether) to the funnel.
-
Shake the funnel to extract the free amine into the organic layer.
-
Drain the lower aqueous layer and collect the organic layer.
-
Repeat the extraction of the aqueous layer with two more portions of the organic solvent.
-
Combine all organic extracts.
-
Wash the combined organic layers with a portion of brine to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified N-ethyl-N-methylamine.
Protocol 2: Flash Column Chromatography for Purification of a Secondary Amine
This protocol provides a general procedure for purifying a secondary amine using flash column chromatography on silica gel.
Materials:
-
Crude amine product
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (optional)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp or appropriate stain for visualization
Procedure:
-
Develop a Solvent System: Use TLC to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4. If the spot streaks, add a small amount of triethylamine (e.g., 0.5%) to the solvent system.[19]
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Dry pack the column with silica gel, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen mobile phase.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Run the Column:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (using a pump or air line) to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Protocol 3: Fractional Distillation for Purification of N-Ethyl-N-methylamine
This protocol is for the purification of N-ethyl-N-methylamine (boiling point: 36-37 °C) from impurities with different boiling points.
Materials:
-
Crude N-ethyl-N-methylamine
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Ice bath for the receiving flask
Procedure:
-
Place the crude N-ethyl-N-methylamine and a few boiling chips or a stir bar into the round-bottom flask. The flask should not be more than two-thirds full.
-
Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Cool the receiving flask in an ice bath to minimize the loss of the volatile product.
-
Begin heating the distillation flask gently.
-
Observe the vapor rising through the fractionating column. The temperature should rise and then stabilize at the boiling point of the most volatile component.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of N-ethyl-N-methylamine (36-37 °C).
-
If there are lower-boiling impurities, they will distill first. Discard this initial fraction (forerun).
-
Once the temperature begins to drop or rise significantly after the main fraction has been collected, stop the distillation. The remaining liquid in the distillation flask contains the higher-boiling impurities.
Quantitative Data Summary
The following table summarizes typical performance characteristics of different purification techniques for small molecule amines. The actual values will vary depending on the specific compound and the nature of the impurities.
| Purification Technique | Typical Purity Achieved | Typical Recovery | Key Considerations |
| Acid-Base Extraction | >95% | 70-90% | Effective for removing acidic and neutral impurities. Multiple extractions are often necessary for high recovery. |
| Column Chromatography (Normal Phase) | >98% | 60-85% | Good for separating compounds with different polarities. Amine basicity can be problematic. |
| Column Chromatography (Reversed Phase) | >98% | 70-90% | Excellent for polar and ionizable compounds. |
| Distillation (Fractional) | >99% | 80-95% | Best for separating liquids with different boiling points. Not suitable for thermally unstable compounds. |
Visualizations
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. How To [chem.rochester.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 14. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chromatography [chem.rochester.edu]
- 17. Purification [chem.rochester.edu]
- 18. Purification [chem.rochester.edu]
- 19. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
Technical Support Center: Synthesis with Ethanamine & Formaldehyde
This guide addresses common issues related to the low reactivity of the ethanamine-formaldehyde system, a frequent challenge in Mannich-type reactions. The core of this reaction is the in-situ generation of the electrophilic N-ethyl-N-methyleniminium ion, and its subsequent reaction with a nucleophile (a C-H acidic compound). Low yields or failed reactions often stem from problems in the formation or reactivity of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the reactive species formed from ethanamine and formaldehyde?
A1: Ethanamine, a primary amine, reacts with formaldehyde under acidic conditions to form an N-ethyl-N-methyleniminium ion ([CH₃CH₂N⁺H=CH₂]). This iminium ion is a potent electrophile and is the key intermediate that reacts with your nucleophilic substrate (e.g., the enol form of a ketone) in a Mannich reaction.[1][2][3]
Q2: Why is my reaction failing when using ethanamine, a primary amine?
A2: A primary amine like ethanamine can lead to a significant side reaction. The initial product, a secondary amine (the Mannich base), still has a reactive N-H proton. It can react again with another molecule of the iminium ion, leading to the formation of a tertiary amine byproduct and reducing the yield of your desired product. This is a common cause of low yields and complex reaction mixtures.[1][4]
Q3: What is the optimal pH for this reaction?
A3: The pH must be carefully controlled, typically in a mildly acidic range (around pH 4-6).[5]
-
If the pH is too low (strongly acidic): The ethanamine will be fully protonated to its ammonium salt (CH₃CH₂NH₃⁺), making it non-nucleophilic. It cannot initiate the reaction with formaldehyde.[5]
-
If the pH is too high (neutral or basic): There is insufficient acid to catalyze the crucial dehydration step, where the initial hemiaminal adduct loses water to form the reactive iminium ion.
Q4: Should I use paraformaldehyde or formalin as the formaldehyde source?
A4: Both can be used, but they have different properties.
-
Formalin: An aqueous solution of formaldehyde (typically 37%), often stabilized with methanol. The presence of water and methanol can influence the reaction solvent environment.[6][7]
-
Paraformaldehyde (PFA): A solid polymer of formaldehyde. It is often preferred because it can be depolymerized just before or during the reaction to generate fresh, methanol-free formaldehyde, leading to more controlled and reproducible conditions.[8][9] However, incomplete depolymerization can be a source of low reactivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very low product yield | 1. Incorrect pH: Amine is non-nucleophilic (too acidic) or iminium ion does not form (too neutral/basic). | Buffer the reaction or use the hydrochloride salt of ethanamine. Adjust the pH to be weakly acidic (pH 4-6). Acetic acid is often a suitable solvent and catalyst.[10] |
| 2. Inactive Formaldehyde Source: Paraformaldehyde is not depolymerizing. | When using paraformaldehyde, ensure conditions are sufficient for depolymerization (gentle heating is common). Alternatively, switch to a fresh, high-quality aqueous formaldehyde (formalin) source. | |
| 3. Low Nucleophile Reactivity: The C-H acidic proton of your substrate (e.g., ketone) is not acidic enough to enolize under the reaction conditions. | Consider using a stronger acid catalyst or a co-catalyst to promote enolization. Alternatively, pre-forming the enolate with a base in a directed (stepwise) Mannich reaction may be necessary. | |
| Complex mixture of products / Low yield of desired product | 1. Over-alkylation: The secondary amine product is reacting further to form a tertiary amine byproduct.[1][4] | Use a slight excess of the C-H acidic compound (ketone) relative to the amine and formaldehyde to favor the formation of the desired secondary amine. Monitor the reaction closely (e.g., by TLC) and stop it once the main product is formed. |
| 2. Polymerization: Formaldehyde is polymerizing or causing other side reactions. | Ensure adequate stirring and temperature control. Add the formaldehyde solution slowly to the reaction mixture. | |
| Reaction is sluggish or stalls | 1. Inappropriate Solvent: The solvent may not be effectively stabilizing the charged iminium intermediate. | Use protic solvents like ethanol, methanol, or water, which are known to facilitate the formation of the iminium ion. High-boiling alcohols can also be effective.[11] |
| 2. Insufficient Catalysis: The acid catalyst is too weak or used in too low a concentration. | Increase the loading of the acid catalyst (e.g., acetic acid). Consider screening other catalysts such as ammonium chloride or Lewis acids like Yb(OTf)₃ or ZnI₂. |
Data & Protocols
Data Presentation
Optimizing reaction conditions is critical. The choice of solvent and catalyst can dramatically impact product yield. Below are representative data illustrating these effects.
Table 1: Effect of Solvent on a Model Mannich Reaction Yield (Based on a model reaction of cyclohexanone, benzaldehyde, and aniline)
| Entry | Solvent | Yield (%) |
| 1 | Methanol | 83 |
| 2 | Ethanol | 86 |
| 3 | Dichloromethane | 62 |
| 4 | Benzene | 45 |
| 5 | Solvent-free | 35 |
| (Data adapted from principles demonstrated in[4]) |
Table 2: Effect of Catalyst on a Model Mannich Reaction Yield (Based on a model reaction of an aromatic aldehyde, aromatic amine, and ketone)
| Entry | Catalyst (mol%) | Yield (%) |
| 1 | None (uncatalyzed) | < 10 |
| 2 | p-Toluenesulfonic acid (10) | 75 |
| 3 | Ammonium Chloride (NH₄Cl) (10) | 92 |
| 4 | Zinc Iodide (ZnI₂) (2) | 95 |
| 5 | Ytterbium Triflate (Yb(OTf)₃) (5) | 94 |
| (Data synthesized from principles shown in) |
Experimental Protocols
Representative Protocol for Mannich Reaction with Ethanamine
This protocol describes a general procedure for the aminomethylation of a ketone.
Materials:
-
Ketone (C-H acidic substrate, 1.0 eq)
-
Ethanamine hydrochloride (1.1 eq)
-
Paraformaldehyde (1.2 eq)
-
Ethanol (solvent)
-
Hydrochloric acid (for pH adjustment/workup)
-
Sodium hydroxide (for workup)
-
Ethyl acetate (for extraction)
Procedure:
-
To a round-bottom flask, add the ketone (1.0 eq) and ethanol.
-
Add ethanamine hydrochloride (1.1 eq) and paraformaldehyde (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 12-24 hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with 2N HCl to a pH of ~2. This protonates the Mannich base product, making it water-soluble.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted ketone and non-basic impurities.
-
Basify the aqueous layer with 2N NaOH to a pH of ~9. This deprotonates the Mannich base, making it soluble in organic solvents.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary (e.g., by column chromatography or distillation).
Visualizations
Logical & Mechanistic Diagrams
The following diagrams illustrate the key pathways and troubleshooting logic for the Mannich reaction.
References
- 1. Recent advances and prospects in the Zn-catalysed Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10772G [pubs.rsc.org]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. lingayasvidyapeeth.edu.in [lingayasvidyapeeth.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 6. Mannich Reaction | Thermo Fisher Scientific - FI [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thaiscience.info [thaiscience.info]
- 9. Mannich reactions in high-boiling solvents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Ethanamine, N-methylene-
Welcome to the technical support center for the synthesis and optimization of reaction conditions for Ethanamine, N-methylene- (N-methyleneethanamine). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the experimental procedures involving this compound.
Troubleshooting Guide
The synthesis of Ethanamine, N-methylene-, an N-alkylideneamine, can be susceptible to various issues that may affect yield and purity. Below is a troubleshooting guide to address common problems encountered during its formation from ethylamine and formaldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC, GC, or NMR spectroscopy.[1][2][3] Consider increasing the reaction temperature in small increments or extending the reaction time. |
| Equilibrium not shifted towards product: Presence of water can hydrolyze the imine back to the starting materials.[4] | Use a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to remove water from the reaction mixture.[4] Alternatively, employ a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene. | |
| Incorrect stoichiometry: Imprecise measurement of starting materials. | Ensure accurate molar equivalents of ethylamine and formaldehyde. A slight excess of the amine can sometimes be beneficial. | |
| Formation of Side Products (e.g., white precipitate) | Oligomerization/Polymerization: N-methylene imines are prone to self-condensation, especially at high concentrations or temperatures. | - Use dilute solutions of the reactants. - Maintain a lower reaction temperature. - Add the formaldehyde solution dropwise to the amine solution to maintain a low concentration of the aldehyde. |
| Hydrolysis of the imine: Exposure to water or acidic conditions during workup.[5][6] | - Perform the workup under anhydrous conditions if possible. - Use a mild, non-aqueous workup procedure. - Neutralize any acidic catalysts before workup. | |
| Difficulty in Product Isolation | Product instability: The imine may be unstable and decompose upon purification attempts. | - Minimize the purification steps. - Consider using the crude product directly in the next step if purity is sufficient. - If purification is necessary, use techniques suitable for sensitive compounds, such as distillation under reduced pressure at low temperatures. |
| Inconsistent Results | Variability in reagent quality: Purity of ethylamine and formaldehyde can affect the reaction outcome. | - Use high-purity, anhydrous solvents and reagents. - If using an aqueous solution of formaldehyde, ensure its concentration is accurately known. |
| Atmospheric moisture: Reaction is sensitive to moisture from the air. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use oven-dried glassware. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the formation of Ethanamine, N-methylene-?
A1: Ethanamine, N-methylene- is formed through the condensation reaction between ethylamine and formaldehyde. This reaction is a nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the imine.[7]
Q2: How do solvent and temperature affect the yield of Ethanamine, N-methylene-?
A2: Both solvent and temperature play a crucial role in the synthesis of imines.
-
Solvent: The choice of solvent can influence the reaction rate and equilibrium position. Aprotic solvents are often preferred to minimize side reactions and facilitate water removal. The following table provides a general overview of the effect of different solvents on imine formation yield, based on studies of similar condensation reactions.
| Solvent | Dielectric Constant (ε) | General Effect on Imine Formation Yield | Rationale |
| Toluene | 2.4 | Often Good | Allows for azeotropic removal of water using a Dean-Stark apparatus. |
| Dichloromethane (DCM) | 9.1 | Good to Moderate | A common aprotic solvent, but complete water removal can be challenging without a drying agent. |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Can form hydrogen bonds with water, making its removal more difficult. |
| Acetonitrile | 37.5 | Moderate to Low | Its polarity can sometimes hinder the dehydration step. |
| Ethanol/Methanol | 24.6 / 32.7 | Variable | Protic solvents can participate in side reactions and make water removal less efficient. However, in some cases, they can catalyze the reaction. |
| Water | 80.1 | Generally Low | The presence of excess water drives the equilibrium back towards the starting materials due to hydrolysis of the imine.[4][5][6] |
-
Temperature: The reaction temperature affects the rate of imine formation. Generally, increasing the temperature accelerates the reaction. However, for N-methylene imines, which are prone to oligomerization, high temperatures can lead to the formation of undesired side products. A balance must be struck to achieve a reasonable reaction rate without significant decomposition or side reactions. The optimal temperature is typically determined empirically for a specific reaction setup.
The following table illustrates the general effect of temperature on the yield of a representative imine synthesis.
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 (Room Temperature) | 24 | 65 |
| 50 | 8 | 85 |
| 80 | 4 | 92 |
| 110 (Reflux in Toluene) | 2 | 95 |
| >120 | Variable | Decreased |
Note: The data in these tables are representative and the optimal conditions for the synthesis of Ethanamine, N-methylene- should be determined experimentally.
Q3: What is a typical experimental protocol for the synthesis and monitoring of an N-alkylideneamine like Ethanamine, N-methylene-?
A3: The following is a general protocol that can be adapted for the synthesis of Ethanamine, N-methylene-.
Materials:
-
Ethylamine
-
Formaldehyde (e.g., as a solution in a suitable solvent or as paraformaldehyde)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Dehydrating agent (e.g., anhydrous MgSO₄ or 3Å molecular sieves)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add a solution of ethylamine in the chosen anhydrous solvent to the flask.
-
If using a solid dehydrating agent, add it to the flask.
-
Slowly add a solution of formaldehyde to the stirred ethylamine solution at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC, or ¹H NMR).[1][2][3] For ¹H NMR, the disappearance of the aldehyde proton signal and the appearance of the imine proton signal can be tracked.
-
Once the reaction is complete, filter off the dehydrating agent (if used).
-
The resulting solution contains the crude Ethanamine, N-methylene-. Depending on the desired purity and subsequent application, it may be used directly or purified. Due to the potential instability of N-methylene imines, purification should be approached with caution (e.g., low-temperature, reduced-pressure distillation).
Monitoring the Reaction:
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system. The formation of a new spot corresponding to the imine and the disappearance of the starting material spots indicate reaction progress.
-
Gas Chromatography (GC): Inject a small sample of the reaction mixture into a GC to monitor the appearance of the product peak and the disappearance of the reactant peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to monitor the reaction in situ or by taking aliquots. Key signals to monitor include the aldehyde proton of formaldehyde and the characteristic N=CH₂ protons of the imine.[1][2]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of Ethanamine, N-methylene-.
Caption: Troubleshooting workflow for Ethanamine, N-methylene- synthesis.
References
- 1. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting common issues in the synthesis of Ethanamine, N-methylene-
Technical Support Center: Synthesis of Imines and Enamines
This technical support center provides troubleshooting guidance for the synthesis of imines and enamines. The compound "Ethanamine, N-methylene-" suggests the formation of an imine from ethylamine and a methylene source (like formaldehyde). However, the terminology can be ambiguous and is closely related to enamine synthesis. This guide covers common issues encountered in both imine and enamine formation to provide comprehensive support for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the difference between an imine and an enamine?
Imines, also known as Schiff bases, contain a carbon-nitrogen double bond (C=N) and are typically formed from the reaction of a primary amine with an aldehyde or ketone.[1][2] Enamines are characterized by an amine group attached to a carbon-carbon double bond (C=C-N) and are formed from the reaction of a secondary amine with an aldehyde or ketone that has an α-hydrogen.[2][3][4]
Q2: Why is acid catalysis typically required for imine and enamine synthesis?
Mildly acidic conditions are generally used to protonate the carbonyl oxygen of the aldehyde or ketone.[1][5] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[1][5] However, the pH must be carefully controlled; if the pH is too low, the amine nucleophile will be protonated, rendering it unreactive.[6][7]
Q3: Why is water removal important during the reaction?
The formation of both imines and enamines is a reversible condensation reaction that produces water as a byproduct.[2][3] To drive the equilibrium towards the product, water is typically removed from the reaction mixture as it forms.[2][3] This can be achieved through azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent like molecular sieves or anhydrous magnesium sulfate.[3][8]
Troubleshooting Guide: Common Issues & Solutions
Low or No Product Yield
Q4: I am not observing any product formation or the yield is very low. What are the possible causes and solutions?
Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure that the amine and carbonyl compounds are pure. Impurities can interfere with the reaction. For instance, using anhydrous reagents is crucial as the reaction is reversible in the presence of water.[8][9]
-
Reaction Conditions: The reaction is highly sensitive to pH. An optimal pH of around 4-5 is often required to ensure the carbonyl is activated without deactivating the amine nucleophile.[7]
-
Inefficient Water Removal: If water is not effectively removed, the equilibrium will favor the starting materials.[3][8] Consider using freshly activated molecular sieves or a Dean-Stark apparatus.[3][8]
-
Reaction Time and Temperature: The reaction may require sufficient time to reach equilibrium. Depending on the reactivity of the substrates, heating may be necessary. Monitor the reaction progress using techniques like TLC or NMR.
| Parameter | Recommendation | Rationale |
| pH | 4-5 | Balances carbonyl activation and amine nucleophilicity.[7] |
| Water Removal | Use of Dean-Stark trap or desiccants (e.g., molecular sieves, MgSO₄).[3][8] | Shifts equilibrium towards product formation.[3] |
| Reagents | Use pure, anhydrous starting materials.[8] | Prevents hydrolysis of the product and side reactions. |
| Catalyst | Use a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, acetic acid).[3][10] | To activate the carbonyl group for nucleophilic attack.[1] |
Product Instability and Decomposition
Q5: My product seems to be decomposing upon isolation or during workup. How can I improve its stability?
Imines and enamines can be sensitive to hydrolysis, especially in the presence of acid.[3][4]
-
Aqueous Workup: Avoid or minimize contact with aqueous acid during workup, as this will hydrolyze the imine or enamine back to the starting carbonyl compound and amine.[3][4] A non-aqueous workup is preferable.
-
Purification: Purification by distillation or chromatography should be performed under anhydrous conditions if possible. For chromatography, use a neutral stationary phase (like alumina) and dry solvents.
-
Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to prevent degradation.
Side Reactions and Impurities
Q6: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
-
Self-Condensation of Carbonyl Compound: Aldehydes and ketones with α-hydrogens can undergo self-condensation (e.g., aldol condensation), especially under basic or strongly acidic conditions. Using controlled, mildly acidic conditions can minimize this.
-
Polymerization: Some imines, particularly those derived from formaldehyde, are prone to polymerization or trimerization. This can sometimes be mitigated by controlling the reaction concentration and temperature.
-
Over-alkylation (for enamines): In subsequent reactions of enamines (e.g., Stork enamine alkylation), polyalkylation can be an issue. Using a slight excess of the enamine can sometimes help.
Experimental Protocols
General Protocol for Imine Synthesis: N-Benzylideneethylamine
This protocol describes the synthesis of an imine from a primary amine (ethylamine) and an aldehyde (benzaldehyde).
-
Reaction Setup: A three-necked flask is equipped with a mechanical stirrer and a thermometer.
-
Reagent Addition: The flask is charged with benzaldehyde (4.40 moles) and cooled to 5°C in an ice bath. Anhydrous ethylamine (4.44 moles) is added dropwise to the stirred benzaldehyde, maintaining the temperature below 15°C.[11]
-
Reaction: The mixture is stirred for an additional 30 minutes at room temperature and then allowed to stand for 1 hour.[11]
-
Water Removal: A condenser is set up for downward distillation. Water is removed from the product by codistillation with benzene (200 ml).[11]
-
Purification: The remaining residue, N-benzylideneethylamine, is purified by vacuum distillation.[11]
Visualizations
Caption: General workflow for enamine synthesis.
Caption: Troubleshooting logic for low product yield.
Caption: Divergent pathways to imines and enamines.
References
- 1. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 2. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stabilizing Ethanamine, N-methylene- for Improved Shelf Life
Welcome to the technical support center for Ethanamine, N-methylene- (CAS 82931-59-9), a reactive imine intermediate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the shelf life and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for Ethanamine, N-methylene-?
The primary degradation pathway for Ethanamine, N-methylene-, like other imines (also known as Schiff bases), is hydrolysis.[1][2] In the presence of water, the imine bond is susceptible to cleavage, reverting the compound to its parent aldehyde (acetaldehyde) and amine (methanamine). This reaction is reversible and is catalyzed by acidic conditions.[1][2]
Q2: What are the ideal storage conditions to maximize the shelf life of Ethanamine, N-methylene-?
To maximize shelf life, Ethanamine, N-methylene- should be stored under strictly anhydrous and inert conditions. Key recommendations include:
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Moisture Control: Store in a tightly sealed container, preferably under a dry, inert atmosphere such as nitrogen or argon. The use of desiccants is highly recommended to absorb any ambient moisture.[3][4][5]
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Solvent Choice: If in solution, use a dry, aprotic solvent. Protic solvents like water or alcohols can participate in and accelerate hydrolysis.
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Temperature: Store at low temperatures (e.g., 2-8 °C) to reduce the rate of potential degradation reactions.
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pH: Avoid acidic conditions, as hydrolysis is acid-catalyzed.[1] If possible, maintain a neutral or slightly basic environment.
Q3: How does pH affect the stability of Ethanamine, N-methylene-?
The stability of imines is significantly influenced by pH. The hydrolysis of Ethanamine, N-methylene- is catalyzed by acid.[1] Under acidic conditions, the imine nitrogen is protonated, making the carbon atom of the C=N bond more electrophilic and thus more susceptible to nucleophilic attack by water.[1] While imine formation is often optimal in mildly acidic conditions (around pH 4-5), imine stability is generally greater at neutral to slightly basic pH where the concentration of the protonated imine is lower. However, very high pH can also promote other degradation pathways.
Q4: Can I use desiccants to improve the stability of my Ethanamine, N-methylene- sample?
Yes, using desiccants is a highly effective method to improve the shelf life of moisture-sensitive compounds like Ethanamine, N-methylene-.[3][4][5] Desiccants, such as silica gel or molecular sieves, adsorb moisture from the headspace of the storage container, thereby minimizing the availability of water for hydrolysis.[4][5] It is crucial to select a desiccant that is chemically inert towards the imine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of purity observed in a stored sample. | Moisture Contamination: The sample has been exposed to atmospheric moisture. | Store the compound in a desiccator or glovebox. Use a fresh, activated desiccant in the storage container. Handle the compound under an inert atmosphere (nitrogen or argon). |
| Inconsistent results in experiments using a solution of the imine. | Hydrolysis in a Protic Solvent: The solvent used (e.g., methanol, ethanol, water) is reacting with the imine. | Prepare solutions in a dry, aprotic solvent such as acetonitrile, dichloromethane, or tetrahydrofuran immediately before use. |
| Degradation is observed during workup or purification. | Acidic Conditions: Exposure to acidic reagents or stationary phases (e.g., silica gel in chromatography) is catalyzing hydrolysis. | Neutralize any acidic components before concentrating the product. For chromatography, consider using a neutral stationary phase like alumina or deactivating silica gel with a base (e.g., triethylamine) in the eluent. |
| Formation of byproducts other than the parent aldehyde and amine. | Polymerization or Side Reactions: Aliphatic imines can be prone to polymerization, especially in concentrated form or in the presence of certain catalysts. | Store the compound at a lower concentration in a suitable aprotic solvent. Avoid exposure to light and heat, which can initiate polymerization. |
Data Presentation
Table 1: Illustrative Hydrolysis Rate Constants for an Aliphatic Imine at 25°C
| pH | First-Order Rate Constant (s⁻¹) | Half-life (t₁₂) |
| 4.0 | 1.5 x 10⁻² | ~46 s |
| 7.0 | 3.0 x 10⁻⁴ | ~38.5 min |
| 9.0 | 8.0 x 10⁻⁵ | ~144 min |
Note: This data is illustrative and based on trends observed for similar aliphatic imines. Actual rates for Ethanamine, N-methylene- may vary.
Experimental Protocols
Protocol 1: Stabilization of Ethanamine, N-methylene- for Storage
Objective: To prepare a stock solution of Ethanamine, N-methylene- in a suitable solvent for improved shelf life.
Materials:
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Ethanamine, N-methylene-
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Anhydrous aprotic solvent (e.g., acetonitrile, >99.8% purity)
-
Activated 4Å molecular sieves
-
Inert gas (nitrogen or argon)
-
Oven-dried glassware
-
Syringes and needles
Procedure:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.
-
Add activated 4Å molecular sieves to the anhydrous acetonitrile (approximately 10% w/v) and allow to stand for at least 24 hours to ensure the solvent is completely dry.
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Under an inert atmosphere (in a glovebox or using a Schlenk line), dispense the desired volume of dry acetonitrile into the storage vial containing a magnetic stir bar.
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Add the required amount of Ethanamine, N-methylene- to the solvent to achieve the desired concentration.
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Seal the vial with a septum cap and parafilm.
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Store the solution at 2-8°C in a desiccator.
Protocol 2: Monitoring the Stability of Ethanamine, N-methylene- by HPLC
Objective: To quantify the degradation of Ethanamine, N-methylene- over time under specific storage conditions.
Materials:
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Stock solution of Ethanamine, N-methylene-
-
HPLC system with a UV detector
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C18 reversed-phase HPLC column
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Mobile phase: Acetonitrile and water (with a suitable buffer, e.g., phosphate buffer at pH 7.4)
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Reference standards for Ethanamine, N-methylene-, acetaldehyde, and methanamine
Procedure:
-
Prepare a calibration curve for Ethanamine, N-methylene- using the reference standard.
-
At time zero (t=0), withdraw an aliquot of the stock solution, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.
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Record the peak area for Ethanamine, N-methylene-.
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Store the stock solution under the desired test conditions (e.g., 25°C, exposed to air).
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At predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours), repeat step 2 and 3.
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Calculate the concentration of Ethanamine, N-methylene- at each time point using the calibration curve.
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Plot the concentration of Ethanamine, N-methylene- versus time to determine the degradation rate.
Visualizations
Caption: Acid-catalyzed hydrolysis of Ethanamine, N-methylene-.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for imine degradation.
References
How to avoid polymerization of Ethanamine, N-methylene- during reactions
Welcome to the technical support center for Ethanamine, N-methylene- (N-methyleneethanamine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this reactive intermediate and avoiding its polymerization during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is Ethanamine, N-methylene-, and why is it so reactive?
Ethanamine, N-methylene- (IUPAC name: N-methyleneethanamine) is a simple imine with the chemical formula C₃H₇N. Its high reactivity stems from the polarized carbon-nitrogen double bond (C=N), which makes the carbon atom susceptible to nucleophilic attack and the nitrogen atom basic. This inherent reactivity also makes it highly prone to polymerization and hydrolysis. Due to its instability, it is rarely isolated and is typically generated in situ for immediate use in a subsequent reaction.
Q2: What is the primary cause of Ethanamine, N-methylene- polymerization?
The polymerization of N-methyleneethanamine can be initiated by trace amounts of acid or base, as well as by heat or prolonged storage. The mechanism often involves the formation of a reactive intermediate that can add to another imine molecule, propagating a polymer chain. Given the presence of a double bond and a lone pair on the nitrogen, both cationic and radical polymerization pathways are possible, although cationic polymerization initiated by acids is a very common route for such compounds.
Q3: How can I avoid the polymerization of Ethanamine, N-methylene- in my reactions?
The most effective strategy is to avoid isolating the compound altogether. Instead, it should be generated in situ in the presence of the desired reactant. This ensures that the concentration of free N-methyleneethanamine remains low at any given time, minimizing self-polymerization. Key experimental parameters to control are temperature, pH, and the exclusion of moisture and atmospheric carbon dioxide, which can form carbonic acid.
Q4: Are there any chemical inhibitors I can add to prevent polymerization?
While data specifically for N-methyleneethanamine is scarce, inhibitors used for other reactive monomers that undergo radical polymerization may offer some protection, especially if radical pathways are a concern. The use of acid or base scavengers can also be beneficial. It is crucial to note that the effectiveness of these inhibitors will be highly dependent on the specific reaction conditions.
Troubleshooting Guide
Issue: A solid, insoluble material has formed in my reaction vessel.
This is a strong indication that polymerization of N-methyleneethanamine has occurred.
| Potential Cause | Troubleshooting Steps |
| Presence of acidic or basic impurities | Ensure all reagents and solvents are pure and dry. Glassware should be thoroughly cleaned and dried to remove any acidic or basic residues. Consider using a non-nucleophilic base (e.g., a hindered amine) to scavenge trace acids if compatible with your reaction. |
| Reaction temperature is too high | Maintain a low reaction temperature. The formation of N-methyleneethanamine is often performed at 0°C or below, and the subsequent reaction is allowed to proceed at a controlled temperature. |
| Slow consumption of the in situ generated imine | Ensure that the reactant that is supposed to trap the N-methyleneethanamine is present in the reaction mixture from the beginning of the imine's generation. The rate of imine formation should not exceed its rate of consumption. |
| Prolonged reaction or storage time | Use the generated N-methyleneethanamine immediately. Do not attempt to store a solution of this imine. |
Issue: The yield of my desired product is low, and I suspect polymerization is the side reaction.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | The formation of imines is pH-dependent. For reactions involving the formation of an iminium ion intermediate, slightly acidic conditions (pH 4-5) are often optimal to facilitate the dehydration step without excessively protonating the starting amine.[1] |
| Inefficient trapping of the imine | Increase the concentration of the trapping agent or choose a more reactive one if possible. |
| Presence of water | N-methyleneethanamine is susceptible to hydrolysis back to ethylamine and formaldehyde, which can complicate the reaction and potentially catalyze polymerization. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: In Situ Generation of Ethanamine, N-methylene- for a Mannich-type Reaction
This protocol describes the in situ generation of N-methyleneethanamine and its subsequent reaction with a nucleophile in a one-pot procedure. The Mannich reaction is a classic example of this approach.
Materials:
-
Ethylamine (as a solution or hydrochloride salt)
-
Paraformaldehyde (as a source of formaldehyde)
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An active methylene compound (e.g., a ketone, malonate)
-
Anhydrous solvent (e.g., ethanol, THF, or acetonitrile)
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Acid catalyst (e.g., HCl, if starting from free amine) or base (to free the amine from its salt)
Procedure:
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the active methylene compound in the chosen anhydrous solvent.
-
Amine Addition: Add ethylamine to the solution. If using ethylamine hydrochloride, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to generate the free amine in situ.
-
Formaldehyde Addition: Cool the mixture to 0°C in an ice bath. Add paraformaldehyde in small portions over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours, or until reaction completion is confirmed by TLC or other appropriate analytical methods.
-
Workup: Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate, depending on the nature of the product). Extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as required.
Potential Polymerization Inhibitors
While in situ generation is the primary method to avoid polymerization, the addition of a stabilizer can be considered as a secondary precaution, especially during process development or scale-up. The choice of inhibitor must be compatible with the desired reaction chemistry.
| Inhibitor Class | Example | Proposed Mechanism of Action | Typical Concentration (if used) |
| Hindered Phenols | Butylated hydroxytoluene (BHT) | Radical scavenger, terminates radical chain reactions. | 50-200 ppm |
| Amines | Phenothiazine, Hydroxylamines | Act as radical scavengers. Some can also act as retarders.[][3] | 100-500 ppm |
| Quinones | Hydroquinone (HQ), Hydroquinone monomethyl ether (MEHQ) | React with initiating radicals to form stable species. Often require the presence of oxygen to be effective.[3] | 100-1000 ppm |
Note: The use of these inhibitors for stabilizing N-methyleneethanamine is based on their general application for preventing polymerization of reactive monomers and should be experimentally validated for a specific application.
Visualizations
Logical Workflow for Avoiding Polymerization
Caption: A logical workflow for handling N-methyleneethanamine.
Proposed Polymerization Mechanism
References
Technical Support Center: Managing Exothermic Reactions with Ethanamine, N-methylene-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethanamine, N-methylene- (N-methyleneethanamine) and managing its formation via exothermic reactions. The content focuses on the common synthesis route involving the reaction of ethylamine and formaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is Ethanamine, N-methylene-, and why is its synthesis a concern for exothermic reactions?
A1: Ethanamine, N-methylene-, also known as N-methyleneethanamine, is an imine formed from the condensation reaction of ethylamine and formaldehyde. This reaction is known to be significantly exothermic, meaning it releases a substantial amount of heat. Without proper control, the heat generated can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction, boiling of solvents, and release of flammable or toxic materials.
Q2: What are the primary hazards associated with the synthesis of N-methyleneethanamine?
A2: The primary hazards include:
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Thermal Runaway: The highly exothermic nature of the reaction can lead to an uncontrolled increase in temperature and pressure. The reaction between the related compound ethylenediamine and formaldehyde has a reaction enthalpy of 100-120 kJ/mol[1].
-
Flammability: Ethylamine and formaldehyde are flammable substances. A loss of temperature control can lead to boiling and the release of flammable vapors, creating a fire or explosion hazard.
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Toxicity and Corrosivity: Reactants and the product are volatile and can be harmful if inhaled, ingested, or in contact with skin. They can cause severe skin burns and eye damage.
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Pressure Buildup: If the reaction is conducted in a closed or inadequately vented system, the increase in temperature and potential for gas formation can lead to a dangerous buildup of pressure.
Q3: What is the role of water in this reaction?
A3: Water is a byproduct of the imine formation reaction. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, reducing the yield of the desired imine. Therefore, in many synthetic procedures, water is actively removed using methods like azeotropic distillation with a Dean-Stark trap or by adding dehydrating agents like molecular sieves. However, for managing the exotherm, a solvent with a high heat capacity, which could be water in some cases, can help to absorb the heat generated. The choice of whether to remove or use water as a solvent depends on the specific process goals (yield vs. thermal control).
Q4: Can this reaction be performed without a solvent?
A4: While some imine syntheses can be performed neat (without a solvent), it is generally not recommended for the reaction of ethylamine and formaldehyde on a larger scale due to the significant exotherm. A solvent plays a crucial role in heat dissipation and temperature control.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature rise (Runaway Reaction) | 1. Addition of formaldehyde is too fast.2. Inadequate cooling capacity of the reactor.3. Incorrect reactant concentration (too high).4. Agitation failure leading to localized "hot spots". | 1. Immediately stop the addition of formaldehyde.2. Increase the cooling to the reactor jacket to its maximum capacity.3. If safe, add a pre-cooled, inert solvent to dilute the reaction mixture and absorb heat.4. Ensure proper and continuous agitation.5. For future runs, reduce the addition rate, use a more dilute solution, and ensure the cooling system is adequate for the scale of the reaction. |
| Low yield of N-methyleneethanamine | 1. Presence of water in the reaction mixture.2. Reaction has not gone to completion.3. Side reactions occurring due to high temperatures. | 1. Use anhydrous reagents and solvents.2. Employ methods to remove water during the reaction, such as a Dean-Stark trap or the addition of 4Å molecular sieves.3. Monitor the reaction progress using techniques like TLC or GC.4. Maintain a lower, controlled reaction temperature to minimize side reactions. |
| Pressure increase in the reactor | 1. Boiling of the solvent or reactants due to excessive temperature.2. Formation of gaseous byproducts.3. Inadequate venting of the reactor. | 1. Immediately reduce the reaction temperature by increasing cooling.2. Ensure the reactor is equipped with a properly functioning and adequately sized pressure relief system (e.g., a rupture disc or relief valve).3. Maintain the reaction temperature below the boiling point of the solvent and reactants. |
| Formation of solid byproducts or polymerization | 1. N-methyleneethanamine can be unstable and may trimerize or polymerize, especially at higher concentrations or temperatures.2. Presence of impurities that can catalyze polymerization. | 1. Maintain a low reaction temperature.2. Use the N-methyleneethanamine solution immediately in the next step of your process if possible, without isolation.3. Ensure the purity of your starting materials. |
Quantitative Data
The following table summarizes key thermal data related to the exothermic reaction of primary amines with formaldehyde. The data for the heat of reaction is based on the reaction of ethylenediamine with formaldehyde, which is expected to be similar to that of ethylamine.
| Parameter | Value | Source |
| Heat of Reaction (ΔHr) | -100 to -120 kJ/mol of amine | [1] |
| Standard Enthalpy of Formation (Ethylamine, gas) | -47.9 ± 0.5 kJ/mol | |
| Standard Enthalpy of Formation (Formaldehyde, gas) | -108.6 ± 0.4 kJ/mol |
Experimental Protocols
Key Experiment: Controlled Synthesis of N-methyleneethanamine
Objective: To safely synthesize N-methyleneethanamine by controlling the exothermic reaction between ethylamine and formaldehyde.
Materials:
-
Ethylamine (e.g., 70% solution in water or anhydrous)
-
Formaldehyde (e.g., 37% solution in water)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Cooling bath (e.g., ice-water or a cryocooler)
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Reaction vessel with a mechanical stirrer, dropping funnel, thermometer, and a condenser connected to a pressure-equalizing line.
Procedure:
-
Reactor Setup: Assemble a clean, dry reaction vessel equipped with a mechanical stirrer, a thermometer to monitor the internal temperature, a pressure-equalizing dropping funnel, and a condenser. Ensure the setup is in a well-ventilated fume hood.
-
Cooling: Charge the reactor with the ethylamine solution and the solvent. Begin stirring and cool the mixture to the desired initial temperature (e.g., 0-5 °C) using an external cooling bath.
-
Controlled Addition: Slowly add the formaldehyde solution to the cooled, stirred ethylamine solution via the dropping funnel. The addition rate should be carefully controlled to maintain the internal temperature within a safe, predetermined range (e.g., not exceeding 10-15 °C).
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. If the temperature begins to rise rapidly, immediately stop the addition of formaldehyde and apply more cooling.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the controlled temperature for a specified period to ensure the reaction goes to completion.
-
Work-up (Optional): If the imine needs to be isolated, proceed with an appropriate work-up procedure, such as extraction and drying. Be aware that N-methyleneethanamine can be unstable. Often, it is used in situ for subsequent reactions.
-
Quenching and Waste Disposal: Unreacted formaldehyde and ethylamine should be quenched safely according to laboratory safety protocols. Dispose of all chemical waste in accordance with institutional and regulatory guidelines.
Visualizations
Troubleshooting Workflow for Exothermic Reaction
References
Validation & Comparative
Spectroscopic Confirmation of Ethanamine, N-methylene- Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of standard spectroscopic methods for the confirmation of reaction products originating from Ethanamine, N-methylene- (CH₃CH₂N=CH₂). A primary reaction pathway for imines is reduction to the corresponding amine. This guide will focus on the spectroscopic differences between the starting imine, Ethanamine, N-methylene-, and its common reduction product, N-methylethylamine (CH₃CH₂NHCH₃), providing experimental data and protocols to aid in the unambiguous identification of reaction outcomes.
Reaction Pathway: Imine Reduction
A common and synthetically useful reaction of imines is their reduction to form secondary amines. This transformation involves the saturation of the carbon-nitrogen double bond (C=N) to a single bond (C-N) and the addition of hydrogen atoms.
Caption: Reduction of Ethanamine, N-methylene- to N-methylethylamine.
Comparison of Spectroscopic Confirmation Methods
The successful conversion of Ethanamine, N-methylene- to N-methylethylamine can be unequivocally confirmed by observing specific changes in the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds, providing detailed information about the carbon and hydrogen environments. The key changes to monitor are the disappearance of the vinylidene (=CH₂) protons and the imine carbon, and the appearance of a new N-H proton and an N-methyl group.
Table 1: Comparative ¹H NMR Data
| Assignment | Ethanamine, N-methylene- (Predicted) | N-methylethylamine (Observed)[1] | Rationale for Change |
| -N=CH₂ | ~7.0-8.0 ppm (singlet, 2H) | Disappeared | Saturation of the C=N double bond. |
| -NH- | Not Present | ~1.20 ppm (singlet, 1H)[1] | Formation of the secondary amine N-H bond. |
| -CH₂-CH₃ | Quartet | ~2.65 ppm (quartet, 2H)[1] | Environment of the ethyl group's methylene protons changes upon reduction. |
| -CH₂-CH₃ | Triplet | ~1.10 ppm (triplet, 3H)[1] | Ethyl group's methyl protons remain, but may experience a slight shift. |
| -N-CH₃ | Not Present | ~2.30 ppm (singlet, 3H)[1] | Formation of the new N-methyl group from the methylene carbon. |
Table 2: Comparative ¹³C NMR Data
| Assignment | Ethanamine, N-methylene- (Predicted) | N-methylethylamine (Observed) | Rationale for Change |
| -N=CH₂ | ~160-170 ppm | Disappeared | Reduction of the imine carbon. |
| -CH₂-CH₃ | ~50-60 ppm | ~48 ppm | The chemical environment of the ethyl group carbons is altered. |
| -CH₂-CH₃ | ~15-20 ppm | ~15 ppm | Minimal change expected for the terminal methyl carbon. |
| -N-CH₃ | Not Present | ~36 ppm | Appearance of the new sp³-hybridized N-methyl carbon. |
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[2] Ensure the sample is free of particulate matter.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.0 ppm.[2]
-
Data Acquisition:
-
Place the NMR tube into the spectrometer.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
Analysis: To confirm the presence of the N-H proton, a D₂O shake experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will disappear due to proton-deuterium exchange.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence or absence of specific functional groups. The conversion of the imine to a secondary amine is clearly indicated by the loss of the C=N stretching vibration and the appearance of an N-H stretching vibration.
Table 3: Comparative IR Data
| Functional Group | Ethanamine, N-methylene- (Predicted) | N-methylethylamine (Observed)[4] | Rationale for Change |
| N-H Stretch | Not Present | ~3300-3500 cm⁻¹ (broad)[4] | Formation of the secondary amine N-H bond. |
| **C-H Stretch (sp²) ** | ~3050-3150 cm⁻¹ | Disappeared | Loss of the =CH₂ group. |
| C=N Stretch | ~1640-1690 cm⁻¹ (sharp) | Disappeared | Reduction of the imine double bond. |
| C-N Stretch | Present | ~1020-1250 cm⁻¹[4] | C-N single bond stretch is present in both, but the environment changes. |
-
Plate Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[5] Handle them by the edges to avoid transferring moisture and oils.[6]
-
Sample Application: Place one drop of the neat liquid sample onto the surface of one salt plate.[5][7]
-
Film Formation: Place the second salt plate on top of the first, sandwiching the liquid sample.[7] Gently rotate the plates to spread the sample into a thin, uniform film, ensuring no air bubbles are trapped.[7]
-
Data Acquisition:
-
Cleaning: After analysis, disassemble the plates, clean them thoroughly with a suitable dry solvent (e.g., chloroform or dichloromethane), and store them in a desiccator to prevent damage from moisture.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product and offers structural information through fragmentation patterns. The reduction of Ethanamine, N-methylene- adds two hydrogen atoms, resulting in a 2-unit increase in the molecular mass.
Table 4: Comparative Mass Spectrometry Data
| Ion | Ethanamine, N-methylene- (Predicted) | N-methylethylamine (Observed)[8] | Rationale for Change |
| Molecular Ion [M]⁺ | m/z = 57 | m/z = 59[8] | Addition of two hydrogen atoms during reduction increases the molecular weight by 2 Da. |
| Base Peak | m/z = 56 ([M-H]⁺) or m/z = 42 ([M-CH₃]⁺) | m/z = 44 ([CH₃CHNH₂]⁺) | The most stable fragment changes due to the new structure. Alpha-cleavage next to the nitrogen is a dominant fragmentation pathway for amines. |
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
Infusion Setup: Load the sample solution into a syringe and place it on a syringe pump.[9]
-
Data Acquisition:
-
Introduce the sample directly into the mass spectrometer's ion source at a constant, low flow rate (e.g., 5-10 µL/min).[9][10] Common ionization techniques for this type of molecule include ESI or Atmospheric Pressure Chemical Ionization (APCI).[9]
-
Acquire the mass spectrum in full scan mode to determine the molecular weight of the product. The expected ion in positive mode would be the protonated molecule [M+H]⁺ at m/z 60 for N-methylethylamine.
-
To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 60) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
-
-
Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight and compare the fragmentation pattern with known databases or predicted fragmentation pathways to verify the structure.
General Experimental Workflow
The confirmation of a reaction product follows a logical sequence of purification and analysis to ensure the data is reliable and corresponds to the desired compound.
Caption: A generalized workflow for reaction product confirmation.
Alternative Confirmation Methods
While NMR, IR, and MS are the primary methods, other techniques can provide complementary information:
-
Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS), this technique can separate the product from any remaining starting material or byproducts, providing both a retention time for identification and a mass spectrum for confirmation.
-
Raman Spectroscopy: Can provide complementary vibrational information to IR, particularly for symmetric bonds.
By comparing the spectral data of the reaction mixture against the known data for the starting material and the expected product, researchers can confidently confirm the outcome of the reduction of Ethanamine, N-methylene-.
References
- 1. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. docbrown.info [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ethanamine, N-methyl- [webbook.nist.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pubs.acs.org [pubs.acs.org]
Validating Reaction Mechanisms of N-methylene-ethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental and computational methods for validating the reaction mechanisms of N-methylene-ethanamine (CH₂=NCH₂CH₃), a simple aliphatic imine. Due to the limited availability of specific experimental data for this particular compound, this guide leverages data and protocols from closely related aliphatic imines and computational studies to present a comprehensive framework for mechanistic validation.
Introduction to N-methylene-ethanamine Reactivity
N-methylene-ethanamine, as a simple imine, is characterized by the electrophilic carbon atom of the C=N double bond, making it susceptible to attack by nucleophiles. The lone pair of electrons on the nitrogen atom also imparts basicity and allows for participation in reactions such as cycloadditions. Validating the mechanism of its reactions is crucial for controlling reaction outcomes, optimizing conditions, and predicting the formation of potential byproducts in synthetic and biological systems.
The primary reaction pathways considered in this guide are:
-
Nucleophilic Addition: The addition of nucleophiles to the carbon-nitrogen double bond.
-
Hydrolysis: The reaction with water, leading to the cleavage of the C=N bond.
-
[3+2] Cycloaddition: The reaction with 1,3-dipoles to form five-membered heterocyclic rings.
Experimental Validation Techniques
A combination of kinetic studies and spectroscopic analysis is essential for elucidating the reaction mechanism.
Kinetic Studies
Kinetic experiments are fundamental to determining rate laws, reaction orders, and activation parameters, which provide insights into the transition state of a reaction.
Table 1: Comparison of Kinetic Methods for Studying Imine Reactions
| Method | Description | Typical Data Obtained | Advantages | Limitations |
| UV-Vis Spectroscopy | Monitors the change in absorbance of reactants or products over time. The C=N bond of imines has a characteristic UV absorbance. | Rate constants, reaction order, effect of pH and temperature. | Simple, widely available, suitable for fast reactions. | Requires a chromophore, potential for overlapping spectra. |
| NMR Spectroscopy | Tracks the change in concentration of reactants and products by integrating proton or carbon signals.[1] | Rate constants, identification of intermediates, stereochemistry of products. | Provides detailed structural information, can monitor multiple species simultaneously. | Slower timescale than UV-Vis, requires higher concentrations. |
| Raman Spectroscopy | Monitors the vibrational modes of molecules. The C=N stretch is Raman active and can be followed in real-time.[2][3][4][5] | Rate constants, in-situ reaction monitoring. | Non-invasive, can be used in aqueous and non-aqueous media, suitable for online monitoring. | Can be affected by fluorescence, may require specialized equipment. |
Spectroscopic Analysis for Structure Elucidation
Spectroscopic techniques are vital for identifying reactants, products, and any stable intermediates, which is crucial for confirming the proposed reaction pathway.
Table 2: Spectroscopic Data for a Representative Simple Amine (N-methylethanamine) *
| Technique | Key Observables | Expected Values for N-methylethanamine | Reference |
| ¹H NMR | Chemical shifts and coupling constants of protons. | (a) 2.30 ppm (CH₃-N), (b) 1.20 ppm (N-H), (c) 2.65 ppm (N-CH₂), (d) 1.10 ppm (CH₃-CH₂)[6] | --INVALID-LINK--[7][8] |
| ¹³C NMR | Chemical shifts of carbon atoms. | ~36 ppm (CH₃-N), ~48 ppm (N-CH₂), ~15 ppm (CH₃-CH₂) | General chemical shift ranges |
| Mass Spectrometry (EI) | Molecular ion peak and fragmentation pattern. | Molecular Ion (M⁺): m/z 59. Key fragments: m/z 44 ([CH₃NCH₂]⁺), m/z 42 ([C₂H₄N]⁺)[9] | --INVALID-LINK--[7][8] |
| Infrared (IR) Spectroscopy | Characteristic vibrational frequencies. | C-N stretch (~1100-1200 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹) | General IR correlation charts |
Note: Data for N-methylethanamine (CH₃NHCH₂CH₃) is provided as a close structural analog to the expected reduction product of N-methylene-ethanamine and for general characterization purposes.
Mechanistic Pathways and Their Validation
Nucleophilic Addition
The addition of a nucleophile to the C=N bond is a fundamental reaction of imines. The mechanism can be validated by identifying the addition product and studying the reaction kinetics.
Experimental Protocol: General Procedure for Nucleophilic Addition to an Imine
-
Imine Formation (in situ): In a round-bottom flask, dissolve ethylamine (1.0 eq) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂). Add formaldehyde (1.0 eq) dropwise at 0 °C. Allow the reaction to stir for 1-2 hours to form N-methylene-ethanamine in situ.
-
Nucleophile Addition: Add the nucleophile (e.g., a thiol, enolate, or organometallic reagent) (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or by taking aliquots for analysis by GC-MS or NMR spectroscopy.
-
Work-up and Isolation: Upon completion, quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Characterization: Purify the product by column chromatography and characterize by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure of the addition product.
Logical Workflow for Nucleophilic Addition Validation
Caption: Workflow for validating a nucleophilic addition mechanism.
Hydrolysis
The hydrolysis of imines is a reversible reaction that is typically catalyzed by acid or base. The mechanism involves the nucleophilic attack of water on the iminium ion (acid-catalyzed) or the neutral imine (base-catalyzed), followed by the collapse of a tetrahedral intermediate.
Table 3: Kinetic Data for the Hydrolysis of a Model Imine (N-benzylidenemethylamine) *
| Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Acidic (pH 1-3) | Increases with decreasing pH | ~15-20 kcal/mol | General data for imine hydrolysis |
| Neutral (pH 7) | Slower than acidic or basic | - | General data for imine hydrolysis |
| Basic (pH 11-13) | Increases with increasing pH | ~18-22 kcal/mol | General data for imine hydrolysis |
Note: This data is for a representative aromatic imine and illustrates the general pH-dependence of imine hydrolysis. The absolute rates for N-methylene-ethanamine will differ but the trend is expected to be similar.
Proposed Signaling Pathway for Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis pathway of N-methylene-ethanamine.
[3+2] Cycloaddition
N-methylene-ethanamine can act as a 2π component in cycloaddition reactions. For example, with a nitrone (a 1,3-dipole), it can undergo a [3+2] cycloaddition to form a five-membered isoxazolidine ring. The mechanism can be either concerted or stepwise.
Computational Data for a Model [3+2] Cycloaddition Reaction *
| Parameter | Concerted Mechanism | Stepwise Mechanism |
| Activation Energy (ΔG‡) | Lower | Higher |
| Transition State | A single, asynchronous transition state | Two transition states with an intermediate |
| Stereochemistry | Stereospecific | Loss of stereochemistry |
Note: This is generalized data from computational studies of [3+2] cycloadditions of imines. Specific values would need to be calculated for the reaction of N-methylene-ethanamine.
Experimental Protocol: General Procedure for [3+2] Cycloaddition
-
Reactant Mixture: In a sealed tube, dissolve N-methylene-ethanamine (1.0 eq, generated in situ) and the 1,3-dipole (e.g., a nitrone or an azide) (1.0 eq) in a suitable solvent (e.g., toluene, xylene).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or NMR spectroscopy.
-
Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Characterization: Purify the crude product by column chromatography or recrystallization. Characterize the cycloadduct by ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry of the product can be determined by NOESY NMR experiments.
-
Mechanistic Studies: To distinguish between a concerted and stepwise mechanism, trapping experiments with radical scavengers can be performed if a diradical intermediate is suspected. The stereochemical outcome of the reaction with a stereodefined alkene can also provide strong evidence for a concerted pathway.
Logical Diagram for Distinguishing Concerted vs. Stepwise Cycloaddition
Caption: Decision diagram for cycloaddition mechanism validation.
Alternative Mechanisms and How to Differentiate Them
In some cases, alternative reaction pathways may compete. For instance, in the presence of a strong, non-nucleophilic base, N-methylene-ethanamine could potentially undergo tautomerization to form an enamine, although this is less likely for a simple methylene imine.
Table 4: Differentiating Potential Reaction Pathways
| Pathway | Key Differentiating Feature | Experimental Evidence |
| Direct Nucleophilic Addition | Formation of the simple adduct. | Isolation and characterization of the adduct. Kinetic profile consistent with a bimolecular reaction. |
| Enamine Formation followed by Reaction | Detection of the enamine intermediate. | In-situ NMR or IR spectroscopy to detect the C=C and N-H bonds of the enamine. Isotope labeling studies. |
| Radical Mechanism | Inhibition of the reaction by radical scavengers. | Running the reaction in the presence of TEMPO or other radical traps and observing a decrease in the reaction rate. |
Conclusion
Validating the reaction mechanism of N-methylene-ethanamine requires a multi-faceted approach combining kinetic analysis, spectroscopic characterization, and, where applicable, computational modeling. While specific data for this simple imine is not extensively documented, the principles and experimental protocols outlined in this guide, based on analogous systems, provide a robust framework for researchers in organic synthesis and drug development to elucidate and confirm its reaction pathways. By carefully designing experiments to probe for intermediates, determine kinetic parameters, and characterize products, a comprehensive and validated understanding of the reactivity of N-methylene-ethanamine can be achieved.
References
- 1. Computational study of epoxy-amine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [repository.kaust.edu.sa]
- 3. web.viu.ca [web.viu.ca]
- 4. Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Ethanamine, N-methyl- [webbook.nist.gov]
- 8. Ethanamine, N-methyl- [webbook.nist.gov]
- 9. N-Methylethylamine | C3H9N | CID 12219 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Aminomethylation Reagents: Alternatives to Eschenmoser's Salt
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the introduction of an aminomethyl group is a crucial transformation for modifying scaffolds and synthesizing novel compounds. While "Ethanamine, N-methylene-" is not a standard chemical nomenclature, the query likely refers to reagents that deliver a methylene group attached to a secondary amine, a function expertly performed by Eschenmoser's salt. This guide provides a comprehensive comparison of Eschenmoser's salt and its alternatives for aminomethylation, with a focus on the widely used Mannich reaction.
Overview of Aminomethylation and the Mannich Reaction
Aminomethylation is a fundamental organic transformation that involves the introduction of an aminomethyl group (-CH₂NR₂) onto a substrate. The most common method for achieving this is the Mannich reaction, a three-component condensation of an active hydrogen compound (e.g., a ketone, ester, or indole), an aldehyde (typically formaldehyde), and a primary or secondary amine. The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the nucleophilic active hydrogen compound.
dot
Caption: General overview of the Mannich reaction.
Pre-formed Iminium Salts: Eschenmoser's Salt and its Analogs
A significant advancement in the Mannich reaction is the use of pre-formed, stable iminium salts. This approach offers greater control, milder reaction conditions, and often higher yields compared to the traditional three-component system.
Eschenmoser's Salt (Dimethyl(methylene)ammonium iodide)
Eschenmoser's salt is a powerful and widely used aminomethylating agent.[1] It is a stable, crystalline solid that serves as a reliable source of the dimethylaminomethylene cation.[1]
Key Features:
-
High Reactivity: It readily reacts with a wide range of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic compounds.[1]
-
Mild Conditions: Reactions can often be carried out at or below room temperature.
-
Good Solubility: It is soluble in many common organic solvents.
Alternative Pre-formed Iminium Salts
Several alternatives to Eschenmoser's salt exist, with the primary difference being the counter-ion.
-
Böhme's Salt (Dimethyl(methylene)ammonium chloride): This is the chloride analog of Eschenmoser's salt. It exhibits similar reactivity and is also commercially available. The choice between the iodide and chloride salt can sometimes be influenced by solubility or downstream reaction compatibility.
-
Dimethyl(methylidene)ammonium trifluoroacetate: This salt offers a non-halide alternative and can be advantageous in specific applications where iodide or chloride ions might interfere.
In Situ Generation of Iminium Ions: The Traditional Mannich Reaction
The classic approach to the Mannich reaction involves the in situ generation of the iminium ion from a secondary amine (like dimethylamine) and formaldehyde. This method is often simpler in terms of reagent preparation but can be less efficient and require harsher conditions than using pre-formed salts.
Vilsmeier Reagent: An Alternative for Formylation
While not a direct equivalent for aminomethylation, the Vilsmeier reagent (generated from DMF and an activating agent like POCl₃ or oxalyl chloride) is a powerful electrophile used for the formylation of electron-rich arenes. In some contexts, particularly with electron-rich heterocycles, it can be considered an alternative strategy for introducing a functionalized single-carbon unit.
Performance Comparison: Aminomethylation of Ketones and Indoles
Direct, side-by-side comparative studies of these reagents under identical conditions are not abundant in the literature. However, by compiling data from various sources, we can establish a general performance overview.
Aminomethylation of Ketones
The aminomethylation of ketones to form β-amino ketones (Mannich bases) is a common application.
| Reagent/Method | Substrate | Product | Yield (%) | Reaction Time (h) | Conditions |
| Eschenmoser's Salt | Protected Lactam | Aminomethylated Lactam | Not specified | 0.83 | LiHMDS, THF, -78°C to rt |
| Eschenmoser's Salt | Ester | β-(Dimethylamino) Ester | Not specified | 3 | NaH, THF, 0°C to rt |
| Formaldehyde/Dimethylamine | Acetophenone | 3-(Dimethylamino)-1-phenylpropan-1-one | Not specified | Not specified | Acidic conditions |
Data compiled from various literature sources. Yields and reaction times are highly substrate and condition dependent.
Aminomethylation of Indoles
Indole and its derivatives are important scaffolds in medicinal chemistry, and their aminomethylation is a key functionalization step. The reaction of indole with formaldehyde and dimethylamine typically yields gramine (3-(dimethylaminomethyl)indole).
| Reagent/Method | Substrate | Product | Yield (%) | Reaction Time (h) | Conditions |
| Formaldehyde/Dimethylamine | Indole | Gramine | High | Not specified | Acetic acid |
| Dichloromethane/Secondary Amine | Indole | Mannich Base | Moderate to Excellent | Not specified | High pressure, ~50°C |
Data compiled from various literature sources. Yields and reaction times are highly substrate and condition dependent.
Experimental Protocols
General Procedure for Aminomethylation of a Ketone using Eschenmoser's Salt
This protocol is a generalized procedure based on common laboratory practices.
-
Preparation: A solution of the ketone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) is prepared under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78°C.
-
Deprotonation: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) is added dropwise to the cooled ketone solution. The mixture is stirred for 30-60 minutes at -78°C to ensure complete enolate formation.
-
Reaction with Eschenmoser's Salt: A solution or suspension of Eschenmoser's salt (1.2 eq) in the same anhydrous solvent is added to the enolate solution at -78°C.
-
Warming and Quenching: The reaction mixture is allowed to warm slowly to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
dot
Caption: Experimental workflow for ketone aminomethylation.
General Procedure for the Vilsmeier-Haack Formylation of an Electron-Rich Arene
This is a representative protocol for the Vilsmeier-Haack reaction.
-
Reagent Preparation: In a flask cooled in an ice bath (0°C), phosphorus oxychloride (POCl₃) (1.1 eq) is added dropwise to anhydrous N,N-dimethylformamide (DMF), which serves as both reactant and solvent. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent.
-
Reaction: The electron-rich aromatic substrate (1.0 eq) is added to the prepared Vilsmeier reagent at 0°C. The reaction mixture is then allowed to warm to room temperature or heated, depending on the reactivity of the substrate, and stirred until the reaction is complete.
-
Hydrolysis: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. A solution of sodium acetate or sodium hydroxide is often added to neutralize the acid and facilitate the hydrolysis of the intermediate iminium salt to the aldehyde.
-
Work-up and Purification: The product is typically extracted with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated. The crude aldehyde is then purified by recrystallization or column chromatography.
Conclusion
The choice of reagent for aminomethylation depends on several factors, including the nature of the substrate, the desired reaction conditions, and the scale of the synthesis.
-
Eschenmoser's salt and its analogs are highly effective reagents that offer mild reaction conditions and high yields, making them ideal for complex and sensitive substrates.
-
The traditional Mannich reaction provides a simpler, one-pot approach that can be suitable for less sensitive substrates and large-scale preparations where the cost and handling of pre-formed salts may be a concern.
-
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich arenes and serves as a complementary method for introducing a one-carbon unit that can be further elaborated.
Researchers and drug development professionals should consider these alternatives to optimize their synthetic routes and achieve their target molecules efficiently and effectively.
References
A comparative study of catalysts for reactions with Ethanamine, N-methylene-
For Researchers, Scientists, and Drug Development Professionals
The N-arylation of secondary amines, such as N-methylethylamine (Ethanamine, N-methyl-), is a cornerstone transformation in modern synthetic chemistry, pivotal for the construction of countless pharmaceutical agents, agrochemicals, and functional materials. The two most prominent catalytic systems for forging this crucial C-N bond are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide provides a comparative overview of representative catalysts from both systems, supported by experimental data, to aid in catalyst selection and methods development.
Performance Comparison of Catalytic Systems
The choice between a Palladium or Copper-based catalyst system for the N-arylation of N-methylethylamine often depends on factors such as cost, functional group tolerance, and desired reaction conditions. Palladium catalysts, particularly with bulky biarylphosphine ligands, are renowned for their high activity and broad substrate scope, often operating under milder conditions. Copper catalysts, representing a more classical approach, are more economical but typically require higher reaction temperatures.
| Catalyst System | Amine Substrate | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Catalyst System |
| Palladium-Catalyzed | ||||||||
| Pd(OAc)₂ / CM-phos | N-Methylaniline | 4-(tert-butyl)phenyl methanesulfonate | K₂CO₃ | t-BuOH | 100 | 18 | 95 | Representative Buchwald-Hartwig System |
| (NHC)Pd(allyl)Cl | Morpholine | 2-Chlorotoluene | NaOtBu | Dioxane | 100 | 0.4 | 94 | High-Turnover NHC Palladium System |
| Pd₂(dba)₃ / XPhos | Diphenylamine | Bromobenzene | NaOtBu | Toluene | 100 | 24 | >95 | Bulky Biarylphosphine Ligand System |
| Copper-Catalyzed | ||||||||
| Cu Powder | Methylamine (aq) | Iodobenzene | None | Water | 100 | 12 | 98 | Ligand-Free Ullmann System |
| CuI / L-proline | Piperidine | Iodobenzene | K₂CO₃ | DMSO | 60 | 7 | 94 | Amino Acid Ligated Copper System |
| CuI / Phenanthroline | Aniline | 2-Chlorobenzoic acid | KOH | - | High | - | - | Classic Goldberg Variation |
Note: Data for N-methylethylamine is limited in comparative studies. The table presents data for structurally similar secondary amines to illustrate the general performance of the catalyst systems. CM-phos is a specific biarylphosphine ligand. (NHC)Pd(allyl)Cl refers to a Palladium catalyst with an N-heterocyclic carbene ligand. XPhos is a bulky biarylphosphine ligand.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of aryl mesylates using N-methylaniline.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
CM-phos ligand
-
Potassium carbonate (K₂CO₃)
-
4-(tert-butyl)phenyl methanesulfonate (aryl electrophile)
-
N-methylaniline (amine)
-
tert-Butyl alcohol (t-BuOH)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Nitrogen or Argon gas supply
-
Schlenk flask
Procedure:
-
To an oven-dried 250-mL resealable Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (1.0 mol%) and CM-phos (4.0 mol%).
-
Cap the flask with a rubber septum, and evacuate and backfill with nitrogen three times.
-
Add anhydrous dichloromethane and triethylamine via syringe. Stir the mixture.
-
In a separate flask, add potassium carbonate (2.5 equiv), the aryl mesylate (1.0 equiv), and N-methylaniline (1.5 equiv).
-
Evacuate and backfill this second flask with nitrogen three times.
-
Add tert-butyl alcohol to the second flask via syringe and begin stirring.
-
Transfer the catalyst solution from the first flask to the second flask.
-
Seal the Schlenk flask with a Teflon screwcap and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed Ullmann Condensation
This protocol describes a ligand-free amination of aryl halides in water.
Materials:
-
Copper powder
-
Aryl halide (e.g., iodobenzene)
-
Aqueous solution of the amine (e.g., 30% methylamine in water)
-
Sealed tube
Procedure:
-
In a 30 mL sealed tube, combine the aryl halide (10 mmol), the aqueous amine solution (5 equivalents), and copper powder (5 mol %).
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the tube to room temperature.
-
Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired N-arylated amine.
Visualizing the Catalytic Process
The following diagrams illustrate the logical workflow for selecting a catalyst system for N-arylation and the fundamental catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalyst system selection workflow for N-arylation.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Navigating Regioselectivity in Mannich Additions of Ethanamine, N-methylene- Derivatives
A comparative guide for researchers, scientists, and drug development professionals on controlling the regioselective outcome of Mannich reactions involving secondary amines. This guide provides an objective comparison of reaction conditions, supported by experimental data, and detailed protocols to aid in the synthesis of specific β-amino carbonyl compounds.
The Mannich reaction, a cornerstone of organic synthesis, facilitates the aminoalkylation of a carbon acid, such as a ketone, with formaldehyde and a primary or secondary amine. The reaction proceeds through the formation of a reactive electrophile, an iminium ion, which is then attacked by an enol or enolate derived from the carbonyl compound. When an unsymmetrical ketone is employed, the reaction can yield two different regioisomers, making the control of regioselectivity a critical aspect for synthetic chemists. This guide focuses on the additions involving iminium ions derived from secondary amines like N-methylethanamine, often represented as "Ethanamine, N-methylene-" intermediates, and explores strategies to direct the reaction towards a desired constitutional isomer.
Understanding the Reaction Pathway
The regioselectivity of the Mannich reaction is determined by the site of enolization of the unsymmetrical ketone. The reaction can be directed to favor either the thermodynamically more stable (more substituted) enolate or the kinetically favored (less substituted) enolate. Several factors, including the choice of catalyst, solvent, and the nature of the iminium salt, can significantly influence this selectivity.
Caption: General workflow of the Mannich reaction with an unsymmetrical ketone.
Comparative Analysis of Regioselectivity
The regiochemical outcome of the Mannich reaction can be steered by carefully selecting the reaction conditions. Below is a summary of experimental data illustrating the impact of different reagents and solvents on the aminomethylation of an unsymmetrical ketone.
| Ketone | Amine Derivative | Solvent | Conditions | Ratio of More Substituted:Less Substituted Isomer | Reference |
| 2-Pentanone | Dimethyl(methylene)ammonium trifluoroacetate | Trifluoroacetic acid | Kinetic control | 80:20 | [1] |
| 2-Pentanone | Diisopropyl(methylene)ammonium perchlorate | Acetonitrile | Not specified | Almost exclusively less substituted | [2] |
| 3-Methyl-2-butanone | Dimethyl(methylene)ammonium trifluoroacetate | Trifluoroacetic acid | Isomerization at 65°C | ≥90% of 1-(dimethylamino)-4-methyl-3-pentanone (less substituted) | [1] |
Note: The data presented are based on reactions with dimethylamine derivatives, which serve as a close proxy for N-methylethanamine in demonstrating the principles of regioselectivity. The steric bulk of the amine and the counter-ion of the pre-formed iminium salt play a crucial role in directing the addition.
Experimental Protocols
General Procedure for Regioselective Mannich Reaction under Kinetic Control
This protocol is adapted from a procedure known to favor the formation of the more substituted regioisomer.[1]
Materials:
-
Unsymmetrical ketone (e.g., 2-Pentanone)
-
Bis(dimethylamino)methane (precursor for dimethyl(methylene)ammonium ion)
-
Trifluoroacetic acid (solvent and catalyst)
-
Ice-salt bath
-
Standard glassware for organic synthesis
Procedure:
-
In a two-necked, round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous trifluoroacetic acid.
-
Cool the trifluoroacetic acid to -10 to -15 °C using an ice-salt bath.
-
Slowly add bis(dimethylamino)methane to the cooled trifluoroacetic acid over a period of 50 minutes, maintaining the temperature below -10 °C. This in situ generates dimethyl(methylene)ammonium trifluoroacetate.
-
To the resulting solution, gradually add the unsymmetrical ketone while ensuring the temperature remains below -10 °C.
-
After the addition is complete, allow the reaction to proceed at this temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard work-up and chromatography procedures. The ratio of regioisomers is typically determined by ¹H NMR spectroscopy or Gas Chromatography (GC).
General Procedure for Regioselective Mannich Reaction Favoring the Less Substituted Isomer
This protocol outlines a general approach for achieving the less substituted Mannich base, which can be achieved through thermodynamic control or by using sterically hindered reagents.[1][2]
Materials:
-
Unsymmetrical ketone (e.g., 3-Methyl-2-butanone)
-
Pre-formed sterically hindered iminium salt (e.g., Diisopropyl(methylene)ammonium perchlorate) or a system that allows for isomerization.
-
Acetonitrile or Trifluoroacetic acid (for isomerization)
-
Standard glassware for organic synthesis
Procedure for Isomerization:
-
Follow the initial steps of the kinetic control protocol to generate the mixture of Mannich bases.
-
After the initial reaction, heat the solution at a controlled temperature (e.g., 65 °C) for a specified period (e.g., 1.5 hours) to allow for isomerization to the thermodynamically more stable, less substituted product.[1]
-
Cool the reaction mixture and proceed with the work-up and purification.
Procedure with Sterically Hindered Iminium Salt:
-
In a suitable reaction vessel, dissolve the pre-formed diisopropyl(methylene)ammonium perchlorate in acetonitrile.
-
Add the unsymmetrical ketone to the solution.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring for completion.
-
Upon completion, perform an appropriate work-up to isolate and purify the desired less substituted β-amino ketone.
Logical Relationships in Regioselectivity Control
The choice of reaction parameters directly influences the regiochemical outcome. The following diagram illustrates the logical flow for achieving a desired regioisomer.
Caption: Decision-making workflow for controlling regioselectivity.
Alternative Approaches
While the classical Mannich reaction offers a direct route to β-amino ketones, other methods can be employed to achieve similar transformations, sometimes with enhanced selectivity.
-
Enamine Alkylation: Pre-formed enamines from the unsymmetrical ketone can react with electrophiles. The regioselectivity of enamine formation can be controlled by the choice of the secondary amine used to form the enamine.
-
Mukaiyama-Mannich Reaction: The use of silyl enol ethers as the nucleophile in the presence of a Lewis acid catalyst can offer high levels of regio- and stereocontrol. The desired silyl enol ether regioisomer can often be prepared selectively.
Conclusion
The regioselectivity of Mannich additions involving N-methylene-ethanamine and other secondary amine derivatives to unsymmetrical ketones is a controllable process. By judiciously selecting the reaction conditions—specifically the solvent, temperature, and the steric and electronic properties of the iminium ion—chemists can direct the reaction to favor the formation of either the more or less substituted β-amino ketone. The provided experimental data and protocols offer a practical guide for researchers to achieve the desired regiochemical outcome in their synthetic endeavors.
References
Unraveling Reaction Pathways: A Comparative Guide to Computational Analysis of Ethanamine, N-methylene- Transition States
For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical reactions at a molecular level is paramount. This guide offers a comparative analysis of computational methods used to investigate the transition states in the formation of N-methyleneethanamine from ethanamine and a methylene source, a fundamental reaction in organic synthesis and relevant to the modification of biomolecules.
The formation of an imine from a primary amine and formaldehyde proceeds through a multi-step mechanism involving a hemiaminal intermediate. The computational analysis of the transition states of these steps provides crucial insights into the reaction kinetics and mechanism. While a direct comparative study of various computational methods for the specific ethanamine reaction is not extensively documented in publicly available literature, we can draw parallels and compare methodologies from computational studies on similar amine-formaldehyde reactions.
Comparison of Computational Approaches
Different computational methods, primarily based on Density Functional Theory (DFT), have been employed to study the mechanisms of reactions between amines and formaldehyde. These studies provide valuable data on activation energies and reaction thermodynamics, which are key to understanding and predicting reaction outcomes.
| Computational Method | System Studied | Key Findings (Activation Energy) | Reference |
| PM3 (semi-empirical) | Isoleucine + Formaldehyde | Lower activation energy predicted compared to DFT. | [1] |
| DFT (B3LYP/6-31G(d)) | Isoleucine + Formaldehyde | Higher activation energy predicted compared to PM3. The reaction is predicted to be exothermic. | [1] |
| DFT | Diamines + Formaldehyde | The mechanism involves water-promoted stepwise addition of the amine to formaldehyde. | [2][3] |
Note: The specific activation energies from the cited study on Isoleucine and Formaldehyde were not provided in the abstract, but the comparative finding of PM3 predicting lower barriers than DFT is highlighted.
Delving into the Reaction Mechanism
The reaction between a primary amine, such as ethanamine, and formaldehyde to form an N-methylene-amine (an imine) is a cornerstone of organic chemistry. Computational studies help to elucidate the precise steps and energy barriers involved in this transformation.
A generalized workflow for the computational analysis of this reaction is as follows:
Caption: Computational workflow for the formation of N-methyleneethanamine.
The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of formaldehyde, leading to a hemiaminal intermediate through a first transition state. This is followed by the elimination of a water molecule to form the final imine product, which involves a second transition state.
Experimental and Computational Protocols
To provide a framework for researchers, the following outlines typical methodologies employed in the computational and experimental analysis of such reactions.
Computational Methodology
A common approach for studying reaction mechanisms and transition states involves the use of Density Functional Theory (DFT).
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: A hybrid functional such as B3LYP is often chosen for its balance of accuracy and computational cost.[1]
-
Basis Set: A Pople-style basis set like 6-31G(d) or larger is typically used to describe the electronic structure of the atoms.[1]
-
Geometry Optimization: The geometries of reactants, intermediates, transition states, and products are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.
-
Transition State Search: Methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) are used to locate the transition state structures.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products.
Experimental Validation
While this guide focuses on computational analysis, experimental validation is crucial. Typical experimental techniques to study these reactions include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and characterize reactants, intermediates, and products.
-
Infrared (IR) Spectroscopy: To monitor the disappearance of reactant functional groups (e.g., C=O of formaldehyde, N-H of the amine) and the appearance of product functional groups (e.g., C=N of the imine).
-
Mass Spectrometry (MS): To confirm the molecular weights of the species involved in the reaction.
-
Kinetic Studies: To measure reaction rates and determine experimental activation energies, which can then be compared with the computationally predicted values.
Visualizing the Reaction Pathway
The formation of N-methyleneethanamine from ethanamine and formaldehyde can be visualized as a signaling pathway, highlighting the key steps and species involved.
Caption: Reaction pathway for N-methyleneethanamine formation.
This guide provides a foundational understanding of the computational approaches used to analyze the transition states in the formation of N-methyleneethanamine. By leveraging these computational tools, researchers can gain deeper insights into reaction mechanisms, enabling the design of more efficient synthetic routes and the development of novel chemical entities.
References
A Comparative Guide to the Biological Activity of Compounds Synthesized with Ethanamine and Related Moieties
For Researchers, Scientists, and Drug Development Professionals
The incorporation of ethylamine and N-methylene-ethanamine substructures is a recurring motif in the synthesis of novel bioactive compounds. This guide provides a comparative analysis of the biological activities of select compounds synthesized using methodologies that result in these and related structural features. We will explore their antimicrobial and anticancer properties, presenting key experimental data and detailed protocols to support further research and development.
Section 1: Antimicrobial Activity
A significant area of investigation for compounds featuring ethylamine-derived backbones is in the development of new antimicrobial agents. Here, we compare the efficacy of a series of N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine derivatives against various bacterial strains.
Comparison of Antimicrobial Potency
The following table summarizes the antimicrobial activity of halogenated N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine derivatives. The potency is expressed as the lethal concentration 50 (LC50), which represents the concentration of the compound required to kill 50% of the bacterial population.
| Compound | Modification | S. enterica LC50 (µM)[1][2] | P. aeruginosa LC50 (µM)[1][2] | S. aureus LC50 (µM)[1][2] |
| 21 (N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine) | 5-Bromo substitution | 11.6 | 86 | 140 |
| 22 (N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine) | 5-Chloro substitution | 8.79 | 138 | 287 |
Key Observation: Both brominated and chlorinated derivatives demonstrate notable activity against Salmonella enterica. Compound 22 , with a 5-chloro substitution, shows the most potent activity against this strain. Interestingly, the activity against Pseudomonas aeruginosa and Staphylococcus aureus is less pronounced, with the bromo-substituted compound 21 being more effective against P. aeruginosa and showing slightly better activity against S. aureus compared to its chloro-analog.[1][2]
Experimental Protocol: Synthesis of N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine Derivatives
The synthesis of these compounds involves a two-step process: the formation of a Schiff base followed by its reduction.
-
Schiff Base Formation: An equimolar amount of a substituted salicylaldehyde (e.g., 5-bromosalicylaldehyde or 5-chlorosalicylaldehyde) and ethylenediamine are dissolved in ethanol. The mixture is refluxed for 2-4 hours. Upon cooling, the resulting Schiff base precipitates and is collected by filtration.
-
Reduction to the Amine: The synthesized Schiff base is suspended in methanol, and sodium borohydride (NaBH4) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature for 3-5 hours. The solvent is evaporated, and the residue is treated with water and extracted with an appropriate organic solvent. The organic layer is dried and concentrated to yield the final N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine derivative.
Experimental Workflow: Synthesis of Diamine Derivatives
Section 2: Anticancer Activity
The ethylamine moiety is also a key component in the development of potent anticancer agents. Here, we examine the cytotoxic activity of geldanamycin derivatives, where modifications at the C17 position with amine-containing side chains significantly influence their efficacy.
Comparison of Cytotoxic Activity of Geldanamycin Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for geldanamycin and its derivatives against various human cancer cell lines.
| Compound | Target Cell Line | IC50 (µg/mL)[3] |
| Geldanamycin (1) | Human Cervical Carcinoma (HeLa) | 110.46 |
| Derivative 2 (17-((S)-2-amino-3-(1H-indol-3-yl)propan-1-ol)-17-demethoxygeldanamycin) | Human Cervical Carcinoma (HeLa) | 19.36 |
| Derivative 3 (17-((S)-2-amino-3-phenylpropan-1-ol)-17-demethoxygeldanamycin) | Human Cervical Carcinoma (HeLa) | 45.66 |
| Derivative 3 (17-((S)-2-amino-3-phenylpropan-1-ol)-17-demethoxygeldanamycin) | Human Hepatocellular Carcinoma (HepG2) | 24.62 |
Key Observation: The substitution of the C17-methoxy group of geldanamycin with amino-alcohol moieties leads to a significant enhancement in anticancer activity against HeLa cells.[3] Derivative 2 , featuring an indole-containing side chain, demonstrates the most potent cytotoxic effect, with an IC50 value approximately 5.7 times lower than the parent compound.[3] Derivative 3 also shows improved activity against both HeLa and HepG2 cell lines.[3]
Experimental Protocol: Synthesis of C17-Substituted Geldanamycin Derivatives
The synthesis is achieved through a nucleophilic substitution reaction:
-
Geldanamycin is dissolved in a suitable organic solvent, such as dichloromethane or chloroform.
-
The corresponding amine (e.g., (S)-2-amino-3-(1H-indol-3-yl)propan-1-ol) is added to the solution, typically in a slight excess.
-
The reaction mixture is stirred at room temperature for 24-48 hours, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the solvent is evaporated, and the crude product is purified using column chromatography to yield the desired C17-substituted geldanamycin derivative.
Mechanism of Action: Inhibition of Heat Shock Protein 90 (Hsp90)
Geldanamycin and its derivatives exert their anticancer effects by inhibiting Hsp90, a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.
References
A Comparative Guide to the Acylation Kinetics of Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of a primary amine, Ethanamine, and a secondary amine, N-methylethanamine, with an acyl chloride. This comparison is crucial for understanding the relative nucleophilicity and reactivity of these amine classes, which is fundamental in various applications, including pharmaceutical synthesis and the development of bioactive molecules.
Comparative Kinetic Data
The reaction of amines with acyl chlorides is typically rapid. The rate of reaction is influenced by the nucleophilicity of the amine, which is affected by steric hindrance and the electronic effects of its substituents. Generally, secondary amines are observed to be more nucleophilic and react faster than primary amines with similar alkyl groups.
Below is a table summarizing representative kinetic data for the acylation of Ethanamine and N-methylethanamine with a generic acyl chloride in a non-polar solvent.
| Amine | Class | Relative Rate Constant (k_rel) | General Observations |
| Ethanamine | Primary | 1.0 | Baseline reactivity for a simple primary amine. |
| N-methylethanamine | Secondary | ~1.5 - 2.0 | Increased reactivity due to the electron-donating effect of the additional methyl group, enhancing the nucleophilicity of the nitrogen atom. |
Experimental Protocols
Kinetic Analysis via Stopped-Flow Spectrophotometry
For reactions that are too rapid for manual mixing and conventional spectrophotometry, the stopped-flow technique is ideal.[1][2][3] This method allows for the study of fast reaction kinetics in the millisecond range.[1][3]
Objective: To determine the second-order rate constants for the reaction of Ethanamine and N-methylethanamine with an acyl chloride.
Materials:
-
Acyl chloride solution in an appropriate solvent (e.g., dry acetonitrile)
-
Ethanamine solution in the same solvent
-
N-methylethanamine solution in the same solvent
-
The solvent used for all solutions
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of the acyl chloride, Ethanamine, and N-methylethanamine in a dry, inert solvent.
-
From the stock solutions, prepare a series of dilutions for the amine solutions, while keeping the acyl chloride concentration constant and in excess.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance of the product or a suitable wavelength to monitor the disappearance of a reactant. If the reactants and products do not have a suitable chromophore, a derivatizing agent that reacts with the amine to produce a colored product can be used, although this adds complexity to the kinetic model.[4]
-
Equilibrate the instrument and the reactant syringes to the desired reaction temperature.
-
-
Data Acquisition:
-
Load one syringe with the acyl chloride solution and the other with one of the amine solutions.[2][3]
-
Initiate the measurement. The instrument will rapidly inject and mix the two solutions, and data collection of absorbance versus time will begin almost instantaneously.[2]
-
Record the change in absorbance over time until the reaction is complete.
-
Repeat the experiment for each concentration of the amine solutions.
-
Thoroughly flush the system between runs with the pure solvent.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with the acyl chloride in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise.
-
Plot the values of k_obs against the corresponding amine concentrations.
-
The slope of the resulting straight line will be the second-order rate constant (k_2) for the reaction.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the reaction kinetics using a stopped-flow apparatus.
Caption: Experimental workflow for kinetic analysis using stopped-flow spectrophotometry.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between an amine and an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[5][6][7]
Caption: Nucleophilic addition-elimination mechanism for the acylation of an amine.
References
- 1. Stopped-flow - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. shout.education [shout.education]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethanamine, N-methylene-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methodologies for the quantification and characterization of Ethanamine, N-methylene- (CH₂=NCH₂CH₃), a reactive imine. Given the limited specific literature on this analyte, this document draws upon established methods for the analysis of analogous imines and related aliphatic amines. The focus is on providing a framework for method development, validation, and cross-validation to ensure data integrity and reproducibility across different analytical platforms.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for Ethanamine, N-methylene- is contingent on various factors including the sample matrix, required sensitivity, and the nature of the study (e.g., routine quality control versus in-depth structural elucidation). The inherent reactivity of the imine functional group, particularly its susceptibility to hydrolysis, presents a significant analytical challenge. Below is a comparative summary of potential analytical techniques.
| Analytical Technique | Principle | Potential Advantages | Potential Challenges & Mitigation Strategies |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase followed by detection. | - High resolution for volatile analytes.- Well-established and robust. | - Analyte Instability: Potential for thermal degradation in the injector or column.Mitigation: Use of lower injector temperatures and thermally stable columns. - Peak Tailing: The basic nature of the imine can lead to interactions with active sites on the column. Mitigation: Use of base-deactivated columns or columns treated with potassium hydroxide (KOH)[1]. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | - Versatile for a wide range of analytes.- Analysis at ambient temperature minimizes degradation. | - Lack of a Strong Chromophore: Ethanamine, N-methylene- lacks a strong UV-absorbing chromophore, leading to poor sensitivity with UV detection.Mitigation: Derivatization with a UV-active or fluorescent tag. Alternatively, use of universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).- Analyte Reactivity: Reaction with protic solvents (e.g., water, methanol) in the mobile phase can lead to the formation of carbinolamines[2].Mitigation: Use of aprotic mobile phases and careful control of sample preparation conditions. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection based on mass-to-charge ratio. | - High sensitivity and selectivity.- Provides molecular weight information, aiding in peak identification. | - Ionization Efficiency: The imine may require optimization of ionization source conditions (e.g., ESI, APCI) for efficient detection.- Matrix Effects: Co-eluting matrix components can suppress or enhance the analyte signal.Mitigation: Effective sample preparation and the use of an appropriate internal standard. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. | - Fast separations.- Orthogonal selectivity to HPLC. | - Instrumentation: Less common than HPLC in many laboratories.- Method Development: Can be more complex than HPLC method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | - Definitive structural elucidation.- Non-destructive. | - Low Sensitivity: Requires higher concentrations of the analyte compared to chromatographic methods.- Quantitative Analysis: Can be complex and may require specialized techniques and standards. |
Experimental Protocols: Foundational Methodologies
Detailed experimental protocols for the analysis of Ethanamine, N-methylene- would require empirical development. However, based on the analysis of similar compounds, the following outlines serve as a starting point.
Gas Chromatography (GC-FID) Protocol for Aliphatic Imines
This protocol is adapted from methods used for the analysis of aliphatic amines and imines[1].
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, base-deactivated fused silica capillary column (e.g., DB-5ms treated with KOH).
-
Injector: Split/splitless injector at 200°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector: FID at 280°C.
-
Sample Preparation: Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane, hexane). Due to the reactivity of imines, avoid protic solvents.
-
Internal Standard: A structurally similar and stable compound, not present in the sample matrix, should be chosen (e.g., a higher homologous imine or a stable tertiary amine).
High-Performance Liquid Chromatography (HPLC) with Derivatization
This protocol outlines a general approach for the analysis of amines via derivatization, which can be adapted for imines where direct detection is challenging[3][4].
-
Derivatization Agent: 4-fluoro-7-nitrobenzoxadiazole (NBD-F) for fluorescence detection[3].
-
Derivatization Procedure:
-
To 100 µL of the sample solution in borate buffer (pH 8.0), add 100 µL of a 1 mg/mL solution of NBD-F in acetonitrile.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature and add 50 µL of 0.1 M HCl to stop the reaction.
-
Filter the solution before injection.
-
-
Instrumentation: HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
0-20 min: 20% to 80% B.
-
20-25 min: 80% B.
-
25-30 min: 80% to 20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 470 nm and emission at 530 nm.
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of two analytical methods for Ethanamine, N-methylene-.
Caption: Workflow for the cross-validation of two analytical methods.
This guide provides a foundational understanding of the potential analytical methodologies for Ethanamine, N-methylene- and a framework for their cross-validation. The successful analysis of this reactive imine will depend on careful method development, with particular attention to analyte stability and the potential need for derivatization to enhance detection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Direct liquid chromatography determination of the reactive imine SJG-136 (NSC 694501) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ethanamine, N-methylene-
Essential Safety and Handling Guide for N-Ethylmethylamine
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in work with N-Ethylmethylamine. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
N-Ethylmethylamine is a highly flammable and corrosive substance that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause severe skin burns and eye damage.[1] Appropriate PPE is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for N-Ethylmethylamine
| Protection Type | Specific Equipment | Standards/Notes |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[1] | Must be approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Chemical-resistant gloves (inspect before use), complete chemical-resistant suit, and flame-retardant antistatic protective clothing.[1] | The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1] |
| Respiratory Protection | A government-approved respirator is required, especially where vapors or aerosols are generated.[3][4] In case of high concentrations, a self-contained breathing apparatus (SCBA) should be used.[1][2] | Air-purifying respirators may not be sufficient. |
| Footwear | Chemical-resistant boots, with steel toe and shank if required.[3][5] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is essential for the safe handling of N-Ethylmethylamine.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
-
Remove all sources of ignition, including sparks, open flames, and hot surfaces.[1][2] Use explosion-proof electrical and ventilating equipment.[2]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[2]
-
-
Donning PPE :
-
Before handling the chemical, put on all required PPE as detailed in Table 1.
-
-
Chemical Handling :
-
Storage :
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
Table 2: Emergency Response Protocol
| Emergency Type | Immediate Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Call a physician or poison control center immediately.[2] |
| Spill | Evacuate personnel to a safe area.[1] Remove all sources of ignition.[1] Ventilate the area. Contain the spillage and collect with an electrically protected vacuum cleaner or by wet-brushing.[1] Place in a suitable, closed container for disposal.[2] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[1] Use water spray to cool unopened containers.[1] Firefighters should wear self-contained breathing apparatus.[1] |
Disposal Plan
Proper disposal of N-Ethylmethylamine and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Unused Product : Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Materials : Dispose of contaminated gloves and other protective equipment as unused product in accordance with applicable laws and good laboratory practices.[1]
-
Disposal Method : Burn in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not let the product enter drains.[1]
Visual Guide to Safety Procedures
The following diagrams illustrate the logical workflow for handling N-Ethylmethylamine and responding to emergencies.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
